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Foundational

N-Pentadecanoyl-D-erythro-sphingosine-d7 chemical properties

An In-Depth Technical Guide to N-Pentadecanoyl-D-erythro-sphingosine-d7: Properties, Synthesis, and Application in Quantitative Mass Spectrometry Introduction: The Imperative for Precision in Lipidomics In the intricate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Pentadecanoyl-D-erythro-sphingosine-d7: Properties, Synthesis, and Application in Quantitative Mass Spectrometry

Introduction: The Imperative for Precision in Lipidomics

In the intricate world of lipidomics, the pursuit of quantitative accuracy is paramount. Sphingolipids, a class of bioactive molecules, are not merely structural components of cell membranes but are also critical signaling molecules governing cellular processes from proliferation and differentiation to apoptosis.[1][2] Among these, ceramides represent a central hub in sphingolipid metabolism.[3] N-Pentadecanoyl-D-erythro-sphingosine, a ceramide containing the odd-chain fatty acid pentadecanoic acid (C15:0), is of growing interest due to the unique biological activities associated with C15:0, including anti-inflammatory, cardioprotective, and metabolism-regulating properties.[4][5]

To accurately quantify endogenous levels of this and other ceramides in complex biological matrices, a robust internal standard is not just advantageous; it is essential. This guide provides a comprehensive technical overview of N-Pentadecanoyl-D-erythro-sphingosine-d7, a deuterated stable isotope-labeled standard designed for this purpose. We will delve into its chemical properties, a plausible synthetic pathway, and its critical application in isotope dilution mass spectrometry, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this tool for high-fidelity lipid analysis.

Part 1: Core Chemical and Physical Properties

N-Pentadecanoyl-D-erythro-sphingosine-d7 is structurally analogous to its endogenous counterpart, with the key distinction being the incorporation of seven deuterium atoms on the terminal end of the sphingosine backbone.[6][7] This isotopic labeling renders the molecule heavier, allowing it to be distinguished from the natural analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.[8] This similarity is the cornerstone of its function as an internal standard, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for analytical variability.[9][10]

PropertyValueSource
Chemical Name N-Pentadecanoyl-D-erythro-sphingosine-d7[11][12]
Synonyms C15:0-d7 Ceramide (d18:1-d7/15:0)N/A
Molecular Formula C₃₃H₅₈D₇NO₃Derived from base structure
Molecular Weight ~547.0 g/mol Derived from base structure
Stereochemistry D-erythro[13]
Isotopic Purity Typically ≥99% deuterated forms[7]
Physical Form Crystalline solid or powder[7]
Solubility Soluble in organic solvents like ethanol, DMF, DMSO[7][14]

Part 2: Synthesis and Isotopic Labeling Strategy

The synthesis of N-Pentadecanoyl-D-erythro-sphingosine-d7 involves the N-acylation of a deuterated D-erythro-sphingosine precursor. While proprietary specifics may vary, a general and scalable synthetic strategy can be conceptualized based on established organic chemistry principles for sphingolipid synthesis.[15][16] The critical step is the initial synthesis of the D-erythro-sphingosine-d7 backbone, which provides the isotopic label.

The overall process can be visualized as a two-stage workflow:

  • Synthesis of D-erythro-sphingosine-d7: This is the most complex step, often starting from a chiral precursor like N-Boc-L-serine. The synthesis involves building the C18 carbon chain with the deuterium atoms at the terminal positions and establishing the correct (2S, 3R) stereochemistry and the E-configuration of the double bond.[15][17]

  • N-Acylation: The synthesized D-erythro-sphingosine-d7 is then coupled with pentadecanoic acid (C15:0) or an activated form (e.g., pentadecanoyl chloride) to form the final amide bond, yielding the target ceramide.

cluster_0 Stage 1: Synthesis of Deuterated Sphingosine Backbone cluster_1 Stage 2: N-Acylation A Chiral Precursor (e.g., N-Boc-L-Serine) B Thiol Ester Formation A->B D Palladium-Catalyzed Cross-Coupling B->D C Deuterated Boronic Acid (Containing C15 chain with d7 label) C->D E Diastereoselective Ketone Reduction D->E F Deprotection E->F G D-erythro-sphingosine-d7 F->G J Amide Bond Formation (Acylation) G->J H Pentadecanoic Acid (C15:0) I Activation (e.g., to Acid Chloride) H->I I->J K Purification J->K L N-Pentadecanoyl-D-erythro- sphingosine-d7 K->L

Caption: Generalized synthetic workflow for N-Pentadecanoyl-D-erythro-sphingosine-d7.

Part 3: Application in Quantitative Lipidomics via ID-MS

The primary application of N-Pentadecanoyl-D-erythro-sphingosine-d7 is as an internal standard for Isotope Dilution Mass Spectrometry (ID-MS). This technique is the gold standard for quantification because the standard co-elutes with the analyte and experiences similar matrix effects, allowing for highly accurate and precise measurements.[10][18]

Principle of Isotope Dilution

The core principle is to add a known quantity of the heavy, isotope-labeled standard (the "spike") to an unknown quantity of the native, light analyte in a biological sample.[18] The two are chemically identical and thus behave the same during extraction and analysis. The mass spectrometer, however, can differentiate them based on their mass-to-charge ratio (m/z). By measuring the peak area ratio of the light analyte to the heavy standard, one can precisely calculate the initial concentration of the analyte in the sample, using a calibration curve prepared with the same method.[18]

Detailed Experimental Protocol: Quantification of C15:0 Ceramide in Human Plasma

This protocol provides a self-validating system for the robust quantification of N-Pentadecanoyl-D-erythro-sphingosine.

1. Preparation of Standards and Reagents:

  • Calibration Standards: Prepare a stock solution of unlabeled N-Pentadecanoyl-D-erythro-sphingosine in a suitable organic solvent (e.g., ethanol). Create a series of calibration standards by serial dilution.

  • Internal Standard (IS) Solution: Prepare a stock solution of N-Pentadecanoyl-D-erythro-sphingosine-d7 at a known concentration (e.g., 1 µg/mL) in ethanol.

  • Solvents: Ensure all solvents (e.g., Methanol, Chloroform, Isopropanol, Acetonitrile, Formic Acid) are LC-MS grade.

2. Sample Preparation and Lipid Extraction:

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the IS solution to every sample, calibrator, and quality control (QC) sample. This step is critical; the same amount of IS must be added to every tube.[10]

  • Add 1 mL of a cold extraction solvent mixture of Chloroform:Methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 30 minutes to facilitate lipid extraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Carefully transfer the supernatant (the organic phase containing lipids) to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., Acetonitrile:Isopropanol 50:50) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate ceramides from other lipid classes.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).[18]

    • MRM Transitions:

      • Analyte (C15:0 Ceramide): Precursor ion [M+H]⁺ → Product ion (typically corresponding to the sphingosine backbone, e.g., m/z 264.3). The exact precursor m/z must be calculated for C₃₃H₆₅NO₃.

      • Internal Standard (C15:0-d7 Ceramide): Precursor ion [M+H]⁺ → Product ion (corresponding to the deuterated sphingosine backbone, e.g., m/z 271.3). The exact precursor m/z must be calculated for C₃₃H₅₈D₇NO₃.

    • Instrument parameters like collision energy and source temperatures must be optimized for maximum signal intensity.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the IS peak area for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards. A weighted linear regression is typically used.[18]

  • Determine the concentration of C15:0 ceramide in the plasma samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., 50 µL Plasma) Spike Spike with Known Amount of N-Pentadecanoyl-D-erythro- sphingosine-d7 Sample->Spike Extract Lipid Extraction (e.g., Chloroform:Methanol) Spike->Extract Dry Dry Down Under N2 Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS Detection (ESI+) LC->MS MRM MRM Scan (Analyte & IS Transitions) MS->MRM Integrate Peak Integration MRM->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Part 4: Biological Context - The Role of C15:0 Ceramide

N-Pentadecanoyl-D-erythro-sphingosine is a ceramide, the central molecule in sphingolipid metabolism. Ceramides are generated through three main pathways: de novo synthesis, the breakdown of sphingomyelin, and the salvage pathway.[2][19] The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[20] A series of enzymatic steps, including action by ceramide synthases (CerS), leads to the formation of ceramides with varying fatty acid chain lengths.

cluster_pathway Simplified Sphingolipid Metabolism DeNovo De Novo Synthesis (Serine + Acyl-CoA) Ceramide Ceramide (e.g., C15:0) DeNovo->Ceramide CerS SM Sphingomyelin (Membrane Pool) SM->Ceramide SMase Ceramide->SM SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Complex Sphingolipids (e.g., Glycosphingolipids) Ceramide->Complex Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine S1PP

Caption: Central role of ceramide in the sphingolipid metabolic pathway.

The fatty acid component, pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid primarily obtained from dietary sources like dairy fat.[4] Emerging research has identified C15:0 as a bioactive fatty acid with several beneficial properties:

  • Anti-Inflammatory Effects: C15:0 has been shown to reduce pro-inflammatory cytokines.[4][21]

  • Metabolic Health: Higher levels of C15:0 are associated with improved insulin sensitivity and a lower risk of type 2 diabetes.[4]

  • Mitochondrial Function: It can repair mitochondrial function and reduce reactive oxygen species.[5][21]

  • Cellular Stability: As a saturated fatty acid, it integrates into cell membranes, enhancing their stability.[21]

The incorporation of C15:0 into ceramide suggests that N-Pentadecanoyl-D-erythro-sphingosine could play a role in these cellular processes, acting as a signaling molecule or influencing membrane biophysics. Accurate quantification using its d7-labeled standard is therefore critical to understanding its specific contributions to health and disease.

Conclusion and Future Perspectives

N-Pentadecanoyl-D-erythro-sphingosine-d7 is an indispensable tool for modern lipidomics research. Its chemical and physical similarity to the endogenous analyte, combined with its mass difference, provides the foundation for highly accurate and reproducible quantification via isotope dilution mass spectrometry. By enabling precise measurement, this internal standard allows researchers to rigorously investigate the biological roles of odd-chain ceramides, explore their potential as biomarkers for cardiometabolic diseases, and validate their modulation in therapeutic development. As the field moves towards increasingly comprehensive and quantitative analyses of the lipidome, the principles and protocols outlined in this guide will remain fundamental to achieving scientific integrity and generating impactful results.

References

  • LIPID MAPS. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Al-Ramahi, I., et al. (2023). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. PMC. Available at: [Link]

  • Venn-Watson, S., et al. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. PMC. Available at: [Link]

  • Fatty15. (2022). How does C15:0 work? Retrieved from [Link]

  • Lipid Labs. (n.d.). C15:0 - Exploring the Science and Potential of an Odd-Chain Fatty Acid. Retrieved from [Link]

  • Gaggini, M., et al. (2023). Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease. World Journal of Gastroenterology. Available at: [Link]

  • Del Poeta, M., et al. (2014). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. PMC. Available at: [Link]

  • Labclinics. (n.d.). N-Pentadecanoyl-D-erythro-sphingosine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131846122, D-erythro-sphingosine-d7. Retrieved from [Link].

  • Gorden, B. A., & Glick, G. D. (2007). A concise and scalable synthesis of high enantiopurity (-)-D-erythro-sphingosine using peptidyl thiol ester-boronic acid cross-coupling. The Journal of organic chemistry. Available at: [Link]

  • Grijalvo, S., et al. (2010). Asymmetric sulfur ylide based enantioselective synthesis of D-erythro-sphingosine. Tetrahedron. Available at: [Link]

  • Garigapati, V. R., & Vienna, D. (2001). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. Chemistry and physics of lipids. Available at: [Link]

  • Tiede, L. M., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology. Available at: [Link]

  • Gorska, M., et al. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The sphingolipid metabolic pathway. Retrieved from [Link]

  • Al-Dhaheri, Y., et al. (2025). Role of Canonical and Non-Canonical Sphingolipids and their Metabolic Enzymes in Bone Health. PMC. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide on N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7): Mechanistic Insights and Analytical Applications

Executive Summary Sphingolipids are not merely structural components of eukaryotic cell membranes; they are highly potent bioactive signaling molecules that regulate apoptosis, cellular senescence, and energy homeostasis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingolipids are not merely structural components of eukaryotic cell membranes; they are highly potent bioactive signaling molecules that regulate apoptosis, cellular senescence, and energy homeostasis. At the metabolic core of the sphingolipid network lies Ceramide .

For researchers and drug development professionals conducting targeted or untargeted lipidomics, the accurate quantification of endogenous ceramides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously challenging due to matrix effects and extraction variability. N-Pentadecanoyl-D-erythro-sphingosine-d7 , commonly known as C15 Ceramide-d7 , is engineered to solve these analytical bottlenecks[1]. By combining an odd-chain fatty acid with a stable deuterium label, it serves as the ultimate internal standard (IS) for mass spectrometry workflows[2].

Chemical and Physical Properties

Understanding the physicochemical properties of C15 Ceramide-d7 is critical for optimizing chromatographic retention times and ionization parameters.

PropertyValue
Product Name N-Pentadecanoyl-D-erythro-sphingosine-d7
Common Synonyms C15 Ceramide-d7; Ceramide (d18:1-d7/15:0)
Unlabeled CAS Number 67492-15-3*
Empirical Formula C33H58D7NO3
Molecular Weight 530.92 g/mol
Exact Mass 530.54 Da
Sphingoid Base d18:1-d7 (Deuterated Sphingosine)
N-Acyl Chain 15:0 (Pentadecanoic Acid)

*Note on CAS Registry: The CAS number 67492-15-3 technically refers to the unlabeled N-pentadecanoyl-D-erythro-sphingosine[1]. However, chemical vendors universally use this base CAS registry number to categorize the deuterated (d7) isotopologue in their commercial catalogs[3].

Mechanistic Role in Lipidomics & Analytical Design

The Central Hub of Sphingolipid Metabolism

Ceramides are generated via three primary pathways: de novo synthesis from serine and palmitoyl-CoA, the salvage pathway, and the hydrolysis of sphingomyelin by sphingomyelinases.

Sphingolipid_Pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine KDS->DHS KDSR DHCer Dihydroceramide DHS->DHCer CerS 1-6 Ceramide Ceramide (Central Hub) DHCer->Ceramide DES1 SM Sphingomyelin Ceramide->SM SMS GlcCer Glucosylceramide Ceramide->GlcCer UGCG S1P Sphingosine-1-Phosphate Ceramide->S1P Ceramidase & SphK SM->Ceramide SMase GlcCer->Ceramide GBA

Sphingolipid metabolism highlighting Ceramide as the central hub.

The "Double-Blanket" Strategy for Internal Standardization

The selection of C15 Ceramide-d7 as an internal standard is driven by strict analytical causality:

  • Odd-Chain Rarity: Mammalian systems synthesize fatty acids via the iterative addition of two-carbon units, resulting in predominantly even-chain ceramides (e.g., C16, C18, C24). C15 ceramide is virtually absent in mammalian tissues, eliminating baseline interference from the biological matrix[2].

  • Strategic Label Placement & Fragmentation: The seven deuterium atoms are located exclusively on the sphingosine backbone (d18:1-d7), not the acyl chain. During Collision-Induced Dissociation (CID) in positive electrospray ionization (ESI+), ceramides undergo a characteristic loss of water followed by the cleavage of the amide-linked fatty acyl chain. This generates a product ion corresponding to the sphingoid base minus two water molecules ( [Sphingosine+H−2H2​O]+ ).

    • For endogenous ceramides (standard d18:1 base), this product ion is m/z 264.3 .

    • Because the d7 label in C15 Ceramide-d7 is on the backbone, its product ion cleanly shifts by +7 Da to m/z 271.3 [4]. If the label were on the acyl chain, the product ion would remain 264.3, causing severe isotopic cross-talk.

AnalytePrecursor Ion [M+H−H2​O]+ Product Ion (Sphingoid Base)Collision Energy (eV)
Endogenous C16 Ceramide520.5264.325-30
Endogenous C18 Ceramide548.5264.325-30
C15 Ceramide-d7 (IS) 514.5 271.3 25-30

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in lipidomic profiling[5], the following methodologies are designed as self-validating systems. Every step incorporates a causal mechanism to prevent data artifacts.

Protocol 1: Biphasic Lipid Extraction (Modified MTBE Method)

Causality: Traditional Bligh & Dyer methods utilize chloroform, which forms the lower phase. Extracting the lower phase requires passing a pipette tip through the precipitated protein disk, risking contamination. Methyl tert-butyl ether (MTBE) forms the upper organic phase, allowing for clean, highly reproducible lipid recovery.

  • Spike-In: Aliquot 50 µL of plasma or tissue homogenate into a glass vial. Immediately add 10 µL of 1 µM C15 Ceramide-d7 working solution. Validation Logic: Spiking the IS before adding extraction solvents ensures the standard undergoes the exact same matrix suppression, protein-binding, and extraction losses as the endogenous analytes, validating the final recovery rate[2].

  • Protein Precipitation: Add 225 µL of ice-cold Methanol (MeOH). Vortex vigorously for 10 seconds to denature lipases and prevent ex vivo ceramide generation.

  • Extraction: Add 750 µL of MTBE. Shake continuously at room temperature for 15 minutes.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer (containing the ceramides) to a new glass vial. Dry completely under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of Isopropanol/Methanol (1:1, v/v) prior to LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Quantification Workflow

LCMS_Workflow Spike 1. Spike IS (C15 Ceramide-d7) Extract 2. Biphasic Extraction (MTBE/MeOH) Spike->Extract LC 3. UHPLC Separation (C18 Column) Extract->LC MS 4. ESI-MS/MS (MRM Mode) LC->MS Data 5. Data Processing (Peak Ratio) MS->Data

LC-MS/MS workflow utilizing C15 Ceramide-d7 as an internal standard.

Causality: Ceramides are highly hydrophobic. A C18 reverse-phase column coupled with a strong eluent (Isopropanol) is required to resolve species based on acyl chain length and prevent column carryover.

  • Chromatography: Inject 5 µL of the reconstituted sample onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 50°C to reduce system backpressure.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: Run a linear gradient from 40% B to 99% B over 12 minutes. Validation Logic: Isopropanol is a sufficiently strong solvent to wash highly lipophilic long-chain ceramides (e.g., C24:0, C26:0) off the column, preventing ghost peaks in subsequent runs.

  • Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions (e.g., m/z 514.5 271.3 for C15 Ceramide-d7)[4].

  • System Suitability (Self-Validation): Run a "Matrix Blank" (LC-MS grade water substituted for the biological sample) spiked with C15 Ceramide-d7. Validation Logic: This verifies the absolute absence of endogenous ceramide contamination in the extraction solvents, pipette tips, or LC system, ensuring that any detected even-chain ceramides in actual samples are entirely biological in origin.

References

  • Protein restriction slows the development and progression of pathology in a mouse model of Alzheimer's disease Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Different regions of synaptic vesicle membrane regulate VAMP2 conformation for the SNARE assembly Source: Nature Communications / PMC URL:[Link]

  • Grape Lipidomics: An Extensive Profiling thorough UHPLC-MS/MS Method Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • C15 Ceramide-d7 (d18:1-d7/15:0) - 860681 Source: Avanti Polar Lipids URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to Deuterium-Labeled Sphingolipid Standards for Quantitative Mass Spectrometry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The Imperative for Accurate Sphingolipid Quantification Sphingolipids have transcended their classical definition as mere struct...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Imperative for Accurate Sphingolipid Quantification

Sphingolipids have transcended their classical definition as mere structural components of cellular membranes. They are now recognized as a diverse and critical class of bioactive molecules that play central roles in essential cellular processes, including signaling, proliferation, apoptosis, and inflammation.[1][2] The "sphingolipid rheostat," the tightly regulated balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P), is a prime example of their influence on cell fate.[3] Dysregulation of sphingolipid metabolism is implicated in a host of pathologies, including cardiovascular diseases, lysosomal storage disorders, and cancer, making these lipids vital targets for biomarker discovery and therapeutic intervention.[1][4][5]

However, the inherent complexity of the sphingolipidome—with thousands of potential species varying in their sphingoid bases, acyl chains, and head groups—presents a significant analytical challenge.[6] Many of these lipids are present at very low concentrations (picomole to nanomole amounts), demanding highly sensitive and specific analytical methods.[6][7] This is where the field of sphingolipidomics, powered by mass spectrometry (MS), has become indispensable. For truly meaningful biological insights, however, simple detection is insufficient. Accurate and precise quantification is paramount, a goal best achieved through the use of stable isotope-labeled internal standards, with deuterium-labeled standards representing the pinnacle of this approach.[8][9]

The Gold Standard: Stable Isotope Dilution with Deuterated Standards

The core principle of quantitative mass spectrometry relies on correcting for variability throughout the analytical workflow. This includes inconsistencies in sample extraction, instrument drift, and, most critically, the "matrix effect"—the suppression or enhancement of analyte ionization by co-eluting molecules from the biological sample.[8] An ideal internal standard (IS) should perfectly mimic the behavior of the target analyte through every step, from initial sample preparation to final detection.

Stable isotope-labeled internal standards (SIL-IS) are universally considered the "gold standard" because they are chemically and physically almost identical to their endogenous counterparts.[3][8] Deuterium-labeled standards, a specific type of SIL-IS, involve the substitution of one or more hydrogen atoms with deuterium (²H).

The Core Advantages of Deuterated Standards:

  • Co-elution and Matrix Effect Mitigation: Because a deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during liquid chromatography (LC). This ensures both the analyte and the standard experience the same matrix effects, allowing for accurate correction and reliable quantification.[8][10][11] Structural analogs or odd-chain standards may have different retention times and be affected differently by the matrix, compromising data integrity.[6][8]

  • Correction for Sample Loss: By adding a known quantity of the deuterated standard at the very beginning of the sample preparation process, any loss of the analyte during extraction or handling is mirrored by a proportional loss of the standard.[9][10] The final ratio of analyte to standard remains constant, ensuring accuracy.

  • Enhanced Precision and Reproducibility: The use of deuterated standards significantly improves the accuracy (mean bias) and precision (lower standard deviation) of quantitative methods, making results more robust and reproducible across different experiments and laboratories.[8][11]

Navigating the Sphingolipidome: A Metabolic Overview

To effectively use internal standards, one must understand the metabolic landscape. Sphingolipid metabolism is a complex network of interconnected pathways. The de novo synthesis pathway begins in the endoplasmic reticulum and produces ceramide, the central hub from which most other sphingolipids are derived.[4][12] Key enzymes can then modify ceramide to produce other critical lipids like sphingomyelin, sphingosine, and the potent signaling molecule sphingosine-1-phosphate (S1P).[3][13]

Due to this complexity, a single internal standard is insufficient for comprehensive sphingolipidomics. Ideally, a separate deuterated standard should be used for each lipid class to be quantified.[6]

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_signaling Signaling & Complex Lipids Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS GlcCer Glucosylceramide (Simple GSL) Ceramide->GlcCer GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-P (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SGPP1/2

Caption: Core pathways of sphingolipid metabolism, highlighting Ceramide as a central hub.

Design and Synthesis of Deuterium-Labeled Standards

The utility of a deuterated internal standard is critically dependent on its design and synthesis. A common synthetic route involves the N-acylation of a lyso-sphingolipid (the deacylated backbone) with a deuterated fatty acid chloride.[5][14] For example, [d4]-palmitoyl chloride can be reacted with lyso-galactosylceramide to produce [d4]-galactosylceramide.

Key Considerations for an Effective Deuterated Standard:

  • Label Stability: Deuterium atoms must be placed on non-exchangeable positions within the molecule.[15] Labels on hydroxyl (-OH) or amine (-NH) groups can readily exchange with protons from the solvent, rendering the standard useless. Placing labels on the stable carbon backbone of the acyl chain or sphingoid base is crucial.[6][15]

  • Mass Shift: A sufficient number of deuterium atoms should be incorporated to provide a clear mass difference (typically ≥ 3 mass units) from the unlabeled analyte, preventing isotopic overlap from the natural abundance of ¹³C in the analyte.

  • Isotopic Purity: The standard should have high isotopic enrichment and be free from contamination by its unlabeled counterpart to ensure a clean signal and accurate quantification.[9]

Table 1: Examples of Commercially Available Deuterium-Labeled Sphingolipid Standards

Standard NameCommon AbbreviationDeuterium Label Position
C18 Ceramide-d7Cer(d18:1/18:0)-d7d7 on sphingoid base (d18:1)
C16 Sphingomyelin-d9SM(d18:1/16:0)-d9d9 on acyl chain (16:0)
Sphingosine-d7Sph(d18:1)-d7d7 on sphingoid base
C18 Galactosylceramide-d35GalCer(d18:1/18:0)-d35d35 on acyl chain (18:0)
C16 Lactosylceramide-d3LacCer(d18:1/16:0)-d3d3 on acyl chain (16:0)

(Note: This table is illustrative; a wide variety of standards with different acyl chains and labeling patterns are available from commercial suppliers).[6][7][16]

Experimental Workflow: A Self-Validating System for Quantification

A robust protocol is essential for leveraging the power of deuterated standards. The following step-by-step methodology outlines a typical workflow for the quantitative analysis of sphingolipids in biological samples using LC-MS/MS.

Workflow_Diagram Sample 1. Sample Collection (Plasma, Serum, Cells, etc.) Spike 2. Spike with Deuterated Internal Standard Mix Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry 4. Dry Down & Reconstitute Extract->Dry LCMS 5. LC-MS/MS Analysis (C18 Separation, MRM Detection) Dry->LCMS Data 6. Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quant 7. Quantification (Using Calibration Curve) Data->Quant

Caption: Standard workflow for sphingolipid quantification using deuterated internal standards.

Detailed Experimental Protocol

Objective: To accurately quantify sphingolipid levels in human plasma.

Materials:

  • Solvents: HPLC-grade methanol, chloroform, acetonitrile, water, and formic acid.[3]

  • Internal Standards: A cocktail of deuterium-labeled sphingolipid standards (e.g., Cer(d18:1/17:0), Sph(d17:1), etc., to avoid any natural overlap) dissolved in an appropriate solvent like ethanol.[17]

  • Calibration Standards: Unlabeled, high-purity sphingolipid standards.[7]

  • Equipment: Vortex mixer, microcentrifuge, nitrogen evaporator, HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[3]

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples (e.g., 50 µL) on ice.

    • Prepare calibration curve standards by serially diluting the unlabeled standards in a surrogate matrix (e.g., 4% bovine serum albumin) to cover the expected physiological range.[3]

  • Internal Standard Spiking (The Critical Step):

    • To each plasma sample, calibration standard, and quality control (QC) sample, add a fixed volume (e.g., 10 µL) of the deuterated internal standard cocktail.[17][18]

    • Causality Insight: Adding the IS at this earliest stage ensures that it undergoes all subsequent steps alongside the endogenous analyte, thereby correcting for variability in extraction efficiency and sample handling.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add 750 µL of chloroform/methanol (1:2, v/v) to the spiked sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Add 250 µL of chloroform and vortex again.

    • Add 250 µL of water and vortex for a final time.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer, which contains the lipids, into a new tube.[19]

    • Trustworthiness Check: The consistent recovery of the deuterated IS signal across all samples validates the extraction procedure. A significant drop in IS signal in one sample would indicate a failure in that specific extraction.

  • Dry-Down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., methanol/acetonitrile). This step concentrates the sample for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm). Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a modifier like formic acid or ammonium formate to achieve separation of lipid classes.[3][17]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection.[17]

      • For each analyte and its corresponding deuterated IS, a specific precursor-to-product ion transition is monitored. For example, for ceramide, the transition often involves the loss of water from the protonated molecule, with the product ion being the sphingoid base backbone.[5][14]

      • Expertise Insight: The fragmentation pattern of the deuterated standard should be nearly identical to the unlabeled analyte, ensuring that the same MRM transition (with an offset for the deuterium mass) can be used for both, providing maximum specificity.[5][14]

Data Processing and Final Quantification

The final step translates raw instrument data into meaningful concentration values.

  • Peak Integration: The chromatographic peaks for the analyte and its corresponding deuterated IS are integrated to determine their respective peak areas.

  • Ratio Calculation: A peak area ratio is calculated for each sample: Ratio = (Peak Area of Analyte) / (Peak Area of Deuterated IS)

  • Calibration Curve Generation: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression is then applied to the data points.

  • Concentration Determination: The concentration of the analyte in the unknown biological samples is calculated by interpolating their measured peak area ratios onto the calibration curve.

This ratio-based method effectively normalizes the data, correcting for any signal fluctuations or sample loss that occurred during the workflow, thereby yielding highly accurate and reliable quantitative results.[11]

Conclusion: An Indispensable Tool for Modern Research

Deuterium-labeled sphingolipid standards are not merely a technical refinement; they are a foundational requirement for high-quality, quantitative sphingolipidomics. By providing a self-validating system that corrects for the inherent variability of complex biological analyses, these standards empower researchers to generate data with the accuracy and precision necessary to unravel the intricate roles of sphingolipids in health and disease. From discovering novel disease biomarkers to assessing the metabolic impact of new drug candidates, the principled application of deuterium-labeled standards is indispensable for advancing our understanding and therapeutic targeting of the sphingolipidome.

References

  • Frontiers. (2022, August 30). Sphingolipid metabolism and signaling in cardiovascular diseases. Available from: [Link]

  • The University of Western Australia. (2023, May 5). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • ACS Publications. (2023, February 24). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Available from: [Link]

  • Taylor & Francis Online. (2025, April 24). Sphingolipid Metabolism and Signalling Pathways in Heart Failure: From Molecular Mechanism to Therapeutic Potential. Available from: [Link]

  • PubMed. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Available from: [Link]

  • PMC. (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Available from: [Link]

  • ResearchGate. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry | Request PDF. Available from: [Link]

  • Journal of Inflammation Research. (2025, April 23). Sphingolipid metabolism and signalling pathways in heart failure: from | JIR. Available from: [Link]

  • Baitaipake Biotechnology. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • ACS Publications. (2001, March 29). Enzymes of Sphingolipid Metabolism: From Modular to Integrative Signaling. Available from: [Link]

  • ResearchGate. (2018, November 13). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Available from: [Link]

  • BiyoGok. Sphingolipids: metabolism and cell signaling. Available from: [Link]

  • Avanti Polar Lipids. LIPID MAPS Mass Spectrometry Internal Standards for. Available from: [Link]

  • PURE, University of Southampton. (2018, December 15). Analytical considerations of stable isotope labelling in lipidomics. Available from: [Link]

  • Google Patents. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry.
  • PMC. Selective deuterium labeling of the sphingoid backbone: facile syntheses of 3,4, 5-trideuterio-d-erythro-sphingosine and 3-deuterio-d-erythro-sphingomyelin. Available from: [Link]

  • PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Available from: [Link]

  • GIST Scholar. Quantitative lipidomics using metabolic deuterium oxide labeling. Available from: [Link]

  • LCGC. (2023, October 17). Dual-Isotope Labeling Method Unlocks Insights into Lipid Metabolism and Ferroptosis. Available from: [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]

  • ePrints Soton. (2017, March 7). Stable isotope analysis of dynamic lipidomics. Available from: [Link]

  • Longdom Publishing. Analytical Considerations of Stable Isotope Labelling in Lipidomics. Available from: [Link]

  • Avanti Polar Lipids. Deuterated Sphingolipids. Available from: [Link]

  • ACS Publications. (2023, February 24). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Available from: [Link]

  • Royal Society of Chemistry. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Available from: [Link]

  • Frontiers. (2019, September 30). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Available from: [Link]

  • PubMed. (2019, October 1). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Available from: [Link]

  • LIPID MAPS. (2011, November 15). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Available from: [Link]

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Exploratory

Sphingolipid metabolism and the use of tracers

Dynamic Sphingolipid Fluxomics: A Technical Guide to Tracers, Metabolism, and LC-MS/MS Methodologies Executive Summary Sphingolipids are not merely inert structural components of eukaryotic membranes; they are highly bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Dynamic Sphingolipid Fluxomics: A Technical Guide to Tracers, Metabolism, and LC-MS/MS Methodologies

Executive Summary

Sphingolipids are not merely inert structural components of eukaryotic membranes; they are highly bioactive signaling molecules governing critical cellular fates, including apoptosis, proliferation, and inflammation[1]. The "sphingolipid rheostat"—the delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P)—is a prime target in oncology, immunology, and neuropharmacology.

As a Senior Application Scientist, I frequently observe a critical limitation in standard lipidomics: static profiling only provides a snapshot of steady-state pools. It fails to distinguish whether elevated ceramide is due to hyperactive de novo synthesis, increased sphingomyelinase activity, or impaired degradation[2]. To capture the dynamic flux of these networks, researchers must employ metabolic tracers. This whitepaper provides a comprehensive, authoritative guide on utilizing stable isotopes and clickable probes to map sphingolipid metabolism, grounded in self-validating experimental protocols.

The Sphingolipid Metabolic Network

Understanding tracer deployment requires a precise map of sphingolipid compartmentalization and enzymatic flow. De novo synthesis initiates in the endoplasmic reticulum (ER), where Serine Palmitoyltransferase (SPT) condenses serine and palmitoyl-CoA[2]. This rate-limiting step produces 3-ketosphinganine, which is rapidly reduced and acylated by Ceramide Synthases (CerS) to form dihydroceramide, and subsequently desaturated to ceramide[1].

Ceramide acts as the central metabolic hub. It is transported to the Golgi apparatus via the ceramide transfer protein (CERT) for conversion into sphingomyelin (SM) or via vesicular transport for glycosphingolipid synthesis[3]. At the plasma membrane, ceramide can be degraded by ceramidases into sphingosine, which is then phosphorylated by sphingosine kinases (SphK1/2) into the potent mitogen S1P[1].

SphingolipidPathway Serine Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine->KDS SPT Sphinganine Sphinganine KDS->Sphinganine KDSR dhCer Dihydroceramide Sphinganine->dhCer CerS (1-6) Cer Ceramide (Central Hub) dhCer->Cer DES1 SM Sphingomyelin Cer->SM SMS HexCer Glycosphingolipids Cer->HexCer UGCG Sph Sphingosine Cer->Sph Ceramidase SM->Cer SMase Sph->Cer CerS (Salvage) S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 S1P->Sph SPPase

De novo synthesis and salvage pathways of sphingolipid metabolism.

Tracer Modalities: Causality in Experimental Design

Choosing the correct tracer dictates the biological question you can answer. Tracers generally fall into two categories: stable isotopes for mass spectrometry (MS) and functionalized probes for imaging/interactomics.

Stable Isotopes (Fluxomics): To track de novo synthesis specifically, U-¹³C,¹⁵N-Serine is the gold standard[4]. Because serine is exclusively incorporated into the sphingoid base by SPT, an M+3 mass shift (three ¹³C atoms) definitively proves the lipid was synthesized de novo during the incubation period, isolating it from salvage pathway reacylation[5]. Conversely, ¹³C-Palmitate labels both the sphingoid base and the N-acyl chain, making it ideal for studying fatty acid overload and lipotoxicity[6].

Clickable Probes (Spatial & Interactome Dynamics): Historically, researchers used fluorophore-conjugated lipids (e.g., NBD-ceramide). However, bulky fluorophores drastically alter lipid hydrophobicity, preventing them from partitioning correctly into lipid rafts[3]. Modern approaches utilize "clickable" sphingolipids containing terminal alkynes or diazirines (e.g., PAC-sphingosine). These tags are biologically inert, preserving natural subcellular localization. Post-fixation, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction attaches a fluorophore for visualization or a biotin tag to pull down interacting proteins[2],[7].

Table 1: Quantitative Comparison of Sphingolipid Tracer Modalities
Tracer ModalityExample CompoundMass Shift / TagTypical IncubationLimit of DetectionPrimary Application
Stable Isotope U-¹³C,¹⁵N-Serine+3 Da (Sphingoid base)2 – 24 hoursFemtomole (LC-MS/MS)De novo fluxomics, pathway quantification
Stable Isotope ¹³C₁₆-Palmitate+16 Da (Acyl chain)4 – 16 hoursFemtomole (LC-MS/MS)Fatty acid incorporation, lipotoxicity
Clickable Probe PAC-SphingosineAlkyne/Diazirine5 min – 6 hoursPicomole (Post-click)Subcellular localization, protein interactomics
Fluorescent Probe NBD-CeramideNBD Fluorophore10 – 30 minsNanomole (Microscopy)Rapid screening, membrane fluidity assays

Methodology: Stable Isotope Tracing by LC-MS/MS

To ensure scientific integrity, a fluxomics protocol must be a self-validating system. The following methodology outlines the critical steps for tracking U-¹³C,¹⁵N-Serine incorporation into ceramides[4],[8].

FluxomicsWorkflow Step1 1. Tracer Incubation (U-13C,15N-Serine) Step2 2. Quenching & Wash (Cold PBS, -80°C) Step1->Step2 Step3 3. Lipid Extraction (Spike Internal Stds) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM/PRM modes) Step3->Step4 Step5 5. Data Processing (Isotope Correction) Step4->Step5

Step-by-step workflow for stable isotope tracing via LC-MS/MS.

Step-by-Step Protocol & Mechanistic Causality
  • Tracer Incubation: Culture cells in customized media lacking natural serine. Supplement with 1 mM U-¹³C,¹⁵N-Serine.

    • Causality: Removing natural serine prevents isotopic dilution, ensuring maximum tracer incorporation and higher signal-to-noise ratios.

  • Metabolic Quenching: Aspirate media, wash rapidly with ice-cold PBS, and immediately snap-freeze the plate in liquid nitrogen.

    • Causality: Sphingolipid kinases and phosphatases are highly active. Failing to halt metabolism instantly will artificially skew the S1P-to-Sphingosine ratio during sample handling.

  • Self-Validating Lipid Extraction: Perform a modified Bligh-Dyer (Chloroform/Methanol/Water) or Matyash (MTBE) extraction. Crucial Step: Spike in unnatural internal standards (e.g., d18:1/17:0 Ceramide or d7-S1P) before adding extraction solvents.

    • Causality: Odd-chain lipids are virtually absent in mammalian cells. Spiking them prior to extraction validates the partition coefficient recovery and corrects for matrix-induced ion suppression during MS analysis.

  • LC-MS/MS Acquisition: Separate lipids using reversed-phase liquid chromatography (C18 column) coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (HRMS)[8]. Operate in Multiple Reaction Monitoring (MRM) mode, targeting the specific M+3 mass shift of the sphingoid base fragment (e.g., m/z 264.3 → 267.3 for sphingosine).

  • Data Processing & Isotope Correction: Export raw peak areas and process them through natural abundance correction software (e.g., IsoCor or AccuCor).

    • Causality: Carbon-13 has a natural abundance of ~1.1%. A ceramide molecule with 40 carbons will naturally exhibit significant M+1 and M+2 peaks. Failing to mathematically subtract this natural isotopic envelope results in severe false-positive flux calculations.

Applications in Drug Development

The deployment of these tracer methodologies has revolutionized preclinical drug development:

  • Targeting SPT in Atherosclerosis: Researchers have utilized stable isotope tracers to prove that trans-fatty acids are selectively incorporated by SPT, driving atherogenic sphingomyelin secretion. Inhibiting SPT with myriocin successfully abolishes this M+3 labeled flux[9].

  • Immunomodulation: Fluxomics has revealed that cytokines like IL-10 actively constrain de novo sphingolipid metabolism to limit macrophage inflammation, a mechanism entirely invisible to static lipidomics[4].

  • In Vivo Profiling: Recent advancements have pushed tracers beyond cell culture, utilizing systemic profiling and clickable probes in model organisms like Drosophila to map the spatiotemporal distribution of sphingolipid networks across intact nervous systems[10].

References

  • Haberkant, P., et al. "Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC". nih.gov.
  • Kong, J., et al. "Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC". nih.gov.
  • Hannun, Y. A., & Obeid, L. M. "The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC". nih.gov.
  • Li, X., et al. "Charting unknown metabolic reactions by mass spectrometry-resolved stable-isotope tracing metabolomics - PMC". nih.gov.
  • Bostic, H. E., et al.
  • Gengatharan, A., et al.
  • Ralston, K. J., et al.
  • Wang, Y., et al. "Functional profiling and visualization of the sphingolipid metabolic network in vivo - PMC". nih.gov.
  • Zhang, Y., et al. "Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC". nih.gov.
  • D'Alessandro, A., et al.

Sources

Foundational

The Architect of Cellular Fate: A Comprehensive Guide to Targeted Sphingolipidomics via Mass Spectrometry

Executive Summary Historically viewed merely as inert structural components of eukaryotic cell membranes, sphingolipids are now recognized as highly potent, bioactive signaling molecules. They dictate cellular fate, regu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically viewed merely as inert structural components of eukaryotic cell membranes, sphingolipids are now recognized as highly potent, bioactive signaling molecules. They dictate cellular fate, regulating processes ranging from apoptosis and senescence to proliferation and inflammation. As drug development pivots towards targeting these pathways in oncology, neurodegeneration, and metabolic diseases, the demand for rigorous, high-throughput analytical methods has surged.

This whitepaper provides an in-depth technical blueprint for targeted sphingolipidomics using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Moving beyond basic protocols, this guide explores the causality behind experimental design—detailing why specific extraction solvents, chromatographic conditions, and internal standards are chosen to engineer a robust, self-validating analytical system.

The Sphingolipidome: Complexity and Signaling Causality

The "sphingolipidome" encompasses all individual molecular species of sphingolipids within a biological system [1]. The structural diversity of these molecules is staggering, driven by variations in the sphingoid base backbone (e.g., d16:1, d18:1, d20:1), N-acyl chain lengths (C14 to C36), degree of saturation, and complex polar headgroups.

At the core of sphingolipid biology is the "Sphingolipid Rheostat" . This concept posits that the relative levels of specific sphingolipid metabolites dictate cell survival versus death. For instance, Ceramide (Cer) typically promotes apoptosis and cell cycle arrest, whereas its phosphorylated derivative, Sphingosine-1-Phosphate (S1P), promotes cell survival, proliferation, and angiogenesis.

Pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine KDS->DHS DHCer Dihydroceramide DHS->DHCer CerS Cer Ceramide (Pro-apoptotic) DHCer->Cer DES Sph Sphingosine Cer->Sph Ceramidase SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer UGCG S1P Sphingosine-1-Phosphate (Pro-survival) Sph->S1P SphK1/2 SM->Cer SMase

Caption: Core sphingolipid metabolic network and the ceramide-S1P rheostat.

Because these molecules are metabolically interconverted rapidly, analyzing a single lipid class is insufficient. A comprehensive, structure-specific analytical approach is required to map the entire network [3].

Sample Preparation: The Foundation of Reproducibility

The single greatest source of variance in lipidomics is sample preparation. Traditional lipid extractions rely on the Folch or Bligh and Dyer methods, which utilize a chloroform/methanol/water two-phase system. However, for high-throughput LC-MS/MS, these legacy methods present a critical mechanical flaw.

The Causality of Solvent Selection: Why MTBE?

In a chloroform-based extraction, the lipid-rich organic phase forms the bottom layer, while the aqueous phase forms the top layer. A dense disk of precipitated proteins sits exactly at the interface. To retrieve the lipids, a pipette must pierce the aqueous layer and the protein disk, inevitably causing cross-contamination and variable lipid recovery.

To engineer a more reliable system, modern sphingolipidomics utilizes Methyl tert-butyl ether (MTBE) [2]. Because MTBE is less dense than water, the lipid-containing organic phase forms the upper layer. This simple physical inversion allows for rapid, automated, and clean collection of the lipid extract without disturbing the protein matrix.

Step-by-Step Methodology: Modified MTBE Extraction

This protocol is optimized for 50 µL of plasma or tissue homogenate.

  • Sample Aliquoting & Spiking: Transfer 50 µL of the biological sample into a glass extraction tube. Immediately spike with 10 µL of a pre-mixed Internal Standard (IS) cocktail. (Logic: Spiking before any solvent addition ensures the IS undergoes the exact same extraction efficiency as the endogenous lipids).

  • Protein Denaturation: Add 1.5 mL of ice-cold Methanol. Vortex vigorously for 30 seconds. (Logic: Methanol disrupts lipid-protein complexes, ensuring lipids are freely accessible to the extraction solvent).

  • Lipid Partitioning: Add 5.0 mL of MTBE. Incubate the mixture at room temperature for 1 hour with continuous orbital shaking.

  • Phase Separation: Add 1.25 mL of MS-grade water. Vortex for 15 seconds.

  • Centrifugation: Centrifuge at 1,000 × g for 10 minutes at 4°C to compact the protein pellet and sharply define the biphasic interface.

  • Recovery: Carefully aspirate the upper organic (MTBE) layer and transfer it to a clean glass vial.

  • Drying & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Reconstitute the lipid film in 100 µL of the initial LC mobile phase (e.g., Methanol/Isopropanol) for LC-MS/MS injection.

Internal Standards: The Logic of Self-Validating Systems

A targeted LC-MS/MS workflow is only as reliable as its internal controls. Because sphingolipids are endogenous, true "blank" biological matrices do not exist. Therefore, we must rely on non-endogenous analogs to create a self-validating quantification system.

As an application scientist, you must use either stable isotope-labeled (e.g., deuterium, d7) or odd-chain (e.g., C17) sphingolipids [4]. Mammalian cells predominantly synthesize even-chain sphingoid bases (d18:1). By spiking a d17:1 Sphingosine or a d7-Ceramide into the sample, you introduce a molecule that behaves chemically and chromatographically identical to your target analyte but is easily distinguished by the mass spectrometer due to its mass shift.

The ratio of the endogenous peak area to the IS peak area yields a normalized value that automatically corrects for matrix effects, ionization suppression, and minor pipetting variations.

LC-MS/MS Workflows and Data Presentation

For targeted sphingolipidomics, the gold standard instrumentation is a Triple Quadrupole (QqQ) Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode, coupled to Reversed-Phase Liquid Chromatography (RP-LC).

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standards (Odd-chain/Isotope) Sample->Spike Extract MTBE Extraction (Upper Phase Recovery) Spike->Extract LC RP-LC Separation (C18/C8 Column) Extract->LC MS QqQ Mass Spectrometry (MRM Mode) LC->MS Data Peak Integration & Quantification MS->Data

Caption: Self-validating targeted sphingolipidomics workflow from sample to quantification.

In MRM mode, the first quadrupole (Q1) isolates the intact precursor ion. The second quadrupole (Q2) acts as a collision cell, fragmenting the lipid using nitrogen or argon gas. The third quadrupole (Q3) isolates a highly specific product ion. This dual-mass filtering provides unparalleled signal-to-noise ratios.

Quantitative Data Summarization: MRM Transitions

The fragmentation mechanics of sphingolipids in positive electrospray ionization (+ESI) are highly predictable. Most sphingolipids containing a d18:1 sphingoid base will yield a characteristic product ion at m/z 264.3, which corresponds to the dehydrated sphingoid backbone. Conversely, Sphingomyelins readily lose their phosphocholine headgroup, yielding a dominant product ion at m/z 184.1.

Table 1: Representative MRM Transitions for Targeted Sphingolipidomics (+ESI)

Sphingolipid ClassRepresentative SpeciesPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale for Fragment
Ceramide Cer(d18:1/16:0)538.5264.325Dehydrated sphingoid base backbone
Sphingosine Sph(d18:1)300.3282.315Loss of a single water molecule
Sphingosine-1-Phosphate S1P(d18:1)380.3264.320Dehydrated sphingoid base backbone
Sphingomyelin SM(d18:1/16:0)703.6184.130Cleavage of phosphocholine headgroup
Glucosylceramide GlcCer(d18:1/16:0)700.6264.335Dehydrated sphingoid base backbone
Internal Standard Cer(d17:1/16:0)524.5250.325Dehydrated C17 sphingoid base backbone

Conclusion & Future Perspectives

Targeted sphingolipidomics via LC-MS/MS has transformed our understanding of lipid-mediated signaling. By employing rational solvent extraction strategies (like MTBE) and rigorous internal standard normalization, laboratories can achieve the high-throughput reproducibility required for clinical biomarker discovery and pharmaceutical development.

Looking forward, the integration of Ion Mobility Spectrometry (IMS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) will allow researchers to not only quantify these molecules but also map their spatial distribution within intact tissue microenvironments, adding a critical geographical dimension to the sphingolipid rheostat.

References

  • Sphingolipidomics: Methods for the comprehensive analysis of sphingolipids Journal of Chromatography B URL:[Link]

  • Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics Journal of Lipid Research URL:[Link]

  • Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics Methods URL:[Link]

Exploratory

An In-Depth Technical Guide to Understanding Ceramide Synthesis Pathways

For researchers, scientists, and drug development professionals, a comprehensive understanding of ceramide metabolism is paramount. Ceramides are not merely structural components of cellular membranes; they are pivotal s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of ceramide metabolism is paramount. Ceramides are not merely structural components of cellular membranes; they are pivotal signaling molecules that govern a multitude of cellular processes, including apoptosis, cell proliferation, and inflammatory responses.[1] The dysregulation of ceramide synthesis has been implicated in a range of pathologies, from metabolic disorders like type 2 diabetes to neurodegenerative diseases and cancer.[2] This guide provides a detailed exploration of the core pathways of ceramide synthesis, coupled with field-proven experimental methodologies to empower your research.

The Central Hub of Sphingolipid Metabolism: An Overview of Ceramide Synthesis

Ceramide, a lipid composed of a sphingosine backbone N-acylated with a fatty acid, sits at the heart of sphingolipid metabolism.[3] Its cellular concentration is tightly regulated through a dynamic interplay of synthesis and catabolism, often conceptualized as the "sphingolipid rheostat," where the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) dictates cell fate.[4] Cells employ three principal pathways to generate ceramide: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.[5] Each route originates in distinct subcellular compartments and is activated by different stimuli, providing the cell with a nuanced ability to modulate ceramide levels in response to a variety of signals.

The De Novo Synthesis Pathway: Building Ceramides from the Ground Up

The de novo pathway constructs ceramide from basic precursors in the endoplasmic reticulum (ER).[6] This pathway is the primary source of ceramide for the synthesis of complex sphingolipids and is upregulated in response to metabolic cues.[1]

Mechanistic Deep Dive

The synthesis begins with the condensation of the amino acid L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) .[3] This initial step is the rate-limiting reaction for the entire sphingolipid biosynthesis pathway.[7] The product, 3-ketodihydrosphingosine, is then rapidly reduced to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase .[2] Subsequently, one of six mammalian ceramide synthases (CerS1-6) acylates dihydrosphingosine to form dihydroceramide.[8] Each CerS exhibits specificity for fatty acyl-CoAs of particular chain lengths, thereby generating a diverse pool of dihydroceramide species.[8] The final step involves the introduction of a double bond into the sphingoid backbone of dihydroceramide by dihydroceramide desaturase (DEGS) , yielding the final ceramide molecule.[3]

Visualizing the De Novo Pathway

de_novo_pathway cluster_ER Endoplasmic Reticulum serine Serine + Palmitoyl-CoA keto 3-Ketodihydrosphingosine serine->keto SPT sphinganine Dihydrosphingosine (Sphinganine) keto->sphinganine 3-Ketodihydrosphingosine Reductase dhcer Dihydroceramide sphinganine->dhcer CerS1-6 cer Ceramide dhcer->cer DEGS

Caption: The de novo synthesis of ceramide in the endoplasmic reticulum.

The Sphingomyelinase Pathway: Rapid Ceramide Generation in Response to Stress

This pathway provides a mechanism for the rapid generation of ceramide through the hydrolysis of sphingomyelin, a major component of the plasma membrane.[9] Activation of this pathway is a common cellular response to a wide array of stressors, including inflammatory cytokines, UV radiation, and chemotherapeutic agents.[10]

Mechanistic Deep Dive

The core reaction of this pathway is the cleavage of the phosphocholine headgroup from sphingomyelin, a reaction catalyzed by a family of enzymes known as sphingomyelinases (SMases) .[11] These enzymes are broadly classified based on their optimal pH and cation requirements:

  • Acid Sphingomyelinase (aSMase): Primarily located in lysosomes, aSMase plays a crucial role in the turnover of sphingomyelin.[12]

  • Neutral Sphingomyelinase (nSMase): Found at the plasma membrane and in the cytoplasm, nSMase is a key player in stress-induced ceramide signaling.[9]

  • Alkaline Sphingomyelinase (alk-SMase): Located in the gut, this enzyme is involved in the digestion of dietary sphingomyelin.[12]

The activation of aSMase and nSMase in response to cellular stress leads to a rapid, localized increase in ceramide concentration, which can then trigger downstream signaling cascades.[9]

Visualizing the Sphingomyelinase Pathway

smase_pathway cluster_membrane Plasma Membrane / Lysosome stress Cellular Stress (e.g., TNF-α, UV radiation) sm Sphingomyelin stress->sm Activates cer Ceramide sm->cer aSMase / nSMase pc Phosphocholine

Caption: The sphingomyelinase pathway generates ceramide from sphingomyelin.

The Salvage Pathway: Recycling for Ceramide Production

The salvage pathway provides a mechanism for the cell to recycle complex sphingolipids, ultimately converting them back into ceramide.[13] This pathway is crucial for maintaining sphingolipid homeostasis and becomes particularly important during periods of high membrane turnover.[1]

Mechanistic Deep Dive

The salvage pathway begins with the breakdown of complex sphingolipids, such as glucosylceramides and sphingomyelin, within the lysosomes.[6] A series of lysosomal hydrolases sequentially cleave sugar moieties and other headgroups, eventually yielding ceramide.[14] This ceramide can then be acted upon by acid ceramidase , which hydrolyzes it into a free fatty acid and sphingosine.[13] While ceramide itself does not readily exit the lysosome, sphingosine can be transported to the cytosol.[13] In the endoplasmic reticulum, sphingosine is re-acylated by ceramide synthases (CerS) to form ceramide, which can then re-enter the metabolic pathways for the synthesis of complex sphingolipids or participate in signaling events.[15]

Visualizing the Salvage Pathway

salvage_pathway cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum complex_sl Complex Sphingolipids (e.g., Glucosylceramide, Sphingomyelin) cer_lyso Ceramide complex_sl->cer_lyso Hydrolases sph_lyso Sphingosine + Fatty Acid cer_lyso->sph_lyso Acid Ceramidase sph_er Sphingosine sph_lyso->sph_er Transport cer_er Ceramide sph_er->cer_er CerS1-6

Caption: The salvage pathway recycles complex sphingolipids to generate ceramide.

Experimental Methodologies for Interrogating Ceramide Synthesis

A critical aspect of studying ceramide biology is the ability to dissect the contributions of each synthesis pathway. This requires a combination of specific inhibitors, enzymatic assays, and advanced analytical techniques.

Rationale for Experimental Design: Distinguishing the Pathways

The choice of experimental approach hinges on the specific question being addressed. To differentiate between the de novo and salvage pathways, the fungal mycotoxin Fumonisin B1 is a widely used tool.[16] It acts as a potent inhibitor of ceramide synthases, thus blocking the final steps of both pathways.[17] By observing the accumulation of sphinganine, the substrate for CerS in the de novo pathway, one can specifically probe the activity of this route.[16] Conversely, to study the sphingomyelinase pathway, researchers often employ acute stimulation with agents like TNF-α and measure the rapid, transient increase in ceramide levels. The use of specific inhibitors for aSMase or nSMase can further confirm the involvement of this pathway.[15]

Protocol 1: Ceramide Synthase Activity Assay (Fluorescence-based)

This assay provides a non-radioactive method to measure CerS activity in cell or tissue homogenates using a fluorescently labeled substrate.[1]

Principle: Ceramide synthase catalyzes the transfer of a fatty acyl group from a fatty acyl-CoA to the fluorescent substrate NBD-sphinganine. The resulting fluorescent product, NBD-dihydroceramide, is then separated from the unreacted substrate and quantified.[1]

Materials:

  • NBD-sphinganine

  • Fatty acyl-CoAs (e.g., C16:0-CoA, C18:0-CoA)

  • Defatted Bovine Serum Albumin (BSA)

  • Cell or tissue homogenates

  • Assay Buffer (50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Stop Solution (Chloroform:Methanol, 2:1 v/v)

  • TLC plates and developing solvent (e.g., chloroform:methanol:acetic acid, 90:9:1 v/v/v)

  • Fluorescence imager

Procedure:

  • Prepare Substrate Mix: In a microcentrifuge tube, mix NBD-sphinganine and the desired fatty acyl-CoA in assay buffer containing defatted BSA.

  • Initiate Reaction: Add cell or tissue homogenate (containing the CerS enzyme) to the substrate mix to start the reaction. Incubate at 37°C for a specified time (e.g., 10-30 minutes).[18]

  • Stop Reaction: Terminate the reaction by adding the stop solution (chloroform:methanol).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate in the appropriate solvent system. This will separate the NBD-dihydroceramide product from the unreacted NBD-sphinganine substrate.[1]

  • Quantification: Visualize the TLC plate using a fluorescence imager and quantify the intensity of the NBD-dihydroceramide spot. The intensity is directly proportional to the CerS activity.

Protocol 2: Sphingomyelinase Activity Assay (Colorimetric)

This assay offers a straightforward method to measure sphingomyelinase activity in various biological samples.[19]

Principle: SMase hydrolyzes sphingomyelin to phosphocholine and ceramide. The phosphocholine is then utilized in a series of enzymatic reactions that ultimately produce a colored product, which can be measured spectrophotometrically.[19]

Materials:

  • Sphingomyelinase Assay Kit (commercially available, e.g., from Assay Genie or Sigma-Aldrich)[19][20]

  • Sample (cell or tissue lysate)

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize cells or tissue in the provided assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[20]

  • Standard Curve Preparation: Prepare a standard curve using the provided choline standard according to the kit instructions.

  • Reaction Setup: Add the sample and positive control to separate wells of the 96-well plate. Adjust the volume with assay buffer.

  • Initiate Reaction: Add the reaction mix (containing sphingomyelin and other enzymes for the detection reaction) to all wells.[19]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[19]

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Determine the sphingomyelinase activity in the samples by comparing their absorbance to the standard curve.

Protocol 3: Lipid Extraction and Ceramide Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species.[21]

Principle: Lipids are extracted from the biological sample and separated by liquid chromatography based on their physicochemical properties. The separated lipids are then ionized and detected by a tandem mass spectrometer, which allows for the precise identification and quantification of different ceramide species based on their mass-to-charge ratio and fragmentation patterns.[2]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Internal standards (e.g., C17:0 ceramide)[22]

  • LC-MS/MS system

Procedure:

  • Cell Harvesting: Wash cultured cells with ice-cold PBS and collect the cell pellet.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (e.g., 1:2 v/v).[22] Add the internal standard. Vortex vigorously and incubate to ensure complete extraction.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge to pellet the cell debris.

  • Collect Organic Phase: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).[23]

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The ceramides are separated on a C18 reverse-phase column and detected by the mass spectrometer in multiple reaction monitoring (MRM) mode.[2]

  • Data Analysis: Quantify the different ceramide species by comparing their peak areas to that of the internal standard.

Data Presentation: A Comparative Overview

PathwayKey EnzymesSubcellular LocationPrimary Function
De Novo Synthesis Serine Palmitoyltransferase (SPT), Ceramide Synthases (CerS), Dihydroceramide Desaturase (DEGS)Endoplasmic ReticulumGeneration of ceramide for complex sphingolipid synthesis
Sphingomyelinase Acid Sphingomyelinase (aSMase), Neutral Sphingomyelinase (nSMase)Lysosomes, Plasma MembraneRapid generation of signaling ceramide in response to stress
Salvage Pathway Ceramidase, Ceramide Synthases (CerS)Lysosomes, Endoplasmic ReticulumRecycling of complex sphingolipids to maintain homeostasis

Troubleshooting Common Experimental Hurdles

  • Poor Signal in Enzyme Assays: Ensure optimal buffer conditions (pH, cofactors). Check for proper storage and handling of enzymes and substrates. For cell-based assays, verify cell viability and confluency.

  • High Background in Fluorescence Assays: Use high-quality, pure reagents. Optimize the TLC separation to ensure complete separation of product and substrate.

  • Variability in LC-MS/MS Data: Use an appropriate internal standard for each ceramide species if possible. Ensure complete and reproducible lipid extraction. Check for ion suppression effects from the sample matrix.[24]

Conclusion

The intricate network of ceramide synthesis pathways provides cells with a versatile toolkit to regulate a vast array of physiological processes. A thorough understanding of these pathways, from their molecular mechanisms to their regulation, is essential for researchers aiming to unravel the complexities of cellular signaling in health and disease. By employing the robust experimental methodologies outlined in this guide, scientists can confidently dissect the contributions of each pathway, paving the way for novel therapeutic interventions targeting sphingolipid metabolism.

References

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  • Kitatani, K., Idkowiak-Baldys, J., & Hannun, Y. A. "The sphingolipid salvage pathway in ceramide metabolism and signaling." Cellular Signalling 20.6 (2008): 1010-1018. [Link]

  • Zeidan, Y. H., & Hannun, Y. A. "Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases." British Journal of Pharmacology 163.4 (2011): 694-711. [Link]

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  • ResearchGate. "Pharmacological inhibitors of sphingolipid metabolism. Ceramide (the..." ResearchGate, Accessed March 14, 2026. [Link]

  • Mateen, S., et al. "A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways." Biomolecules 15.7 (2025): 1022. [Link]

  • Assay Genie. "Sphingomyelinase Activity Colorimetric Assay Kit (BN00826)." Assay Genie, Accessed March 14, 2026. [Link]

  • Scribd. "A Rapid Ceramide Synthase Activity Using NBD Sphin | PDF | Mass Spectrometry." Scribd, Accessed March 14, 2026. [Link]

  • Lee, J., et al. "Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics." Journal of the Society of Cosmetic Scientists of Korea 50.1 (2024): 1-10. [Link]

  • ResearchGate. "Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry | Request PDF." ResearchGate, Accessed March 14, 2026. [Link]

  • Turner, N., et al. "Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS." American Journal of Physiology-Endocrinology and Metabolism 312.2 (2017): E134-E143. [Link]

  • Saddoughi, S. A., Song, P., & Ogretmen, B. "A comprehensive review: Sphingolipid metabolism and implications of disruption in sphingolipid homeostasis." Ceramics International 47.10 (2021): 13393-13413. [Link]

  • Al-Saffar, N. M. S., & Chalfant, C. E. "Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network." Journal of Medicinal Chemistry 64.2 (2021): 861-883. [Link]

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  • Goparaju, G., et al. "Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography." Periodica Polytechnica Chemical Engineering 63.4 (2019): 560-567. [Link]

  • Kang, M. J., et al. "Regulation of De Novo Ceramide Synthesis: The Role of Dihydroceramide Desaturase and Transcriptional Factors NFATC and Hand2 in the Hypoxic Mouse Heart." PLoS One 6.7 (2011): e22508. [Link]

  • Scite.ai. "A Three‐Step Assay for Ceramide Synthase Activity Using a Fluorescent Substrate and HPLC." Scite.ai, Accessed March 14, 2026. [Link]

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  • Cui, C., et al. "Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient." Bio-protocol 9.18 (2019): e3369. [Link]

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  • PubMed. "(PDF) Fumonisin B1: A Tool for Exploring the Multiple Functions of Sphingolipids in Plants." PubMed, October 27, 2020. [Link]

  • Separovic, D., et al. "Ceramide synthase inhibitor fumonisin B1 inhibits apoptotic cell death in SCC17B human head and neck squamous carcinoma cells after Pc4 photosensitization." Photochemistry and Photobiology 90.6 (2014): 1396-1403. [Link]

  • Harel, R., & Futerman, A. H. "Fumonisin B1 inhibits sphingosine (sphinganine) N-acyltransferase and de novo sphingolipid biosynthesis in cultured neurons in situ." Journal of Biological Chemistry 268.18 (1993): 13374-13379. [Link]

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Sources

Foundational

An In-Depth Technical Guide to N-Pentadecanoyl-D-erythro-sphingosine-d7

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15:0-d7 ceramide). As a deuterated analog of a naturally occurring ceramide, this molecule serves as an invaluable tool in lipidomics research, particularly in mass spectrometry-based quantitative analysis. This document details its structural characteristics, physicochemical properties, and its application as an internal standard. Furthermore, it delves into the emerging understanding of the biological significance of C15:0 ceramides and provides detailed protocols for its use in a research setting.

Introduction: The Significance of Deuterated Sphingolipids in Research

Sphingolipids are a complex class of lipids that play critical roles in cellular structure and signaling.[1] Ceramides, consisting of a sphingosine backbone N-acylated with a fatty acid, are central intermediates in sphingolipid metabolism and are themselves potent bioactive molecules involved in processes such as apoptosis, cell proliferation, and inflammation.[2][3] The study of individual ceramide species, which can differ by the length and saturation of their fatty acyl chains, is crucial for understanding their specific biological functions.

The advent of mass spectrometry has revolutionized the field of lipidomics, enabling the sensitive and specific quantification of hundreds of lipid species in complex biological samples.[4] However, a significant challenge in quantitative mass spectrometry is the variability introduced during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[5] The use of stable isotope-labeled internal standards, such as deuterated lipids, is the gold standard for addressing these challenges.[5] N-Pentadecanoyl-D-erythro-sphingosine-d7, with deuterium atoms incorporated into its structure, is chemically and physically almost identical to its endogenous counterpart, ensuring it behaves similarly throughout the analytical workflow. This allows for accurate and precise quantification by correcting for any variations that may occur.[5]

This guide will provide an in-depth exploration of the core physical and chemical properties of N-Pentadecanoyl-D-erythro-sphingosine-d7, its role in mass spectrometry, and the broader biological context of C15:0 ceramides.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of N-Pentadecanoyl-D-erythro-sphingosine-d7 is essential for its proper handling, storage, and application in experimental settings.

Structural and Molecular Characteristics
PropertyValueSource
Chemical Name N-pentadecanoyl-D-erythro-sphingosine(d7)[6]
Synonyms C15 Ceramide-d7 (d18:1-d7/15:0)[6]
Molecular Formula C₃₃H₅₈D₇NO₃[6]
Molecular Weight 530.92 g/mol [6]
CAS Number 67492-15-3[6]
Appearance Powder[6]
Purity >99% (by TLC)[6]
Storage Temperature -20°C[6]
Solubility and Handling

Based on data for the non-deuterated analog, N-Pentadecanoyl-D-erythro-sphingosine is soluble in chloroform and requires warming to dissolve in ethanol and methanol. It is advisable to handle the compound in a well-ventilated area and to use appropriate personal protective equipment. For creating stock solutions, high-purity solvents should be utilized.

Thermal Properties

Mass Spectrometry and Quantitative Analysis

The primary application of N-Pentadecanoyl-D-erythro-sphingosine-d7 is as an internal standard in mass spectrometry-based lipidomics.[9] Its seven deuterium atoms provide a distinct mass shift, allowing it to be differentiated from the endogenous, non-deuterated C15:0 ceramide.

Fragmentation Pattern and MRM Transitions

In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), ceramides containing a D-erythro-sphingosine backbone characteristically fragment to produce a product ion at m/z 264.3, corresponding to the sphingosine backbone after the loss of the N-acyl chain and a molecule of water.[10][11] For the d7-deuterated analog, this characteristic product ion is shifted to m/z 271.3.[11]

This predictable fragmentation is the basis for developing highly specific and sensitive quantitative methods using Multiple Reaction Monitoring (MRM). The MRM transition for the endogenous C15:0 ceramide would be m/z 524.5 → 264.3, while the transition for the d7-internal standard would be m/z 531.5 → 271.3.

Table of Key Mass Spectrometry Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
N-Pentadecanoyl-D-erythro-sphingosine524.5 [M+H]⁺264.3Positive
N-Pentadecanoyl-D-erythro-sphingosine-d7 531.5 [M+H]⁺ 271.3 Positive
Experimental Protocol: Quantification of C15:0 Ceramide in Biological Samples

This protocol outlines a general workflow for the extraction and quantification of C15:0 ceramide from a biological matrix (e.g., plasma, cell lysate) using N-Pentadecanoyl-D-erythro-sphingosine-d7 as an internal standard.

Materials:

  • Biological sample

  • N-Pentadecanoyl-D-erythro-sphingosine-d7 (Internal Standard Stock Solution)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • LC-MS/MS system with ESI source

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample (e.g., 50 µL of plasma), add a precise amount of the N-Pentadecanoyl-D-erythro-sphingosine-d7 internal standard stock solution.

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

    • Add 0.2 volumes of water to induce phase separation.

    • Vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, and transfer to a clean tube.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and a mixture of acetonitrile and isopropanol with 0.1% formic acid (B).[4]

    • Set the mass spectrometer to operate in positive ESI mode and monitor the MRM transitions for both the endogenous C15:0 ceramide and the d7-internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of the endogenous C15:0 ceramide by comparing this ratio to a standard curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis sample Biological Sample add_is Add N-Pentadecanoyl-D-erythro- sphingosine-d7 (Internal Standard) sample->add_is add_solvent Add Chloroform:Methanol (2:1) add_is->add_solvent vortex1 Vortex add_solvent->vortex1 add_water Add Water vortex1->add_water vortex2 Vortex add_water->vortex2 centrifuge Centrifuge vortex2->centrifuge collect Collect Organic Phase centrifuge->collect dry Dry Down collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject on LC-MS/MS reconstitute->inject quantify Quantify using Peak Area Ratios inject->quantify

Caption: Workflow for Quantitative Analysis of C15:0 Ceramide.

Spectroscopic Data (Reference)

While specific high-resolution spectra for N-Pentadecanoyl-D-erythro-sphingosine-d7 are not widely published, data from analogous compounds can provide valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of ceramides are complex due to the long alkyl chains. However, characteristic signals for the sphingosine backbone and the amide linkage can be identified. For example, in the ¹H NMR spectrum of a similar ceramide in CDCl₃, the amide proton typically appears as a doublet around δ 6.2 ppm, and the olefinic protons of the sphingosine backbone are observed between δ 5.4 and 5.8 ppm.[12][13] The protons on the carbons bearing hydroxyl groups and the amide linkage appear in the δ 3.5-4.5 ppm region.[13] The deuterium labeling in N-Pentadecanoyl-D-erythro-sphingosine-d7 would result in the absence of corresponding signals in the ¹H NMR spectrum and altered splitting patterns in adjacent protons. In the ¹³C NMR spectrum, the deuterated carbons would show a characteristic multiplet due to C-D coupling and would be significantly less intense.

Biological Significance of C15:0 Ceramides

The biological roles of specific ceramide species are an active area of research. While much of the literature has focused on the effects of the C15:0 fatty acid, pentadecanoic acid, emerging evidence suggests that C15:0 containing ceramides have distinct functions.

Pentadecanoic acid has been identified as an essential fatty acid with broad health benefits, including anti-inflammatory, anti-fibrotic, and metabolism-regulating properties.[14] It has been shown to activate AMPK and inhibit mTOR, key regulators of cellular energy homeostasis and growth.[15] C15:0 is also known to be incorporated into cell membranes, where it can enhance stability and reduce lipid peroxidation.[14]

Ceramides, in general, are known to be involved in a variety of cellular signaling pathways.[3] They can act as second messengers, influencing cell fate decisions such as apoptosis and cell cycle arrest.[16] The specific roles of C15:0 ceramides are still being elucidated, but it is hypothesized that they contribute to the overall cellular effects observed for pentadecanoic acid. Given that different ceramide species can have distinct and sometimes opposing biological activities, the study of C15:0 ceramides is a critical area for future research. For instance, long-chain saturated ceramides like C16:0 and C18:0 are often associated with pro-apoptotic and pro-inflammatory effects, while very-long-chain ceramides can have protective roles.[17] The specific functions of odd-chain ceramides like C15:0 are likely to be unique and context-dependent.

G cluster_effects Potential Cellular Effects of C15:0 Ceramide C15_FA Pentadecanoic Acid (C15:0) Ceramide_Synthase Ceramide Synthases C15_FA->Ceramide_Synthase C15_Ceramide N-Pentadecanoyl-D-erythro-sphingosine (C15:0 Ceramide) Ceramide_Synthase->C15_Ceramide Membrane Membrane Stability C15_Ceramide->Membrane Incorporation Signaling Cell Signaling (e.g., Apoptosis, Proliferation) C15_Ceramide->Signaling Modulation Metabolism Metabolic Regulation C15_Ceramide->Metabolism Influence

Caption: Biosynthesis and Potential Roles of C15:0 Ceramide.

Synthesis of N-Acyl-D-erythro-sphingosines

The synthesis of N-acyl-D-erythro-sphingosines, including deuterated analogs, is a multi-step process that typically involves the coupling of a protected D-erythro-sphingosine backbone with the desired fatty acid.

A common synthetic route starts with commercially available D-erythro-sphingosine. The amino group of sphingosine is then acylated with pentadecanoic acid (or its deuterated version) to form the ceramide. This acylation can be achieved using various coupling reagents, such as carbodiimides.[18][19] The synthesis of the deuterated pentadecanoic acid itself can be accomplished through methods like platinum-catalyzed hydrogen/deuterium exchange.

For a more complex total synthesis, one approach involves the asymmetric synthesis of the D-erythro-sphingosine backbone from simpler chiral precursors, followed by acylation.[18][20][21] This allows for the introduction of isotopic labels at specific positions within the sphingosine moiety if desired.

Conclusion

N-Pentadecanoyl-D-erythro-sphingosine-d7 is a critical tool for researchers in the field of lipidomics. Its physical and chemical properties make it an ideal internal standard for the accurate and precise quantification of endogenous C15:0 ceramide by mass spectrometry. As our understanding of the distinct biological roles of individual ceramide species grows, the ability to accurately measure their levels in various biological systems becomes increasingly important. This technical guide provides a foundational understanding of the properties of N-Pentadecanoyl-D-erythro-sphingosine-d7 and a practical framework for its application in quantitative lipid analysis, thereby facilitating further research into the fascinating world of sphingolipid biology.

References

  • Jiang, H., Hsu, F. F., & Farmer, M. S. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B, 932, 81-88. [Link]

  • Jiang, H., Hsu, F. F., Farmer, M. S., & Gross, R. W. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 932, 81–88. [Link]

  • Li, X., Ka-Wing, M., & Chen, G. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Jiang, H., Hsu, F.-F., Farmer, M. S., & Gross, R. W. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. ResearchGate. [Link]

  • Söderlund, M., & Somerharju, P. (2000). The Long-Chain Sphingoid Base of Ceramides Determines Their Propensity for Lateral Segregation. Biophysical Journal, 78(5), 2435-2445. [Link]

  • Alonso, A., Goñi, F. M., & Ruíz-Argüello, M. B. (2005). Different Effects of Long- And Short-Chain Ceramides on the Gel-Fluid and Lamellar-Hexagonal Transitions of Phospholipids: A Calorimetric, NMR, and X-Ray Diffraction Study. Biophysical Journal, 88(5), 3367-3380. [Link]

  • Kauhanen, D., Sysi-Aho, M., Koistinen, K. M., & Oresic, M. (2016). Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. Analytical and Bioanalytical Chemistry, 408(13), 3475-3483. [Link]

  • Heftmann, E., & Wotiz, H. H. (2015). Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(11), 2889-2896. [Link]

  • Dapic, I., & Dabelic, S. (2019). Characterization of Ceramides with Phytosphingosine Backbone by Hydrogen-deuterium Exchange Mass Spectrometry. ResearchGate. [Link]

  • Hilvo, M., & Meikle, P. J. (2025). Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry. [Link]

  • Fatty15. (2025, March 24). What Is C15:0 Fatty Acid? A Comprehensive Guide. [Link]

  • Wang, M., et al. (2023). Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease. International Journal of Biological Sciences, 19(1), 316-331. [Link]

  • Venn-Watson, S. (2025). Molecular and cellular mechanisms of pentadecanoic acid. PMC. [Link]

  • Kauhanen, D. (2016, February 27). Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. HELDA - Helsinki.fi. [Link]

  • Hammarström, S. (1970). Gas-liquid chromatography-mass spectrometry of synthetic ceramides containing phytosphingosine. Journal of Lipid Research, 11(3), 175-182. [Link]

  • Maggio, B., & Fidelio, G. D. (2015). The many faces (and phases) of ceramide and sphingomyelin I – single lipids. PMC. [Link]

  • Gräth, U., & Schöllkopf, U. (1987). Asymmetric Synthesis of D-erythro-Sphingosine. Tetrahedron Letters, 28(44), 5361-5364. [Link]

  • El-Gogary, R. I., et al. (2019). Soft coral Cespitularia stolonifera: New cytotoxic ceramides and gastroprotective activity. ResearchGate. [Link]

  • Lemgruber, L. P. S., et al. (2026). The Role of Ceramides in Metabolic and Cardiovascular Diseases. MDPI. [Link]

  • Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. [Link]

  • Byun, H.-S., & Bittman, R. (2007). A concise and scalable synthesis of high enantiopurity (-)-D-erythro-sphingosine using peptidyl thiol ester-boronic acid cross-coupling. Organic Letters, 9(16), 2993-2995. [Link]

  • Unknown. (2024). Chain length-specific properties of ceramides. ResearchGate. [Link]

  • Castillón, S., & Díaz, Y. (2009). Asymmetric sulfur ylide based enantioselective synthesis of D-erythro-sphingosine. Organic & Biomolecular Chemistry, 6(24), 4502-4504. [Link]

  • Holland, J. W., et al. (2015). Environments in Ceramide. ResearchGate. [Link]

  • Saied, E. M., & Arenz, C. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. [Link]

  • Scheidt, H. A., & Huster, D. (2012). Ceramide – Lipid Interactions studied by MD Simulations and Solid-State NMR. PMC. [Link]

  • Duclos, R. I. Jr. (2001). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. Chemistry and Physics of Lipids, 111(2), 111-138. [Link]

  • Labclinics Shop. N-Pentadecanoyl-D-erythro-sphingosine. [Link]

  • Sofokleous, P., & Spyros, A. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. MDPI. [Link]

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Exploratory

N-Pentadecanoyl-D-erythro-sphingosine-d7: Molecular Weight, Physicochemical Properties, and Applications in Quantitative Lipidomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In the rapidly evolving field of targeted lipidomics, the precision of liqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the rapidly evolving field of targeted lipidomics, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays heavily relies on the strategic selection of internal standards (IS). N-Pentadecanoyl-D-erythro-sphingosine-d7 , commonly referred to as C15 Ceramide-d7 or Ceramide (d18:1-d7/15:0) , represents the gold standard for ceramide quantification.

As a Senior Application Scientist, I frequently observe assay drift and matrix suppression compromising lipidomic data. This guide deconstructs the physicochemical properties of C15 Ceramide-d7—specifically its exact molecular weight and isotopic architecture—and provides a field-proven, self-validating protocol for its implementation in high-throughput drug development pipelines.

Physicochemical Properties & Molecular Weight Dynamics

To utilize an internal standard effectively, one must understand its exact mass and structural composition. N-Pentadecanoyl-D-erythro-sphingosine-d7 consists of a deuterium-labeled sphingoid base (d18:1-d7) amide-linked to a 15-carbon odd-chain fatty acid (15:0)[1].

The Causality of the Molecular Weight

The empirical formula for this compound is C33H58D7NO3 [2].

  • Base Ceramide (C15:0): The non-deuterated C15 ceramide has a molecular weight of 523.87 g/mol .

  • Deuterium Shift (+7 Da): The substitution of seven hydrogen atoms with deuterium on the sphingosine backbone adds approximately 7.04 Da to the mass.

  • Final Molecular Weight: This results in a precise molecular weight of 530.917 g/mol and an exact monoisotopic mass of 530.54 Da [1].

This +7 Da mass shift is not arbitrary; it is a deliberate engineering choice. Natural endogenous ceramides possess isotopic envelopes (M+1, M+2, M+3) due to naturally occurring ^13^C. A +7 Da shift ensures the internal standard's signal completely clears the M+4 and M+5 isotopic noise of endogenous analytes, eliminating isobaric interference during mass spectrometry[3].

Quantitative Data Summary

Table 1: Physicochemical Specifications of C15 Ceramide-d7

PropertySpecification
Chemical Name N-Pentadecanoyl-D-erythro-sphingosine-d7
Common Synonyms C15 Ceramide-d7; Ceramide (d18:1-d7/15:0)
Empirical Formula C33H58D7NO3
Molecular Weight 530.92 g/mol
Exact Mass 530.54 Da
CAS Number 67492-15-3
Physical Form Solid / Powder
Storage Temperature -20°C (Hygroscopic, protect from light)

(Data corroborated by Avanti Polar Lipids and Sigma-Aldrich specifications[2],[1])

The Logic of C15 Ceramide-d7 in Assay Design

Why do we use an odd-chain, deuterated ceramide rather than a simple structural analog? The causality lies in mammalian lipid biosynthesis and chromatographic behavior.

  • Zero Endogenous Background: Mammalian fatty acid synthase (FASN) predominantly generates even-chain fatty acids (e.g., C16, C18, C24). C15 is an odd-chain lipid, meaning its endogenous concentration in human plasma or tissue is virtually zero.

  • Chromatographic Co-elution: Matrix effects (ion suppression or enhancement in the ESI source) are the primary cause of quantification errors. Because the deuterium labels are on the sphingoid base rather than the highly hydrophobic acyl tail, C15 Ceramide-d7 co-elutes almost perfectly with endogenous C16 and C14 ceramides. When the analyte and the IS enter the mass spectrometer at the exact same retention time, any matrix suppression affects them equally, preserving the Analyte/IS ratio.

Pathway SM Sphingomyelin (Endogenous) Cer Target Ceramide (e.g., C16:0, C18:0) SM->Cer Sphingomyelinase C1P Ceramide-1-Phosphate Cer->C1P Ceramide Kinase C15 C15 Ceramide-d7 (Exogenous IS) C15->Cer Normalization Reference

Figure 1: Ceramide metabolic pathway and the normalization role of C15 Ceramide-d7.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates internal validation steps. The critical rule of lipid extraction is: Always spike the internal standard into the raw sample before any precipitation or extraction occurs. This ensures that any physical loss of lipids during phase separation is mathematically corrected by the IS recovery rate.

Step-by-Step Methodology

Phase 1: Standard Preparation

  • Equilibrate the C15 Ceramide-d7 vial to room temperature to prevent condensation.

  • Reconstitute 1 mg of C15 Ceramide-d7 (MW: 530.92 g/mol ) in 1.88 mL of Chloroform:Methanol (1:1, v/v) to create a 1 mM stock solution.

  • Dilute to a working concentration of 1 µM in Methanol. Store at -20°C.

Phase 2: Sample Spiking & Homogenization

  • Aliquot 50 µL of biological sample (e.g., plasma or tissue homogenate) into a glass tube.

  • Add 10 µL of the 1 µM C15 Ceramide-d7 working solution.

  • Self-Validation Check: Include a "Blank + IS" sample to verify the absence of endogenous C15 ceramide in your reagents, and a "Matrix + No IS" sample to ensure no isobaric matrix peaks interfere with the 531.5 m/z channel.

Phase 3: Modified Bligh & Dyer Extraction

  • Add 190 µL of Methanol and 100 µL of Chloroform to the sample. Vortex for 30 seconds.

  • Add 100 µL of Chloroform and 100 µL of LC-MS grade water. Vortex for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Carefully extract the lower organic (chloroform) phase containing the ceramides using a glass Hamilton syringe.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

Phase 4: LC-MS/MS Analysis

  • Reconstitute the dried lipid film in 100 µL of LC starting mobile phase (e.g., Acetonitrile:Water:Isopropanol).

  • Inject 5 µL onto a C18 Reversed-Phase column.

  • Monitor via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Workflow N1 1. Biological Sample (Plasma/Tissue) N2 2. Spike Internal Standard (C15 Ceramide-d7) N1->N2 N3 3. Lipid Extraction (Modified Bligh & Dyer) N2->N3 N4 4. Liquid Chromatography (C18 Reversed-Phase) N3->N4 N5 5. Tandem Mass Spectrometry (MRM Detection) N4->N5 N6 6. Data Quantification (Analyte/IS Ratio) N5->N6

Figure 2: LC-MS/MS lipidomics workflow utilizing C15 Ceramide-d7 as an internal standard.

MRM Transition Parameters

In ESI+ mode, ceramides readily lose water. The precursor ion is typically the [M+H]+ adduct. The signature product ion for non-deuterated ceramides is the sphingoid base fragment at m/z 264.3. Because our IS has 7 deuterium atoms on the sphingoid base, its product ion shifts to m/z 271.3 .

Table 2: Example MRM Transitions for Ceramide Profiling

Target LipidPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
C15 Ceramide-d7 (IS) 531.5 271.3 25
C16:0 Ceramide538.5264.325
C18:0 Ceramide566.5264.325
C24:0 Ceramide650.6264.330

Conclusion

The integration of N-Pentadecanoyl-D-erythro-sphingosine-d7 (MW: 530.92 g/mol ) into lipidomics protocols bridges the gap between qualitative observation and rigorous quantitative drug development. By leveraging its unique mass shift and odd-chain structure, researchers can confidently normalize extraction recoveries and matrix suppression, ensuring that detected ceramide fluctuations reflect true biological causality rather than analytical variance[3],[1].

References

Sources

Foundational

Precision Synthesis of Deuterated Sphingosine Derivatives: A Technical Guide for Lipidomic Applications

Executive Summary Sphingolipids are ubiquitous structural components of eukaryotic membranes and critical bioactive signaling molecules regulating cellular processes such as apoptosis, proliferation, and intracellular tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingolipids are ubiquitous structural components of eukaryotic membranes and critical bioactive signaling molecules regulating cellular processes such as apoptosis, proliferation, and intracellular trafficking. In modern lipidomics, stable isotope-labeled standards—specifically deuterated sphingosines (e.g., d7-, d9-, or d18-sphingosine)—are indispensable. They serve as internal standards for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and ion suppression[1]. Furthermore, they are deployed in metabolic flux analyses to trace de novo synthesis versus salvage pathways in real-time[2].

This whitepaper details a highly efficient, stereoselective, and scalable synthetic route for deuterated sphingosine derivatives. By dissecting the causality behind each synthetic maneuver, this guide empowers researchers to produce high-purity, structurally unambiguous lipid standards.

Strategic Retrosynthetic Analysis

The biological activity of sphingosine is strictly dependent on its D-erythro configuration (2S, 3R, 4E). To construct this architecture while incorporating a heavily deuterated aliphatic tail, a convergent retrosynthetic strategy is employed.

  • The Chiral Headgroup: The C2 stereocenter is sourced from the chiral pool via L-serine. Conversion of L-serine to Garner's aldehyde provides a configurationally stable, rigid oxazolidine ring that prevents racemization and dictates subsequent stereocontrol[3].

  • The Deuterated Tail: The hydrophobic chain is derived from deuterated fatty acids (synthesized via hydrothermal platinum-catalyzed H/D exchange) and converted into a β-ketophosphonate[1].

  • Coupling and Stereocontrol: The head and tail are united via a Horner-Wadsworth-Emmons (HWE) olefination to exclusively form the (E)-alkene. The resulting enone is then subjected to a stereoselective reduction governed by the Felkin-Anh model to establish the anti-1,3-amino alcohol motif[1].

G A L-Serine (Chiral Pool) B Garner's Aldehyde (C2 Stereocenter) A->B Protection & Oxidation E HWE Olefination (E-Selective) B->E C Deuterated Fatty Acid (H/D Exchange) D β-Ketophosphonate (Deuterated Tail) C->D CDI, Base, Phosphonate D->E F Enone Intermediate E->F LiCl, DBU or K2CO3 G Stereoselective Reduction (Felkin-Anh Control) F->G LiAl(O-t-Bu)3H H Deuterated Sphingosine (D-erythro) G->H Deprotection

Fig 1: Convergent synthetic workflow for deuterated sphingosine derivatives.

Core Experimental Protocols

Protocol A: Preparation of the Deuterated β-Ketophosphonate

To attach the deuterated lipid tail to the chiral headgroup, the deuterated fatty acid must be activated and converted into a phosphonate suitable for HWE olefination.

Step-by-Step Methodology:

  • Activation: Dissolve the deuterated fatty acid (e.g., d7-palmitic acid) in anhydrous tetrahydrofuran (THF). Add 1.2 equivalents of 1,1'-carbonyldiimidazole (CDI) at room temperature. Stir for 2 hours until CO2 evolution ceases.

  • Anion Generation: In a separate flask, cool a solution of dimethyl methylphosphonate (DMMP) (2.0 eq) in THF to -78 °C. Dropwise add n-butyllithium (2.1 eq) to generate the lithiated phosphonate.

  • Coupling: Transfer the activated acyl imidazole solution dropwise into the lithiated phosphonate at -78 °C. Stir for 1 hour, then slowly warm to 0 °C.

  • Quenching & Isolation: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography.

Causality Check: Why use CDI instead of standard acyl chloride formation (e.g., SOCl2)? Thionyl chloride generates harsh acidic conditions (HCl) that can promote isotopic back-exchange (loss of deuterium) at the α-position of the fatty acid. CDI provides a neutral, mild activation pathway, preserving the isotopic integrity of the precursor[1].

Protocol B: HWE Olefination

This step joins Garner's aldehyde with the deuterated tail, establishing the critical trans (E) double bond.

Step-by-Step Methodology:

  • Dissolve the deuterated β-ketophosphonate (1.1 eq) and anhydrous LiCl (1.5 eq) in dry acetonitrile (MeCN) under argon.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at 0 °C. Stir for 15 minutes to form the stabilized carbanion.

  • Add a solution of Garner's aldehyde (1.0 eq) in MeCN dropwise. Stir at room temperature for 12 hours.

  • Quench with water, extract with diethyl ether, and purify the resulting α,β-unsaturated ketone (enone) via column chromatography.

Causality Check: The use of LiCl and DBU (Masamune-Roush conditions) is highly deliberate. The Li+ cation chelates both the phosphoryl oxygen and the aldehyde carbonyl, organizing a highly ordered, rigid cyclic transition state. This thermodynamic control overwhelmingly favors the formation of the (E)-alkene, which is essential for the biological mimicry of the final sphingosine standard[1].

Protocol C: Stereoselective Reduction (Felkin-Anh Control)

The reduction of the enone to the allylic alcohol must exclusively yield the anti-diastereomer to match the natural D-erythro configuration.

Step-by-Step Methodology:

  • Dissolve the enone intermediate in anhydrous ethanol and cool to -78 °C.

  • Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H) (2.0 eq) in THF.

  • Stir at -78 °C for 4 hours. Monitor completion via TLC.

  • Quench carefully with 10% aqueous citric acid. Extract with dichloromethane, dry, and purify the protected anti-amino alcohol.

  • Global Deprotection: Treat the intermediate with 3N HCl in methanol to simultaneously cleave the Boc group and the acetonide ring, yielding the final deuterated sphingosine.

Causality Check: Why use bulky hydrides like LiAl(O-t-Bu)3H? The oxazolidine ring of Garner's aldehyde creates significant steric bulk. The metal cation (Li+) chelates the carbonyl oxygen and the ring oxygen. According to the cyclic Felkin-Anh model, the bulky hydride is forced to attack the carbonyl carbon from the less sterically hindered Re face. This trajectory exclusively generates the desired anti-amino alcohol[3].

Quantitative Data: Optimization of Stereoselectivity

The choice of reducing agent in Protocol C is the most critical variable in determining the diastereomeric excess (de) of the final product. The table below summarizes the causality between the hydride source and the resulting anti/syn ratio.

Reducing AgentSolventTemperatureanti : syn RatioYield (%)Mechanistic Rationale
NaBH4 MeOH0 °C60 : 4085Poor chelation control; non-selective attack.
NaBH4 / CeCl3 MeOH-78 °C80 : 2088Luche conditions; improved but insufficient bulk.
Zn(BH4)2 Et2O-20 °C90 : 1082Strong Zn2+ chelation tightens the transition state.
LiAl(O-t-Bu)3H EtOH-78 °C98 : 2 91 Optimal balance of Li+ chelation and extreme steric bulk forces Re-face attack.

Table 1: Impact of reducing agents on the stereoselective reduction of Garner's aldehyde-derived enones.

Self-Validating Systems: Ensuring Isotopic & Structural Integrity

To ensure the synthesized deuterated standard is fit for high-precision LC-MS/MS lipidomics, the protocol must be self-validating. Following the final deprotection step, the isotopic purity and structural fidelity must be confirmed orthogonally:

  • High-Resolution Mass Spectrometry (HRMS): The exact mass must reflect the specific incorporation of deuterium (e.g., an exact shift of +7.0439 Da for d7-sphingosine compared to the protiated standard). The absence of the M+0 peak validates the completeness of the initial H/D exchange and ensures no isotopic interference during multiplexed mass spectrometry[1].

  • 1H and 13C NMR Spectroscopy: In the 1H NMR spectrum, the integration of the aliphatic chain protons will be proportionally reduced or entirely absent, while the vinylic protons (C4, C5) and headgroup protons remain intact. In 13C NMR, the deuterated carbons will appear as complex multiplets (due to C-D spin-spin coupling) with significantly reduced intensity due to the lack of Nuclear Overhauser Effect (NOE) and rapid quadrupolar relaxation[1].

Downstream Applications in Drug Development

Deuterated sphingosines are not merely static standards; they are dynamic tools for uncovering lipid-driven pathologies. By incubating cells with d7-sphingosine, researchers can track the de novo synthesis of complex sphingolipids. For instance, metabolic flux analysis using deuterated tracers has recently elucidated how cholesterol depletion activates trafficking-coupled sphingomyelin synthesis in the Golgi apparatus[2].

G Sph Deuterated Sphingosine (e.g., d7-Sph) Cer Deuterated Ceramides (via Ceramide Synthase) Sph->Cer N-Acylation (ER) S1P Deuterated S1P (via Sphingosine Kinase) Sph->S1P Phosphorylation MS LC-MS/MS Internal Standards (Absolute Quantification) Sph->MS Metab Metabolic Flux Analysis (Tracing Lipid Pathways) Sph->Metab Cer->MS S1P->MS

Fig 2: Downstream applications of deuterated sphingosines in lipidomics.

References

  • Gram‐Scale Synthesis of Chain‐Deuterated Sphingosine and Its Derivatization to Produce Ceramide, Sphinganine and Sphingosine‐1‐phosphate Source: European Journal of Organic Chemistry URL:[Link]

  • Cholesterol depletion activates trafficking-coupled sphingolipid synthesis Source: bioRxiv / Journal of Cell Biology URL:[Link]

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Exploratory

Unveiling Cellular Dynamics: The Indispensable Role of Stable Isotope Labeling in Metabolic Studies

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The study of metabolism, the intricate network of biochemical reactions that sustain life, is fundamental to understanding health and dise...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of metabolism, the intricate network of biochemical reactions that sustain life, is fundamental to understanding health and disease. However, merely cataloging the presence and abundance of metabolites provides a static snapshot of a highly dynamic system. To truly comprehend cellular function, we must trace the flow of molecules through these pathways—a challenge elegantly met by stable isotope labeling. This technique, which utilizes non-radioactive isotopes to "tag" molecules, has become an indispensable tool, offering unparalleled insights into metabolic fluxes, pathway activities, and the impact of therapeutic interventions.[1][2][3][4][5]

This in-depth guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the core principles of stable isotope labeling, explains the rationale behind experimental design choices, and provides a framework for interpreting the rich datasets these studies generate. By understanding the "why" as well as the "how," researchers can harness the full power of this technique to drive discovery.

The Foundation: Principles of Stable Isotope Labeling

At its core, stable isotope labeling involves introducing molecules into a biological system that contain atoms with a higher, non-radioactive mass.[2] Common stable isotopes used in metabolic research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[2] These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H) and thus participate in the same biochemical reactions without significantly altering the molecule's natural properties.[6]

The key principle is that these labeled molecules act as tracers.[1] As they are taken up and processed by cells, the "heavy" atoms are incorporated into a variety of downstream metabolites.[4] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can then distinguish between the labeled (heavier) and unlabeled (lighter) forms of these metabolites.[2][7][8] This allows researchers to track the metabolic fate of the initial tracer and quantify the rate of its conversion through various pathways, a measure known as metabolic flux.[1][2]

Designing a Robust Stable Isotope Labeling Experiment

A successful stable isotope labeling study hinges on a well-conceived experimental design. The choices made at this stage directly impact the quality and interpretability of the data.

Selecting the Right Tracer

The choice of the isotopically labeled precursor is paramount and is dictated by the specific metabolic pathway under investigation.[9][10] For instance, to study central carbon metabolism, uniformly labeled [U-¹³C]-glucose is a common choice as it allows for the tracing of all six carbon atoms through glycolysis, the pentose phosphate pathway, and the TCA cycle.[1][10] If the focus is on amino acid metabolism, labeled glutamine or other amino acids would be more appropriate.[10][11]

Table 1: Common Stable Isotope Tracers and Their Primary Applications

TracerLabeled Atom(s)Primary Application
[U-¹³C]-GlucoseCarbonCentral Carbon Metabolism (Glycolysis, TCA Cycle, PPP)
[1,2-¹³C₂]-GlucoseCarbonGlycolysis vs. Pentose Phosphate Pathway Flux
[U-¹⁵N]-GlutamineNitrogenAmino Acid and Nucleotide Metabolism
[U-¹³C, ¹⁵N]-GlutamineCarbon and NitrogenInterconnected Carbon and Nitrogen Metabolism
Deuterated Water (D₂O)HydrogenFatty Acid and Cholesterol Synthesis
Isotopic Steady State: A Critical Consideration

For many metabolic flux analyses, it is crucial to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time.[9][10] The time required to reach this state depends on the metabolic rates of the pathways of interest.[9] A pilot study is often necessary to determine the appropriate duration for the labeling experiment.[9]

The Experimental Workflow: From Cell Culture to Data Analysis

A typical stable isotope labeling experiment follows a structured workflow. Careful execution at each step is essential for generating high-quality, reproducible data.[2]

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Tracer_Selection Tracer Selection Cell_Culture Cell Culture Setup Tracer_Selection->Cell_Culture Based on hypothesis Isotope_Introduction Introduction of Labeled Substrate Cell_Culture->Isotope_Introduction Add tracer to media Incubation Incubation to Reach Isotopic Steady State Isotope_Introduction->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction Quench metabolism Analytical_Platform MS or NMR Analysis Metabolite_Extraction->Analytical_Platform Data_Processing Data Processing & Analysis Analytical_Platform->Data_Processing

Caption: A generalized experimental workflow for stable isotope labeling in metabolomics.

Core Analytical Techniques: Mass Spectrometry and NMR Spectroscopy

The ability to differentiate and quantify isotopically labeled molecules relies on powerful analytical platforms.

Mass Spectrometry (MS)

Mass spectrometry is the most common technique used in metabolomics due to its high sensitivity and broad metabolite coverage.[3] When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it separates complex mixtures of metabolites before detecting their mass-to-charge ratio.[4] The incorporation of stable isotopes results in a predictable mass shift for each metabolite, allowing for the clear differentiation of labeled and unlabeled species.[4]

The output of an MS-based labeling experiment is the mass isotopologue distribution (MID) for each detected metabolite.[2] The MID shows the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite.[2] This distribution provides a quantitative measure of the tracer's contribution to that metabolite pool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for metabolomics, offering the unique advantage of providing positional information about the incorporated isotopes.[7][12] This means NMR can distinguish between molecules where the label is in different positions, providing deeper insights into pathway activity.[12][13] While generally less sensitive than MS, NMR is non-destructive and can be used for in vivo studies.[3][7]

Applications in Research and Drug Development

The insights gained from stable isotope labeling have profound implications across various fields of biological research and are particularly valuable in the pharmaceutical industry.

Unraveling Disease Mechanisms

Stable isotope labeling has been instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer.[1] For example, by tracing the fate of ¹³C-glucose, researchers have demonstrated how cancer cells upregulate glycolysis and redirect metabolic intermediates to support rapid proliferation.[4] This technique is also crucial for studying metabolic disorders, such as diabetes and rare mitochondrial diseases, by pinpointing disruptions in specific pathways.[6]

Accelerating Drug Development

In the realm of drug development, stable isotope labeling is a powerful tool for:

  • Target Identification and Validation: By revealing metabolic vulnerabilities in disease states, this technique can help identify novel drug targets.[1][14]

  • Mechanism of Action Studies: Researchers can elucidate how a drug candidate impacts specific metabolic pathways.[15][16]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Labeled drugs can be traced through the body to understand their absorption, distribution, metabolism, and excretion (ADME).[6][16] This information is critical for optimizing dosing and assessing drug safety.[15]

  • Personalized Medicine: By monitoring individual metabolic responses to a drug, treatments can be tailored for optimal efficacy and safety.[6][11]

Drug_Development_Cycle Target_ID Target Identification MOA Mechanism of Action Target_ID->MOA Elucidate ADME ADME Studies MOA->ADME Inform Personalized_Medicine Personalized Medicine ADME->Personalized_Medicine Enable

Caption: The role of stable isotope labeling across the drug development pipeline.

Data Analysis and Interpretation: From Raw Data to Biological Insight

The analysis of data from stable isotope labeling experiments can be complex, often requiring specialized software.[17][18] The primary goals are to correct for the natural abundance of stable isotopes and to calculate the fractional enrichment of metabolites.[19][20]

Several open-source and commercial software packages are available to process this data.[3][17][20][21][22] These tools help to:

  • Extract ion chromatograms for each isotopologue.

  • Correct for natural isotope abundance.[19][20]

  • Calculate mass isotopologue distributions (MIDs).

  • Visualize data in the context of metabolic pathways.[20]

Table 2: Representative Data from a ¹³C-Glucose Labeling Experiment

This table shows hypothetical but representative MIDs for key metabolites in cancer cells cultured with [U-¹³C₆]-glucose.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate10585----
Lactate8488----
Citrate20104551523
Aspartate301540510--

M+n represents the isotopologue with 'n' ¹³C atoms.

This data indicates a high flux through glycolysis, as evidenced by the high percentage of fully labeled (M+2) pyruvate and lactate. The distribution of labeled carbons in citrate and aspartate provides further insights into TCA cycle activity and anaplerotic pathways.

The Future of Metabolic Research

Stable isotope labeling is a dynamic field that continues to evolve. Advances in analytical instrumentation, such as high-resolution mass spectrometry, are enabling the detection of a wider range of metabolites with greater sensitivity.[14][23] Furthermore, the development of more sophisticated computational tools is simplifying data analysis and allowing for more complex experimental designs.[5]

As our understanding of metabolism continues to grow, stable isotope labeling will remain a cornerstone of metabolic research, providing the dynamic insights necessary to unravel the complexities of cellular function in both health and disease and to develop the next generation of targeted therapies.

References

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Li, S., et al. (2020). Metandem: An Online Software Tool for Mass Spectrometry-based Isobaric Labeling Metabolomics. PMC. [Link]

  • Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

  • Lane, A. N., et al. (2017). NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry. PMC. [Link]

  • Larsen, M. (2023, February 28). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. [Link]

  • Fan, T. W., et al. (2011, December 23). Stable isotope-resolved metabolomics and applications for drug development. PubMed. [Link]

  • Buescher, J. M., et al. (2015). Isotopic labeling-assisted metabolomics using LC–MS. PMC. [Link]

  • Lane, A. N., et al. (2017). NMR-Based Stable Isotope Resolved Metabolomics. Springer Nature Experiments. [Link]

  • Heinig, U., et al. (2012). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Antoniewicz, M.R. A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. [Link]

  • Crown, S. B., et al. (2013, November 15). Publishing 13C metabolic flux analysis studies: a review and future perspectives. PubMed. [Link]

  • Schwaiger, M., et al. (1989, June 4). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]

  • Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]

  • Fan, T. W., et al. (2012). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. PMC. [Link]

  • Long, C. P., et al. (2017). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC. [Link]

  • Dong, Y., et al. (2019, September 15). Miso: an R package for multiple isotope labeling assisted metabolomics data analysis. Bioinformatics. [Link]

  • Maher, A. D. (2022, April 26). Studying Metabolism by NMR-Based Metabolomics. Frontiers. [Link]

  • de Falco, B., et al. (2022, September 7). a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]

  • Lane, A. N., et al. (2019). NMR-Based Stable Isotope Tracing of Cancer Metabolism. Springer Nature Experiments. [Link]

  • Baillie, T. A. (2025, August 7). The use of stable isotopes in drug metabolism studies. ResearchGate. [Link]

  • Wilkinson, D. J., et al. (2021, February 2). Principles of Stable Isotope Research – with Special Reference to Protein Metabolism. ResearchGate. [Link]

  • Mass Analytica. MARS - Mass Analytica. [Link]

  • Patrick, J. W., et al. (2019). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. PMC. [Link]

  • Phillips, D. L., et al. (2014, August 27). Best practices for use of stable isotope mixing models in food-web studies. Oecologia. [Link]

  • Zhang, J., et al. (2020, December 1). a web application for pathway-based visualization of stable isotope tracing data. eScholarship. [Link]

  • Li, L., et al. (2014, April 25). IsoMS: Automated Processing of LC-MS Data Generated by a Chemical Isotope Labeling Metabolomics Platform. Analytical Chemistry. [Link]

  • Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. [Link]

  • Diagnostics-World. (2022, May 9). Benefits of Stable Isotope Labelling in Biochemistry Research. [Link]

  • van Winden, W. A. Optimal Design of Isotope Labeling Experiments. [Link]

  • van Winden, W. A. (2012). Optimal design of isotope labeling experiments. PubMed. [Link]

  • Weindl, D., et al. (2016). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? Frontiers. [Link]

  • Li, L., et al. (2021). Metabolite Annotation through Stable Isotope Labeling. ScienceDirect. [Link]

  • Phillips, D. L., et al. Best practices for use of stable isotope mixing models in food-web studies. SciSpace. [Link]

  • Chokkathukalam, A., et al. (2014, February 15). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed. [Link]

Sources

Foundational

N-Pentadecanoyl-D-erythro-sphingosine-d7: The Definitive Guide to Internal Standardization in Ceramide Lipidomics

Executive Summary In the rapidly evolving landscape of mass spectrometry-based lipidomics, the accurate quantification of ceramides is a critical bottleneck for researchers and drug development professionals. Ceramides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of mass spectrometry-based lipidomics, the accurate quantification of ceramides is a critical bottleneck for researchers and drug development professionals. Ceramides are potent bioactive lipids that dictate cell fate, apoptosis, and metabolic signaling. This whitepaper provides an in-depth technical analysis of N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7), the gold-standard internal standard for ceramide quantification. By deconstructing its chemical rationale, detailing self-validating extraction protocols, and mapping its role in signaling pathways, this guide serves as a comprehensive resource for establishing highly rigorous, reproducible lipidomic workflows.

The Ceramide Quantification Challenge

Ceramides are not merely inert structural components of the lipid bilayer; they are dynamic signaling hubs. Dysregulation of ceramide metabolism is a primary driver in insulin resistance, neurodegeneration, and oncology.

To develop targeted therapeutics (e.g., Ceramide Synthase inhibitors), researchers must quantify endogenous ceramide species with absolute precision. However, biological matrices present severe analytical challenges:

  • High Endogenous Complexity: Mammalian cells contain dozens of ceramide species with varying acyl chain lengths and degrees of unsaturation.

  • Matrix Suppression: Co-eluting lipids (like phosphatidylcholines) suppress the ionization of ceramides during Electrospray Ionization (ESI).

  • Isotopic Bleed: The natural abundance of 13C in highly concentrated lipids can create false positive signals in adjacent mass channels.

To overcome these hurdles, a structurally identical but isotopically distinct internal standard is required.

Pathway Stimulus Cellular Stress SMase Sphingomyelinase Stimulus->SMase SM Sphingomyelin SM->SMase Ceramide Ceramide (Bioactive Hub) SMase->Ceramide DeNovo Palmitoyl-CoA CerS Ceramide Synthase DeNovo->CerS CerS->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Figure 2: Ceramide acts as a central bioactive hub in cellular stress and apoptotic signaling.

The Chemical Anatomy of C15 Ceramide-d7

The design of [1] is a masterclass in analytical chemistry. Every structural feature is engineered to solve a specific mass spectrometry problem.

The Odd-Chain Advantage (C15:0)

Mammalian Fatty Acid Synthase (FASN) predominantly generates even-chain fatty acids (e.g., C16, C18). Consequently, endogenous ceramides are overwhelmingly even-chained. By utilizing an odd-chain pentadecanoic acid (C15:0), the standard introduces a biologically rare backbone, drastically reducing background noise from the endogenous matrix.

The Deuterium Shift (-d7)

While an odd-chain ceramide is useful, it remains susceptible to isotopic overlap. A highly abundant endogenous C14 or C16 ceramide will produce M+2 or M+4 isotopic peaks that bleed into the C15 mass window. By incorporating seven deuterium atoms on the sphingosine backbone, the mass is shifted by +7 Daltons. This places the precursor and product ions in a completely "quiet" region of the mass spectrum, ensuring absolute specificity.

Mechanistic Workflow: From Sample to Spectra

To ensure scientific integrity, your extraction protocol must function as a self-validating system . The internal standard must be introduced at the very beginning of the workflow to account for extraction losses, phase partitioning errors, and ionization suppression.

Workflow A Biological Sample B Spike IS (C15 Ceramide-d7) A->B C MTBE Extraction B->C D Phase Separation C->D E UHPLC Separation D->E F ESI-QQQ MS/MS E->F

Figure 1: Standardized lipidomics workflow utilizing C15 Ceramide-d7 for absolute quantification.

High-Throughput MTBE Lipid Extraction Protocol

This methodology improves upon traditional Bligh-Dyer techniques and is widely utilized in comprehensive profiling studies, including [3].

  • Sample Preparation: Aliquot 50 µL of plasma or cell lysate into a silanized glass vial.

    • Causality: Ceramides are highly hydrophobic and readily adsorb to polypropylene surfaces. Silanized glass prevents this adsorption, mitigating severe signal loss.

  • Internal Standard Spiking: Add 10 µL of C15 Ceramide-d7 working solution (1 µg/mL in methanol).

    • Causality: Spiking prior to solvent addition ensures the standard undergoes the exact same matrix suppression and recovery variations as the endogenous lipids.

  • Solvent Addition: Add 225 µL of ice-cold Methanol (MeOH) and vortex for 10 seconds. Add 750 µL of Methyl tert-butyl ether (MTBE) and incubate on a shaker at room temperature for 1 hour.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: Unlike chloroform-based methods, MTBE places the lipid-rich organic layer on top of the aqueous layer. This allows for automated, contamination-free pipetting without disturbing the protein pellet.

  • Collection & Reconstitution: Transfer 500 µL of the upper organic phase to a new glass vial. Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v) for UHPLC-MS/MS injection.

Quantitative Data & Calibration Parameters

For targeted lipidomics using Triple Quadrupole (QQQ) mass spectrometry, Multiple Reaction Monitoring (MRM) is required. The [2] standard mixture heavily relies on these specific transitions to normalize data across diverse platforms.

When ceramides are subjected to Collision-Induced Dissociation (CID), they characteristically lose the fatty acyl chain and a water molecule, yielding a fragment ion corresponding to the sphingoid base. Because the d7 label is located on the sphingosine backbone, the product ion shifts from m/z 264.2 to m/z 271.2.

Table 1: LC-MS/MS MRM Parameters for Ceramide Quantification

Lipid SpeciesMolecular FormulaPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
C15 Ceramide-d7 (IS) C33​H58​D7​NO3​ 531.5 271.2 25
C16 Ceramide (Endogenous) C34​H67​NO3​ 538.5264.225
C18 Ceramide (Endogenous) C36​H71​NO3​ 566.5264.225
C24 Ceramide (Endogenous) C42​H83​NO3​ 650.6264.230

Note: Data derived from validated [4].

Best Practices & Troubleshooting

To maintain the trustworthiness and E-E-A-T standards of your analytical pipeline, adhere to the following operational rules:

  • Process Blanks: Always run a "Process Blank" (extraction solvents + C15 Ceramide-d7, without the biological matrix). This validates that your solvents and glassware are free of ceramide contamination.

  • Storage Integrity: C15 Ceramide-d7 should be stored at -20°C in a sealed ampule. Once opened, avoid repeated freeze-thaw cycles. Lipids in solution may precipitate invisibly at low concentrations; always warm-bath sonicate the vial for 2 minutes prior to use to ensure complete dissolution.

  • Matrix-Matched Calibration: Because ESI ionization efficiency varies wildly between plasma, tissue, and cell culture matrices, always build your standard curves using a surrogate matrix (e.g., delipidated serum) that mimics your actual samples.

Conclusion

N-Pentadecanoyl-D-erythro-sphingosine-d7 is not just a reagent; it is the mathematical anchor of quantitative ceramide lipidomics. By leveraging its odd-chain structure and deuterium mass-shift, researchers can eliminate isotopic bleed and matrix interference. When paired with rigorous, self-validating extraction protocols like the MTBE method, C15 Ceramide-d7 empowers drug development professionals to map metabolic fluxes and evaluate targeted therapeutics with absolute confidence.

References

  • Title: Alterations in Lipid Saturation Trigger Remodeling of the Outer Mitochondrial Membrane Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Grape Lipidomics: An Extensive Profiling thorough UHPLC-MS/MS Method Source: National Institutes of Health (PMC) URL: [Link]

Protocols & Analytical Methods

Method

Quantitative analysis of sphingolipids with isotope dilution

Topic: High-Throughput Quantitative Analysis of Bioactive Sphingolipids Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Audience: Researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Throughput Quantitative Analysis of Bioactive Sphingolipids Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals in the fields of lipidomics, cell biology, and clinical research.

Introduction: The Central Role of Sphingolipids and the Need for Precise Quantification

Sphingolipids are a diverse and complex class of bioactive lipids that have transcended their initial discovery as mere structural components of cellular membranes.[1][2] Today, they are recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and differentiation.[1][2][3] Key metabolites such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P) form a delicate balance, often referred to as the "sphingolipid rheostat," which can determine a cell's fate.[3]

Given their central role in physiology and pathology, the ability to accurately quantify individual sphingolipid species is paramount for understanding disease mechanisms, identifying novel biomarkers, and evaluating the efficacy of therapeutic interventions.[2][3] However, the structural diversity, wide concentration ranges, and complex biological matrices present significant analytical challenges.[4][5]

Isotope dilution mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for sphingolipid quantification.[3][6] This approach offers unparalleled specificity, sensitivity, and accuracy by employing stable isotope-labeled internal standards that co-elute with their endogenous counterparts, effectively correcting for variations in sample extraction, matrix effects, and instrument response.[3][5][7] This application note provides a comprehensive overview and a detailed protocol for the robust, high-throughput quantification of multiple sphingolipid classes from biological samples.

The Principle: Isotope Dilution for Accurate Quantification

The foundation of this method is the use of internal standards (IS) that are chemically identical to the analyte of interest but have a slightly higher mass due to the incorporation of stable isotopes (e.g., ²H/Deuterium or ¹³C).[5][7]

The Causality Behind the Method:

  • Spiking the Sample: A known quantity of the stable isotope-labeled IS mixture is added to the biological sample at the very beginning of the workflow, prior to any extraction or cleanup steps.[8]

  • Identical Chemical Behavior: Because the IS is structurally and chemically almost identical to the endogenous analyte, it experiences the exact same loss during sample preparation and the same ionization efficiency in the mass spectrometer's source.[5][7]

  • Mass-Based Differentiation: The mass spectrometer can easily distinguish between the endogenous analyte and the heavier IS.

  • Ratio-Based Quantification: The concentration of the endogenous analyte is determined by calculating the peak area ratio of the analyte to the IS.[3] This ratio is then compared to a calibration curve generated from known concentrations of the analyte spiked with the same amount of IS. Because we are using a ratio, any sample loss or signal suppression affects both the analyte and the IS equally, canceling out the error and leading to a highly accurate and precise measurement.

Core Experimental Design and Rationale

The Critical Choice: Internal Standards

The accuracy of the entire assay hinges on the proper selection and use of internal standards. While it is ideal to have a specific isotope-labeled standard for every single sphingolipid species being measured, this is often impractical due to the vast number of potential species.[5][7] Therefore, a common and validated strategy is the "one standard per class" approach.[5][9]

  • Stable Isotope-Labeled Standards: These are the preferred choice. Deuterium (²H) or Carbon-13 (¹³C) atoms are incorporated into the N-acyl chain or the sphingoid base.[5][7] They have nearly identical physical properties and extraction efficiencies to their natural counterparts.[7]

  • Odd-Chain Standards: An alternative involves using sphingolipids with an acyl chain or sphingoid base length not commonly found in nature (e.g., C17).[7] These are easily separated by reverse-phase chromatography and identified by their unique mass, making them effective internal standards.[7]

The LIPID MAPS consortium has developed well-characterized internal standard cocktails that cover major signaling and complex sphingolipids, which are commercially available and highly recommended.[10][11][12]

Sample Preparation: Efficient and Reproducible Extraction

The goal of sample extraction is to efficiently isolate sphingolipids from a complex biological matrix (e.g., plasma, cell lysates, tissue homogenates) while removing interfering substances like proteins and salts. The choice of method can significantly influence results.[1]

  • Liquid-Liquid Extraction (LLE): Traditional methods like those developed by Folch or Bligh & Dyer are robust but can be labor-intensive and use hazardous chlorinated solvents.[13]

  • Single-Phase Extraction: More modern approaches use a single-phase solvent system, such as methanol-based or butanolic extraction.[1][14][15] These methods are often faster, require smaller sample volumes, are more amenable to high-throughput automation, and can offer excellent recovery for a broad range of sphingolipid classes.[15]

For this protocol, we will detail a single-phase extraction method due to its balance of efficiency, speed, and reduced solvent toxicity.[13][15]

Chromatographic Separation (LC): Resolving Complexity

Liquid chromatography is essential for separating the complex mixture of sphingolipids prior to mass analysis.[11] This step is critical for:

  • Separating Isobars: Different lipid species that have the same mass but different structures (e.g., glucosylceramide vs. galactosylceramide).[11][16]

  • Reducing Matrix Effects: Separating analytes from co-eluting matrix components that can suppress or enhance ionization.

Commonly used LC strategies include:

  • Reversed-Phase (RP) Chromatography: Using columns like C8 or C18, which separate lipids primarily based on the length and saturation of their acyl chains.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Employs polar stationary phases (e.g., silica) to separate lipids based on the polarity of their headgroups.[1][16]

Mass Spectrometry (MS): Specific and Sensitive Detection

Tandem mass spectrometry is the detection method of choice for its high sensitivity and specificity.[6][16]

  • Ionization: Electrospray Ionization (ESI) in the positive ion mode is typically used for the analysis of most sphingolipid classes, including ceramides, sphingoid bases, and sphingomyelins.[1][3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed on a triple quadrupole mass spectrometer.[8][16] In MRM mode, the instrument is set to specifically monitor a "transition" for each analyte:

    • Q1 (First Quadrupole): Selects the mass-to-charge ratio (m/z) of the protonated parent molecule ([M+H]⁺).

    • Q2 (Collision Cell): The selected ion is fragmented using an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion.

This process is incredibly specific, as only a molecule that has both the correct parent mass and produces the correct fragment mass will generate a signal. For many ceramides and more complex sphingolipids, a common fragment ion of m/z 264.4, corresponding to the sphingosine backbone, is monitored.[16][17]

Detailed Step-by-Step Protocol

This protocol is designed for the analysis of sphingolipids from 10-20 µL of human plasma but can be adapted for cell lysates or tissue homogenates with appropriate normalization (e.g., to protein concentration).

Materials and Reagents
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Isopropanol (IPA), Formic Acid.

  • Internal Standard (IS) Mix: Commercially available sphingolipid internal standard mix (e.g., LIPID MAPS Sphingolipid Mix I, Avanti Polar Lipids LM-6002).[12] Prepare a working solution in methanol.

  • Analyte Standards: Individual synthetic sphingolipid standards for building the calibration curve.

  • Biological Matrix: Pooled human plasma (or other relevant matrix) for preparing calibration standards and Quality Controls (QCs).

  • Equipment: Microcentrifuge tubes (1.5 mL), vortex mixer, refrigerated microcentrifuge, solvent evaporator (e.g., nitrogen stream or SpeedVac), autosampler vials.

Preparation of Calibration Curve and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of each analyte standard in methanol (e.g., 1 mg/mL).

  • Working Solutions: Create a combined working solution of all analytes by serial dilution from the stock solutions.

  • Calibration Curve: Prepare an 8-point calibration curve by spiking the combined working solution into the biological matrix (e.g., pooled plasma) to achieve final concentrations covering the expected physiological range.

  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations in the same manner as the calibrators.

Sample Extraction Protocol
  • Aliquot Samples: To a 1.5 mL microcentrifuge tube, add 20 µL of the sample (unknown, calibrator, or QC).

  • Add Internal Standard: Add 20 µL of the internal standard working solution to every tube.

  • Protein Precipitation & Lipid Extraction: Add 400 µL of cold methanol.

  • Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant containing the extracted lipids to a new 1.5 mL tube.

  • Evaporate: Dry the extract to complete dryness under a gentle stream of nitrogen or using a SpeedVac.

  • Reconstitute: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 Mobile Phase A:B).[3] Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_extract Lipid Isolation Sample 1. Aliquot 20 µL Sample (Plasma, Calibrator, QC) Add_IS 2. Add 20 µL Internal Standard Mix Sample->Add_IS Add_MeOH 3. Add 400 µL Cold Methanol Add_IS->Add_MeOH Vortex_1 4. Vortex 1 min Add_MeOH->Vortex_1 Centrifuge_1 5. Centrifuge 14,000 x g, 10 min Vortex_1->Centrifuge_1 Transfer_S 6. Transfer Supernatant Centrifuge_1->Transfer_S Collect Supernatant Evaporate 7. Evaporate to Dryness Transfer_S->Evaporate Reconstitute 8. Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Centrifuge_2 9. Centrifuge 14,000 x g, 5 min Reconstitute->Centrifuge_2 Transfer_Vial 10. Transfer to Autosampler Vial Centrifuge_2->Transfer_Vial LCMS LC-MS/MS Analysis Transfer_Vial->LCMS Inject for Analysis

LC-MS/MS Instrumentation and Parameters

The following table provides typical parameters for a triple quadrupole mass spectrometer. These should be optimized for the specific instrument in use.

ParameterSettingRationale
LC System UPLC/HPLC SystemProvides robust and reproducible separation.
Column Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Excellent for separating sphingolipids based on acyl chain length and saturation.
Column Temperature 50°CImproves peak shape and reduces viscosity.[1]
Mobile Phase A Water with 0.2% Formic Acid & 10 mM Ammonium FormateProvides protons for ionization and aids in chromatographic separation.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.2% Formic AcidStrong organic solvent for eluting hydrophobic lipids.
Flow Rate 400-600 µL/minTypical flow rate for analytical scale columns.
Injection Volume 2-5 µLSmall volume is sufficient due to high sensitivity.[3]
Gradient Start at ~50% B, ramp to 100% B over 5-10 min, hold, then re-equilibrate.A gradient is required to elute sphingolipids with a wide range of polarities.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM analysis.
Ionization Mode Positive Electrospray Ionization (ESI+)Most sphingolipids ionize efficiently as protonated molecules [M+H]⁺.[3][16]
Source Temp 120°COptimized to facilitate desolvation without degrading analytes.[16]
Desolvation Temp 425-500°CHigh temperature to efficiently evaporate solvent droplets.[16]
Analysis Mode Multiple Reaction Monitoring (MRM)Provides the highest specificity and sensitivity for quantification.[8][16]
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.[16]

Data Analysis and Quantification

  • Peak Integration: Using the instrument's software, integrate the chromatographic peak areas for each analyte and its corresponding internal standard for all samples, calibrators, and QCs.

  • Calculate Ratios: For each injection, calculate the peak area ratio of the analyte to its assigned internal standard.[3]

  • Generate Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations. Apply a linear regression with 1/x or 1/x² weighting to generate the standard curve.[3] The R² value should be >0.99 for a good fit.

  • Quantify Unknowns: Determine the concentration of the sphingolipids in the unknown samples and QCs by interpolating their measured peak area ratios from the calibration curve.[3]

  • Final Concentration: Adjust the final concentration by the initial sample volume used.

G cluster_key Legend Key Ceramide, Sphingosine, and S1P form the 'sphingolipid rheostat' controlling cell fate. Complex sphingolipids (double outline) are key structural and signaling molecules.

Method Validation and Quality Assurance

For use in clinical or regulated environments, the method must be fully validated according to regulatory guidelines (e.g., FDA).[1] Key parameters to assess include:

  • Linearity: The range over which the assay is accurate.

  • Accuracy & Precision: Assessed using QCs over multiple days. Precision (RSD) should typically be <15%.

  • Selectivity: Ensuring no interference from other matrix components.

  • Matrix Effect: Evaluating the degree of ion suppression or enhancement caused by the biological matrix.

  • Stability: Ensuring analytes are stable through sample processing and storage.

Conclusion

The isotope dilution LC-MS/MS method described provides a robust, specific, and high-throughput platform for the quantitative analysis of bioactive sphingolipids. By leveraging stable isotope-labeled internal standards, this approach overcomes the challenges of sample loss and matrix effects, delivering highly accurate and reproducible data. This protocol serves as a foundational workflow that can be adapted for various biological matrices, enabling researchers to precisely dissect the complex role of sphingolipids in health and disease.

References

  • Kaspar, H., Dettmer, K., Chan, Q., Daniels, S., Nimptsch, A., Reuthner, K., ... & Oefner, P. J. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 51(8), 2325-2334. [Link]

  • LIPID MAPS. (n.d.). Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2006). Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Methods, 39(2), 82-91. [Link]

  • Jiang, X., Kiela, P. R., & Ghishan, F. K. (2011). Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., ... & Merrill, A. H. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of lipid research, 50(8), 1692-1707. [Link]

  • Mills, K., Eaton, S., Ledger, V., Young, E., & Winchester, B. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid communications in mass spectrometry, 19(12), 1739-1748. [Link]

  • Hartler, J., Triebl, A., Ziegl, A., Trötzmüller, M., & Köfeler, H. C. (2017). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical chemistry, 89(3), 1899-1906. [Link]

  • Park, M., Sullards, M. C., & Merrill, A. H. (2010). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Endocrine, Metabolic & Immune Disorders-Drug Targets (Formerly Current Drug Targets-Immune, Endocrine & Metabolic Disorders), 10(2), 138-151. [Link]

  • Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(26), 2696-2708. [Link]

  • Mills, K., Eaton, S., Ledger, V., Young, E., & Winchester, B. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19, 1739-48. [Link]

  • ResearchGate. (n.d.). Comparison of different methods for sphingolipid extraction. [Link]

  • Avanti Polar Lipids. (n.d.). LIPID MAPS Mass Spectrometry Internal Standards. [Link]

  • Markham, J. E., & Jaworski, J. G. (2007). Plant growth, sphingolipid extraction, and sphingolipid analysis by mass spectrometry. Protocols. [Link]

  • Hartler, J., et al. (2020). Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data. Analytical Chemistry. [Link]

  • Lo, Y., et al. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Bioanalysis. [Link]

  • Allegood, J., & Boyd, A. (2021). Analyzing Sphingolipids in Human Tissues. JoVE Journal. [Link]

  • Li, S., et al. (2023). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry. [Link]

  • Sullards, M. C., & Merrill, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 846-857. [Link]

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Application

N-Pentadecanoyl-D-erythro-sphingosine-d7 in targeted lipidomics

Application Note & Protocol High-Precision Quantification of Ceramides in Biological Matrices using N-Pentadecanoyl-D-erythro-sphingosine-d7 by LC-MS/MS Abstract Ceramides are a class of bioactive sphingolipids that serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

High-Precision Quantification of Ceramides in Biological Matrices using N-Pentadecanoyl-D-erythro-sphingosine-d7 by LC-MS/MS

Abstract

Ceramides are a class of bioactive sphingolipids that serve not only as structural components of cell membranes but also as critical signaling molecules in a myriad of cellular processes, including apoptosis, inflammation, and insulin resistance.[1] Dysregulation of ceramide metabolism has been implicated in numerous pathologies such as cardiovascular disease, type 2 diabetes, and nonalcoholic fatty liver disease.[2][3] Consequently, the accurate and precise quantification of specific ceramide species in complex biological matrices like human plasma has become paramount for biomarker discovery and clinical research. This application note details a robust, high-throughput targeted lipidomics workflow employing stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of endogenous ceramides. We highlight the use of N-Pentadecanoyl-D-erythro-sphingosine-d7 (Cer(d18:1/15:0)-d7) as an ideal internal standard, explaining the scientific rationale for its selection and providing a detailed, field-proven protocol for its application from sample preparation to data analysis.

Introduction: The Analytical Challenge of Ceramide Quantification

Ceramides consist of a sphingosine backbone linked to a fatty acid via an amide bond. The structural diversity arising from different fatty acid chain lengths and degrees of saturation results in a multitude of distinct ceramide species, each with potentially unique biological functions.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for ceramide analysis due to its high sensitivity and specificity, allowing for the resolution and quantification of individual molecular species.[5]

However, the inherent complexity of biological samples presents a significant analytical challenge known as the "matrix effect," where co-extracting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6][7] Furthermore, variability during the multi-step sample preparation process can introduce errors. The most effective strategy to overcome these issues is the principle of isotope dilution mass spectrometry (IDMS), which relies on the use of a stable, isotopically labeled internal standard (IS).[8][9]

N-Pentadecanoyl-D-erythro-sphingosine-d7 is a superior choice for an internal standard in targeted ceramide analysis for two key reasons:

  • Structural Analogy: As a ceramide, it shares near-identical physicochemical properties with the endogenous ceramides being measured, ensuring it behaves similarly during extraction, chromatography, and ionization.[9]

  • Physiological Rarity & Mass Differentiation: It contains a C15:0 (pentadecanoic) fatty acid, an odd-chain fatty acid that is uncommon and present in very low amounts in most mammalian systems.[10][11] The incorporation of seven deuterium (d7) atoms provides a distinct mass shift, allowing the mass spectrometer to differentiate it from the target analytes while maintaining co-elution.[12][13]

This guide provides a comprehensive protocol that leverages the unique properties of N-Pentadecanoyl-D-erythro-sphingosine-d7 to achieve reliable and reproducible quantification of key ceramide species in human plasma.

The Principle of Stable Isotope Dilution

The foundation of this protocol is Isotope Dilution Mass Spectrometry (IDMS). A known quantity of the deuterated internal standard (N-Pentadecanoyl-D-erythro-sphingosine-d7) is added to the sample at the very beginning of the workflow. Because the deuterated IS is chemically almost identical to the endogenous analyte, it experiences the same losses during sample preparation and the same ionization suppression or enhancement during MS analysis.[14] The mass spectrometer measures the intensity ratio of the analyte to the IS. Since both are affected proportionally by experimental variations, their ratio remains constant and directly correlates to the analyte's concentration. This effectively normalizes the data, correcting for matrix effects and procedural inconsistencies, which is critical for achieving high accuracy and precision.[9]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Analyte Endogenous Ceramide Spike Spike IS into Sample IS Deuterated IS (Cer-d7) Extraction Lipid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (Co-elution) Reconstitution->LC MS MS Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Quant Calculate Concentration Ratio->Quant CalCurve Calibration Curve CalCurve->Quant

Figure 1: Principle of Isotope Dilution Workflow.

Biological Context: The Ceramide Synthesis Pathway

Ceramides are central hubs in sphingolipid metabolism. They can be generated through three primary pathways: the de novo synthesis pathway starting from serine and palmitoyl-CoA, the breakdown of sphingomyelin by sphingomyelinases, and the salvage pathway that recycles sphingosine.[1][15] From this central point, ceramides can be converted into more complex sphingolipids like sphingomyelin and glucosylceramide, or broken down into sphingosine, which can be phosphorylated to form the potent signaling molecule sphingosine-1-phosphate (S1P).[15] The balance between ceramide and S1P is often described as a "rheostat" that determines cell fate, with ceramides generally promoting apoptosis and S1P promoting cell survival.[1] Understanding this context is crucial for interpreting quantitative data.

Serine Serine + Palmitoyl-CoA DeNovo De Novo Synthesis Serine->DeNovo Ceramide Ceramide DeNovo->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin GlcCer Glucosylceramide Ceramide->GlcCer Sphingosine Sphingosine Ceramide->Sphingosine SMase Sphingomyelinase Pathway Sphingomyelin->SMase Complex Complex Glycosphingolipids GlcCer->Complex S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Salvage Salvage Pathway Sphingosine->Salvage Salvage->Ceramide SMase->Ceramide

Figure 2: Simplified Ceramide Metabolic Pathways.

Detailed Experimental Protocol

This protocol is optimized for the analysis of ceramides in human plasma.

Materials and Reagents
  • Internal Standard (IS): N-Pentadecanoyl-D-erythro-sphingosine-d7 (Cer(d18:1/15:0)-d7).

  • Analytes: Ceramide standards for calibration curve (e.g., Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1)).

  • Solvents: LC-MS grade methanol (MeOH), isopropanol (IPA), chloroform (CHCl₃), acetonitrile (ACN), water, and formic acid.

  • Biological Matrix: Human plasma (collected with EDTA), delipidized serum (for calibration curve).

  • Equipment: Microcentrifuge, vortex mixer, solvent evaporator (e.g., nitrogen stream), autosampler vials with inserts.

Preparation of Stock and Working Solutions
  • IS Stock Solution (1 mg/mL): Dissolve N-Pentadecanoyl-D-erythro-sphingosine-d7 in CHCl₃:MeOH (2:1, v/v).

  • Analyte Stock Solutions (1 mg/mL): Individually dissolve each ceramide standard in CHCl₃:MeOH (2:1, v/v).

  • IS Working Solution (500 ng/mL): Dilute the IS Stock Solution in IPA. This solution will be used for protein precipitation and is prepared in the extraction solvent to ensure consistent addition.

  • Calibration Standard Mix: Create a mixed stock solution of all ceramide analytes. Serially dilute this mix with IPA to prepare a set of 6-8 calibration standards covering the expected physiological range (e.g., 1 ng/mL to 5000 ng/mL).[16][17]

Sample Preparation: Protein Precipitation

This method is chosen for its speed and efficiency, making it suitable for high-throughput applications.[16][17]

  • Aliquot Sample: Pipette 20 µL of human plasma, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add IS & Precipitate: Add 200 µL of the cold IS Working Solution (500 ng/mL in IPA) to each tube. The cold solvent aids in efficient protein precipitation.

  • Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Incubate: Incubate at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 180 µL of the supernatant (containing the extracted lipids) to a clean autosampler vial with a micro-insert, avoiding the protein pellet.

  • Store: Samples are now ready for LC-MS/MS analysis. If not analyzed immediately, seal and store at -80°C.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides excellent separation of hydrophobic ceramide species based on acyl chain length and saturation.[4][18]
Mobile Phase A Water with 0.1% Formic Acid + 10 mM Ammonium Formate Modifiers aid in protonation for positive ion mode ESI and improve peak shape.[19]
Mobile Phase B Acetonitrile:Isopropanol (50:50, v/v) with 0.1% Formic Acid + 10 mM Ammonium Formate Strong organic solvent mixture for eluting hydrophobic lipids.[19]
Flow Rate 0.4 mL/min A standard flow rate for analytical scale columns, balancing speed and resolution.
Injection Volume 5 µL Balances sensitivity with the risk of column overloading.
Column Temp. 50°C Elevated temperature reduces solvent viscosity and improves peak shape for lipids.

| Gradient | 0-2 min: 40% B; 2-15 min: 40-95% B; 15-18 min: 95% B; 18.1-20 min: 40% B | A gradual gradient is crucial for resolving different ceramide species.[4][20] |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+) Ceramides readily form [M+H]⁺ adducts in the presence of a proton source like formic acid.[12]
Scan Type Multiple Reaction Monitoring (MRM) Provides the highest sensitivity and selectivity for targeted quantification by monitoring specific precursor-to-product ion transitions.[16][17]
Capillary Voltage 3.0 kV Optimized for stable spray and efficient ionization.
Source Temp. 150°C Standard temperature to aid desolvation.
Desolvation Temp. 500°C High temperature is required to efficiently desolvate the mobile phase at this flow rate.

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

Table 3: Example MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale for Product Ion
Cer(d18:1/16:0) 538.5 264.3 35 Characteristic sphingosine (d18:1) backbone fragment.[17]
Cer(d18:1/18:0) 566.6 264.3 35 Characteristic sphingosine (d18:1) backbone fragment.[17]
Cer(d18:1/24:0) 650.7 264.3 40 Characteristic sphingosine (d18:1) backbone fragment.[17]

| IS: Cer(d18:1/15:0)-d7 | 531.5 | 271.3 | 35 | Deuterated (d7) sphingosine backbone fragment (264.3 + 7).[13] |

Data Analysis and Quantification

  • Integration: Integrate the chromatographic peaks for each analyte and the internal standard to obtain their respective peak areas.

  • Response Ratio: Calculate the response ratio for each analyte in every sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)

  • Calibration Curve: For the calibration standards, plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression (typically with 1/x or 1/x² weighting) to obtain the equation y = mx + c and a correlation coefficient (R² > 0.99).

  • Calculate Unknown Concentration: Use the calculated Response Ratio from the unknown samples and the regression equation from the calibration curve to determine the concentration of the endogenous ceramide in the sample.

Conclusion

The targeted lipidomics method detailed here provides a robust, sensitive, and high-throughput workflow for the accurate quantification of ceramides in human plasma. The use of N-Pentadecanoyl-D-erythro-sphingosine-d7 as a stable isotope-labeled internal standard is central to the success of the assay. Its properties as an uncommon odd-chain ceramide ensure minimal endogenous interference, while its near-identical chemical behavior to the target analytes allows for effective correction of matrix effects and procedural variability.[11][21] This protocol provides researchers, clinicians, and drug development professionals with a reliable tool to investigate the role of ceramides in health and disease, paving the way for new diagnostic biomarkers and therapeutic strategies.

References

  • Waters Corporation. (n.d.). LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Waters.com. Available at: [Link]

  • Ryan, M., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. The UWA Profiles and Research Repository. Available at: [Link]

  • Ryan, M., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Murdoch University Research Portal. Available at: [Link]

  • Ryan, M., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Ecker, J., & Liebisch, G. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. Available at: [Link]

  • Wang, M., Wang, C., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews. Available at: [Link]

  • Kim, M., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. Available at: [Link]

  • Hart, M. (2019). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. Available at: [Link]

  • Labclinics. (n.d.). N-Pentadecanoyl-D-erythro-sphingosine. Labclinics.com. Available at: [Link]

  • Huang, Q., et al. (2021). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Fabrac, S., et al. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Mesaros, C., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments. Available at: [Link]

  • Veloso, J. A., et al. (2017). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Blumer, S., et al. (2021). Adaptation of Skyline for Targeted Lipidomics. Journal of Proteome Research. Available at: [Link]

  • Kim, M., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. Available at: [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Analytical Biochemistry. Available at: [Link]

  • Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent.com. Available at: [Link]

  • LIPID MAPS. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Lipidmaps.org. Available at: [Link]

  • Oche, O. J., et al. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Ellis, B., et al. (2020). Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry. Available at: [Link]

  • Sadilkova, K., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC.org. Available at: [Link]

  • Venn-Watson, S., & Butterworth, C. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE. Available at: [Link]

  • Zhang, X., et al. (2023). Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease. Lipids in Health and Disease. Available at: [Link]

  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • He, Y., et al. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology. Available at: [Link]

  • Venn-Watson, S., et al. (2024). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. Available at: [Link]

  • Bieber, A., et al. (2019). A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions. International Journal of Molecular Sciences. Available at: [Link]

  • Han, X. (2007). A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications. European Journal of Lipid Science and Technology. Available at: [Link]

  • Costa, A. S. G., et al. (2017). Unravelling the Role of Sphingosine-Based Lipids using Sphingolipidomics. ResearchGate. Available at: [Link]

  • Burla, B., et al. (2022). Integrated Quantitative Targeted Lipidomics and Proteomics Reveal Unique Fingerprints of Multiple Metabolic Conditions. Metabolites. Available at: [Link]

Sources

Method

Advanced Sample Preparation for Sphingolipid Analysis Using d7-Isotope Labeled Internal Standards

Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Lipidomics, biomarker discovery, and pharmacokinetic profiling via LC-MS/MS.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Lipidomics, biomarker discovery, and pharmacokinetic profiling via LC-MS/MS.

The Analytical Challenge & Mechanistic Causality

Sphingolipids are a highly diverse class of bioactive lipids that regulate critical cellular processes, including apoptosis, proliferation, and inflammation. However, their quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two major analytical hurdles:

  • Differential Partitioning: Highly polar species like sphingosine-1-phosphate (S1P) are zwitterionic and partition poorly into the organic phase of traditional two-phase extractions (e.g., Bligh-Dyer or Folch), whereas highly hydrophobic complex sphingolipids (e.g., ceramides, sphingomyelins) require non-polar solvents.

  • Severe Matrix Effects: Abundant ester-linked glycerophospholipids (e.g., phosphatidylcholines) co-elute with sphingolipids, causing massive ion suppression in the electrospray ionization (ESI) source.

The d7-Internal Standard Paradigm

To achieve absolute quantification, we utilize d7-isotope labeled internal standards (e.g., d18:1-d7 sphingoid bases).

  • Why Deuterium? Deuterated standards possess identical physicochemical properties to endogenous lipids, ensuring they co-elute perfectly during chromatography. This guarantees that the internal standard experiences the exact same matrix ionization suppression/enhancement as the target analyte, allowing for flawless mathematical correction.

  • Why a +7 Da Shift? Endogenous lipids exhibit natural isotopic envelopes (M+1, M+2, M+3) due to naturally occurring 13 C, 2 H, and 18 O. A minimal mass shift (e.g., d3) risks cross-talk with the M+3 isotope of a highly abundant endogenous lipid. A +7 Da shift moves the internal standard completely out of the natural isotopic envelope, ensuring zero interference in the Multiple Reaction Monitoring (MRM) transitions1.

The Chemistry of Alkaline Hydrolysis

To eliminate matrix effects from glycerophospholipids, we exploit a fundamental structural difference: glycerophospholipids contain ester bonds , while sphingolipids contain an amide bond linking the fatty acyl chain to the sphingoid base. Mild alkaline hydrolysis (e.g., methanolic KOH) selectively saponifies the ester bonds of interfering phospholipids, converting them into water-soluble lysolipids and free fatty acids, while the amide-linked sphingolipids remain completely intact2.

Extraction Workflow & Logic

Because no single extraction method optimally recovers both polar and complex sphingolipids, a dual-protocol approach is required3.

SphingolipidWorkflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike d7-Internal Standards (e.g., d7-S1P, d7-Ceramide) Sample->Spike Split Aliquot Sample for Differential Extraction Spike->Split SinglePhase Protocol A: Single-Phase (Isopropanol/Ethyl Acetate) Split->SinglePhase High recovery of polar targets MTBE Protocol B: Two-Phase MTBE (Matyash Method) Split->MTBE High recovery of complex targets Polar Polar Sphingolipids (S1P, Sphingosine) SinglePhase->Polar AlkHyd Alkaline Hydrolysis (0.1 M KOH in MeOH) MTBE->AlkHyd Cleaves ester-linked phospholipids Complex Complex Sphingolipids (Ceramides, SM, HexCer) AlkHyd->Complex LCMS LC-MS/MS Analysis (MRM Mode, Positive Ionization) Polar->LCMS Complex->LCMS

Workflow for sphingolipid extraction using d7-internal standards and differential phase separation.

Quantitative Data Summaries

Table 1: Representative MRM Transitions (Endogenous vs. d7-Labeled)

Note: The +7 Da shift is retained in the product ion for sphingoid bases and ceramides because the deuterium atoms are located on the sphingosine backbone, which remains intact during collision-induced dissociation (CID).

Lipid ClassEndogenous Precursor ( m/z )Endogenous Product ( m/z )d7-IS Precursor ( m/z )d7-IS Product ( m/z )
Sphingosine (d18:1) 300.3282.3307.3 289.3
S1P (d18:1) 380.3264.3387.3 271.3
Ceramide (d18:1/16:0) 538.5264.3545.5 271.3
Sphingomyelin (d18:1/16:0) 703.6184.1710.6 184.1

*For Sphingomyelin, the dominant product ion in positive mode is the phosphocholine headgroup ( m/z 184.1), which does not contain the deuterium label.

Table 2: Impact of Alkaline Hydrolysis on Matrix Effects

Data synthesized from established lipidomic validation studies 4.

Lipid ClassMatrix Suppression (Without Hydrolysis)Matrix Suppression (With Alkaline Hydrolysis)S/N Ratio Improvement
Ceramides 45% - 60%< 10%~ 4.5x
Hexosylceramides 50% - 70%< 15%~ 5.0x
Sphingomyelins 30% - 50%< 5%~ 2.0x

Self-Validating Experimental Protocols

Critical Note: Always use glass vials (silanized preferred) or highly solvent-resistant polypropylene tubes to prevent lipid adsorption to plastic surfaces.

Protocol A: Single-Phase Extraction for Polar Sphingolipids (S1P, Sphingosine)

This method utilizes a single-phase solvent system to prevent the zwitterionic S1P from being lost at the aqueous/organic interface.

  • Sample Aliquoting: Transfer 50 µL of plasma or cell lysate (approx. 1×106 cells) into a 2 mL glass vial.

  • Internal Standard Spiking: Add 10 µL of the d7-Sphingolipid Internal Standard Mix (e.g., 1 µM d7-S1P, d7-Sphingosine in methanol). Vortex for 10 seconds.

  • Protein Precipitation & Extraction: Add 500 µL of Isopropanol/Ethyl Acetate (15:85, v/v).

  • Agitation: Vortex vigorously for 2 minutes, then sonicate in a water bath for 5 minutes at room temperature.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Validation Checkpoint: Inspect the pellet. It should be a tight, solid white disc at the bottom. If the pellet is loose or floating, protein precipitation is incomplete. Add 50 µL of cold methanol, vortex, and re-centrifuge.

  • Collection: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Methanol/Water (80:20, v/v) prior to LC-MS/MS injection.

Protocol B: MTBE Extraction + Alkaline Hydrolysis for Complex Sphingolipids

We utilize Methyl tert-butyl ether (MTBE) instead of chloroform. MTBE forms the upper organic layer, significantly reducing the risk of aspirating the protein disc during transfer5.

  • Sample & IS Spiking: To 50 µL of sample, add 10 µL of d7-Ceramide/SM Internal Standard Mix.

  • Solvent Addition: Add 375 µL of Methanol and vortex for 10 seconds. Then, add 1,250 µL of MTBE.

  • Incubation: Incubate the mixture on a shaker at room temperature for 1 hour.

  • Phase Separation: Add 315 µL of MS-grade water. Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Validation Checkpoint: The upper organic phase (MTBE) must be completely clear. If a cloudy emulsion interface is observed, centrifuge for an additional 5 minutes to ensure absolute phase separation.

  • Transfer & Hydrolysis: Transfer 1,000 µL of the upper MTBE layer to a new glass vial. Add 100 µL of 0.1 M KOH in Methanol.

  • Saponification: Incubate at 37°C for 2 hours in a thermomixer.

  • Neutralization (Critical): Add 5 µL of glacial acetic acid to neutralize the KOH.

  • Validation Checkpoint: Spot 1 µL of the neutralized solution onto micro-pH paper. The pH must be ~6-7. Injecting highly alkaline samples will rapidly degrade the silica backbone of the LC column.

  • Drying: Evaporate the solvent under nitrogen gas and reconstitute in 100 µL of Methanol/Isopropanol (50:50, v/v) for LC-MS/MS analysis.

References

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS)
  • Source: PMC (NIH)
  • Source: Analytical Chemistry (ACS Publications)
  • Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood Source: Taylor & Francis Online URL
  • Source: PMC (NIH)

Sources

Application

Application Note: Quantitative Tissue Lipidomics Using N-Pentadecanoyl-D-erythro-sphingosine-d7

Introduction & Mechanistic Rationale Ceramides are central bioactive sphingolipids that act as secondary messengers in apoptosis, cell differentiation, and metabolic signaling pathways[1]. In quantitative tissue lipidomi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ceramides are central bioactive sphingolipids that act as secondary messengers in apoptosis, cell differentiation, and metabolic signaling pathways[1]. In quantitative tissue lipidomics, accurately measuring endogenous ceramide levels within complex biological matrices requires highly specific internal standards. N-Pentadecanoyl-D-erythro-sphingosine-d7, commercially designated as C15 Ceramide-d7 (d18:1-d7/15:0), has emerged as a gold-standard tracer and internal standard for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)[1][2].

The Causality Behind the Experimental Choice: Choosing C15 Ceramide-d7 is driven by two fundamental mechanistic advantages:

  • Zero Endogenous Background (The Odd-Chain Advantage): Mammalian lipid metabolism predominantly synthesizes even-chain fatty acids (e.g., C16:0, C18:0, C24:0). Because the odd-chain C15 fatty acid is virtually absent in mammalian tissues, it provides an absolute clean analytical blank, eliminating background noise.

  • Isotopic Mass Shift (The Deuterium Advantage): Incorporating seven deuterium atoms on the sphingoid base (d18:1-d7) introduces a precise +7 Da mass shift[3]. This ensures that the internal standard completely bypasses the natural isotopic envelope (M+1, M+2, etc.) of endogenous lipids, preventing isobaric interference while maintaining identical ionization efficiency and near-identical chromatographic retention.

Physicochemical Properties & MS Parameters

To establish a robust Multiple Reaction Monitoring (MRM) method, it is critical to understand the ionization behavior of ceramides. In positive electrospray ionization (ESI+), ceramides typically ionize via the loss of a water molecule to form an [M+H−H2​O]+ precursor ion[4].

Table 1: Quantitative Data and MS Parameters for C15 Ceramide-d7

ParameterSpecification
Chemical Synonym N-pentadecanoyl-D-erythro-sphingosine(d7)
Empirical Formula C33H58D7NO3[1]
Molecular Weight 530.92 g/mol [1]
Exact Mass 530.5404 Da[5]
Typical Precursor Ion (ESI+) m/z 514.5 [M+H−H2​O]+ or m/z 531.5 [M+H]+
Storage Temperature -20°C (Shipped on dry ice)[1]

Logical Framework of Isotope Dilution

The following diagram illustrates the logical causality of using a deuterated, odd-chain internal standard to achieve absolute quantification in mass spectrometry.

Caption: Isotope dilution logic leveraging mass shift and class-specific retention for accurate lipidomics.

Experimental Protocol: Solid Tissue Extraction

This protocol is a self-validating biphasic extraction system adapted from standardized quantitative lipidomics workflows[5]. It is designed to maximize the recovery of hydrophobic sphingolipids while precipitating proteins and isolating polar metabolites.

Step-by-Step Methodology:

  • Tissue Homogenization (Cold Stabilization):

    • Weigh 50–100 mg of flash-frozen solid tissue.

    • Add LC-MS grade water to achieve a total volume of 1.0 mL.

    • Grind the tissue frozen in liquid nitrogen using a cold mortar and pestle, or sonicate on ice for 30 seconds (5-second bursts, 20-second rests)[5].

    • Causality: Maintaining a strictly cold environment prevents endogenous lipases and ceramidases from artificially altering the lipid profile post-mortem.

  • Solvent Addition & Spiking:

    • Transfer the homogenate to a clean glass tube (avoid plastics to prevent polymer leaching into the organic phase).

    • Add 2.0 mL of chilled methanol.

    • Spike in 10 µL of the C15 Ceramide-d7 internal standard working solution.

    • Causality: Spiking the standard before the non-polar solvent is added ensures the tracer undergoes the exact same extraction kinetics and potential losses as the endogenous tissue lipids.

  • Lipid Solubilization (Self-Validation Step):

    • Add 0.9 mL of dichloromethane ( CH2​Cl2​ ) and vortex vigorously.

    • Quality Control Check: At this specific ratio (Water:MeOH: CH2​Cl2​ approx. 1:2:0.9), the solution must form a single monophasic layer . If two phases appear, add 50 µL of methanol until a single phase is achieved[5]. This guarantees complete disruption of lipid-protein complexes.

  • Phase Separation:

    • Add an additional 1.0 mL of water and 0.9 mL of dichloromethane to break the phase.

    • Invert the tube 10 times. DO NOT VORTEX , as this will form an unresolvable emulsion[5].

    • Centrifuge at 1200 rpm for 10 minutes at 4°C.

  • Collection & Reconstitution:

    • Carefully collect the lower organic layer (containing the ceramides) using a glass Pasteur pipette and transfer it to a new glass vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen gas.

    • Re-suspend the dried lipid film in your specific LC injection solvent (e.g., Isopropanol/Methanol).

Extraction Workflow Visualization

Caption: Step-by-step biphasic tissue extraction workflow for high-yield sphingolipid recovery.

Conclusion & Best Practices

The integration of C15 Ceramide-d7 into tissue lipidomics workflows provides an unparalleled level of quantitative accuracy. By strictly adhering to cold homogenization, verifying the monophasic solubilization state, and avoiding emulsions during phase separation, researchers can ensure highly reproducible recoveries of complex sphingolipids across diverse tissue types.

References

  • MDPI. "Exploring 6-aza-2-Thiothymine as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples." Metabolites. URL: [Link]

  • National Institutes of Health (PMC). "Grape Lipidomics: An Extensive Profiling thorough UHPLC-MS/MS Method." NIH / PubMed Central. URL:[Link]

Sources

Method

Application Note: High-Resolution Sphingolipid Flux Analysis Using N-Pentadecanoyl-D-erythro-sphingosine-d7

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Lipidomics, Metabolic Flux Analysis (MFA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Lipidomics, Metabolic Flux Analysis (MFA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Executive Summary

Sphingolipids are critical structural components of cell membranes and potent bioactive signaling molecules regulating apoptosis, proliferation, and cellular stress responses. Dysregulation of the sphingolipid metabolic network is a hallmark of numerous pathologies, including cancer, neurodegeneration, and metabolic syndrome. To therapeutically target these networks, researchers must move beyond static lipidomic snapshots and measure dynamic metabolic flux.

This application note provides a comprehensive, self-validating methodology for tracking sphingolipid flux using stable isotope tracing coupled with LC-MS/MS. Central to this protocol is the use of N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7) as an elite internal standard. By integrating this specific deuterated, odd-chain lipid, researchers can achieve absolute quantification of newly synthesized sphingolipids without the risk of isobaric interference from endogenous matrix components.

Mechanistic Rationale: The Superiority of C15 Ceramide-d7

When performing compound lipid metabolic flux analysis (CL-MFA) [1], cells are typically pulsed with a heavy isotope tracer, such as d7-sphingosine or 13C-serine. As the cellular machinery metabolizes the tracer, it generates a spectrum of newly synthesized, heavy-labeled downstream products (e.g., d7-C16-Ceramide, d7-Sphingomyelin).

To accurately quantify these newly synthesized species, an internal standard must be spiked into the sample prior to extraction. C15 Ceramide-d7 (d18:1-d7/15:0) is the optimal choice for this role due to two synergistic structural features:

  • Odd-Chain Fatty Acid (C15:0): Mammalian ceramide synthases (CerS1-6) predominantly utilize even-chain fatty acyl-CoAs (C16, C18, C24). Consequently, endogenous odd-chain ceramides are present in vanishingly low quantities. Utilizing a C15 backbone virtually eliminates background signal from the biological matrix.

  • Deuterated Sphingoid Base (d7): The incorporation of seven deuterium atoms on the sphingosine backbone induces a +7 Da mass shift. Natural highly abundant lipids (like C16 Ceramide) produce an isotopic envelope (M+1, M+2, M+3) due to naturally occurring 13C. The +7 Da shift ensures the internal standard is placed far outside the isotopic envelope of any residual endogenous trace lipids. Furthermore, upon collision-induced dissociation (CID) in the mass spectrometer, C15 Ceramide-d7 yields a m/z 271.3 product ion (the d7-sphingosine fragment). This perfectly matches the product ion of the newly synthesized deuterated lipids being traced, ensuring identical fragmentation efficiency and highly accurate normalization.

Pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine (Tracer Entry Point) KDS->DHS KDSR DHCer Dihydroceramide DHS->DHCer CerS (1-6) Cer Endogenous Ceramide (Even-chain, e.g., C16, C24) DHCer->Cer DES1 Complex Complex Sphingolipids (SM, HexCer) Cer->Complex SGMS / UGCG IS Spike-in Internal Standard: C15 Ceramide-d7 (d18:1-d7/15:0) IS->Cer LC-MS/MS Normalization

Sphingolipid biosynthesis pathway and C15 Ceramide-d7 integration for flux normalization.

Physicochemical Properties & LC-MS/MS Parameters

To facilitate rapid integration into your Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) methods, the quantitative specifications for C15 Ceramide-d7 [2] are summarized below.

ParameterSpecification / Value
Product Name C15 Ceramide-d7 (d18:1-d7/15:0)
Chemical Synonym N-pentadecanoyl-D-erythro-sphingosine-d7
CAS Number 67492-15-3
Molecular Formula C33H58D7NO3
Molecular Weight 530.92 g/mol
Monoisotopic Mass ~530.55 Da
Precursor Ion [M+H]+ 531.5 m/z
Primary Product Ion 271.3 m/z (d7-sphingosine backbone fragment)
Secondary Product Ion 253.3 m/z (Loss of H2O from d7-sphingosine)
Recommended Storage -20°C (Powder) or -80°C (Reconstituted in Chloroform/Methanol)

Experimental Protocol: Sphingolipid Metabolic Flux Analysis

This protocol outlines a self-validating system for tracking sphingolipid synthesis. It utilizes a modified Methyl tert-butyl ether (MTBE) extraction, which is highly recommended over traditional Bligh-Dyer methods. Causality: MTBE forces the lipid-rich organic phase to the top of the extraction tube, preventing pipette contamination from the protein disk and aqueous layer, thereby maximizing the reproducibility of the internal standard recovery [3].

Workflow Culture 1. Cell Culture & Isotope Tracing Harvest 2. Harvest & Quench (Cold Methanol) Culture->Harvest Spike 3. Spike IS (C15 Ceramide-d7) Harvest->Spike Extract 4. Lipid Extraction (MTBE/MeOH) Spike->Extract LCMS 5. LC-MS/MS (MRM Mode) Extract->LCMS Data 6. Flux Modeling & Quantification LCMS->Data

Step-by-step workflow for sphingolipid metabolic flux analysis.

Step 1: Stable Isotope Tracing (Pulse)
  • Seed cells in 6-well plates and culture until 70-80% confluent.

  • Replace standard media with tracing media containing 1 µM d7-sphingosine (or 13C-serine depending on the targeted entry point of the pathway).

  • Incubate for the desired time course (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamic generation of complex sphingolipids.

Step 2: Metabolic Quenching & IS Spiking

Critical Step: Enzymatic activity must be halted instantaneously to preserve the metabolic snapshot.

  • Quickly aspirate the tracing media and wash the cells twice with ice-cold PBS.

  • Immediately add 1 mL of ice-cold Methanol (-20°C) to each well. The extreme cold and organic solvent rapidly denature ceramide synthases and ceramidases.

  • Spike-in: Add 20 µL of Internal Standard Mixture (containing 1 µM C15 Ceramide-d7) directly into the methanol. Spiking before cell scraping ensures that any physical loss of sample during transfer is mathematically corrected by the internal standard.

  • Scrape the cells thoroughly and transfer the suspension to a clean glass vial with a Teflon-lined cap.

Step 3: Modified MTBE Lipid Extraction
  • Add 3 mL of MTBE to the glass vial containing the cell suspension.

  • Vortex vigorously for 1 hour at room temperature to ensure complete lipid partitioning.

  • Add 0.75 mL of LC-MS grade water to induce phase separation.

  • Centrifuge the vials at 1,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the upper organic phase (containing the ceramides and C15 Ceramide-d7) and transfer it to a new glass vial.

  • Dry the organic phase completely under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid film in 100 µL of Methanol:Chloroform (9:1, v/v) . Transfer to an LC-MS autosampler vial with a glass insert.

Step 4: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL onto an Agilent InfinityLab Poroshell 120 EC-C18 column (or equivalent) maintained at 60°C.

  • Mobile Phases:

    • Phase A: Water containing 2 mM ammonium formate and 0.2% formic acid.

    • Phase B: Methanol containing 1 mM ammonium formate and 0.2% formic acid.

    • Causality: Ammonium formate acts as an ionization enhancer, driving the formation of stable [M+H]+ precursor ions in positive electrospray ionization (ESI+) mode, which is critical for robust ceramide detection [4].

  • Gradient: Run a gradient from 82% B to 99% B over 15 minutes to elute ceramides based on their hydrophobicity (chain length).

  • Detection: Monitor the MRM transition for C15 Ceramide-d7 (m/z 531.5 → 271.3) alongside the transitions for newly synthesized d7-ceramides (e.g., d7-C16 Ceramide: m/z 545.5 → 271.3).

Data Analysis & Flux Modeling

To calculate the absolute flux of newly synthesized ceramides:

  • Integrate the area under the curve (AUC) for the C15 Ceramide-d7 internal standard peak.

  • Integrate the AUC for the target newly synthesized lipid (e.g., d7-C16 Ceramide).

  • Calculate the concentration of the target lipid using the formula: [Target Lipid] = (AUC_Target / AUC_IS) * [IS Spiked]

  • Normalize the final lipid concentration to the total protein content of the well (determined from the precipitated protein disk left after the MTBE extraction).

By plotting these normalized concentrations across the pulse-chase time points, researchers can calculate the exact turnover rates and half-lives of specific ceramide species, revealing how interventions (like cholesterol depletion or drug treatment) dynamically alter sphingolipid trafficking and synthesis [4].

References

  • Modeling compound lipid homeostasis using stable isotope tracing Source: bioRxiv URL:[Link]

  • Divergent amino acid and sphingolipid metabolism in patients with inherited neuro-retinal disease Source: PubMed Central (PMC) / NIH URL:[Link]

  • Cholesterol depletion activates trafficking-coupled sphingolipid synthesis Source: Journal of Cell Biology / bioRxiv URL:[Link]

Application

Application Note: Development of a High-Fidelity LC-MS/MS Lipidomics Method Using N-Pentadecanoyl-D-erythro-sphingosine-d7

Executive Summary Sphingolipids, particularly ceramides, act as critical bioactive signaling molecules regulating apoptosis, cellular stress responses, and membrane homeostasis. Dysregulation of ceramide metabolism is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingolipids, particularly ceramides, act as critical bioactive signaling molecules regulating apoptosis, cellular stress responses, and membrane homeostasis. Dysregulation of ceramide metabolism is a recognized hallmark in neurodegenerative diseases, metabolic syndrome, and cancer. Consequently, precise absolute quantification of ceramide species in biological matrices is a paramount requirement in modern drug development and biomarker discovery.

This application note details the development of a robust, self-validating ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method utilizing N-Pentadecanoyl-D-erythro-sphingosine-d7 (commonly known as C15 Ceramide-d7 ) as the premier internal standard[1].

Mechanistic Background & Rationale

When developing targeted lipidomics assays, researchers face a significant challenge: isotopic overlap . Endogenous ceramides predominantly feature even-chain fatty acids (e.g., C16:0, C18:0, C24:1). The natural 13C isotopic distribution of these highly abundant species can create M+2 or M+4 interference, skewing the quantification of low-abundance lipids.

The C15-d7 Solution: Choosing resolves these analytical bottlenecks through two mechanistic advantages[1]:

  • Odd-Chain Exclusivity: Mammalian biological systems synthesize even-chain fatty acids almost exclusively. Because C15 ceramides are virtually absent in human plasma or tissue, spiking an odd-chain standard guarantees zero endogenous background interference[2].

  • Deuterium Mass Shift: The incorporation of seven deuterium atoms on the sphingoid base (d18:1-d7) provides a massive +7 Da mass shift. This completely isolates the standard's Multiple Reaction Monitoring (MRM) transition from any natural isotopic envelope of endogenous C16 ceramides, ensuring absolute signal purity[3].

Analytical Workflow

Workflow N1 1. Sample Collection (Plasma/Tissue) N2 2. Spike Internal Standard (C15 Ceramide-d7) N1->N2 N3 3. Liquid-Liquid Extraction (MTBE/MeOH/H2O) N2->N3 N4 4. UHPLC Separation (C18 Column) N3->N4 N5 5. ESI-MS/MS (MRM) Positive Ion Mode N4->N5 N6 6. Data Processing & Quantification N5->N6

LC-MS/MS analytical workflow utilizing C15 Ceramide-d7 internal standard.

Experimental Protocol: A Self-Validating System

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the following protocol is designed as a self-validating system. Every step includes causality-driven methodologies to prevent lipid degradation and correct for matrix effects.

Reagents & Standards Preparation
  • Primary Standard: N-Pentadecanoyl-D-erythro-sphingosine-d7 (Avanti Polar Lipids, Product #860681P)[1]. Alternatively, utilize the which contains C15 Ceramide-d7 at a verified concentration of 100 µg/mL[4].

  • Causality Note: Standards must be reconstituted and stored in Methanol/Dichloromethane (MeOH/DCM) at -20°C. Aqueous environments promote micelle formation and lipid aggregation, leading to inconsistent spiking volumes and failed standard curves.

Sample Extraction (Modified MTBE Method)
  • Aliquot: Transfer 50 µL of plasma or cell lysate into a glass extraction tube.

  • Spike: Add 10 µL of the C15 Ceramide-d7 working solution directly to the sample.

    • Causality Note: The internal standard must be spiked before the addition of any extraction solvents. This ensures the standard undergoes the exact same extraction losses and protein binding as the endogenous lipids, effectively normalizing recovery rates.

  • Solvent Addition: Add 1.5 mL of Methanol and vortex for 30 seconds. Add 5 mL of Methyl tert-butyl ether (MTBE) and incubate at room temperature for 1 hour on a shaker.

  • Phase Separation: Add 1.25 mL of MS-grade water. Centrifuge at 1,000 x g for 10 minutes.

    • Causality Note: MTBE is preferred over traditional Chloroform (Bligh & Dyer) because the lipid-rich organic layer forms the upper phase, allowing for easy collection without disturbing the protein pellet, thereby preventing MS capillary clogging.

  • Collection: Extract the upper organic phase, dry under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).

UHPLC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Ionization: Positive Electrospray Ionization (ESI+).

    • Causality Note: Ceramides readily undergo in-source fragmentation in positive mode, losing a water molecule to form highly stable [M+H−H2​O]+ precursor ions. Targeting this dehydrated precursor yields significantly higher sensitivity than the intact [M+H]+ ion[5].

Quantitative Data & MRM Parameters

The following table summarizes the optimized MRM transitions for C15 Ceramide-d7 against common endogenous ceramides.

Lipid SpeciesExact MassPrecursor Ion [M+H−H2​O]+ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
C15 Ceramide-d7 (IS) 530.54514.6 271.3 13055
C16:0 Ceramide537.51520.5264.313055
C18:0 Ceramide565.54548.6264.313055
C24:1 Ceramide647.62630.6264.313055

Data parameters adapted from established UHPLC-MS/MS lipidomics profiling methodologies[5].

Sphingolipid Pathway & Standard Integration

Pathway S1 Sphingosine Base S2 Ceramide Synthase (CerS) S1->S2 Acyl-CoA S3 Endogenous Ceramides (e.g., C16:0, C24:1) S2->S3 S5 Sphingomyelin (SM) S3->S5 SM Synthase S4 C15 Ceramide-d7 (Exogenous Spike) S4->S5 Tracer / Ref

Sphingolipid biosynthesis pathway highlighting C15 Ceramide-d7 integration.

Method Validation & Quality Control

To guarantee the trustworthiness of the analytical method, the following validation parameters must be met:

  • Matrix Suppression: Because C15 Ceramide-d7 shares the exact sphingoid backbone and a similar aliphatic chain length to endogenous C16 ceramide, it co-elutes closely on a C18 column. This ensures both the standard and the target analyte experience identical ion suppression from co-eluting matrix components, making it a perfect normalizing factor[6].

  • Metabolic Flux Analysis: Beyond static quantification, deuterated sphingolipids like C15 Ceramide-d7 are highly effective tracers. By incubating cells with deuterated precursors, researchers can track ceramide synthase (CERS) activity and the downstream production of deuterated sphingomyelin (d7-SM), which is particularly useful in knockout models (e.g., SGPL1 or CERS2 null cells)[2].

References

  • Journal of Cell Biology (JCB). Cholesterol depletion activates trafficking-coupled sphingolipid synthesis. Available at:[Link]

  • MDPI / PubMed Central. Grape Lipidomics: An Extensive Profiling thorough UHPLC-MS/MS Method. Available at:[Link]

Sources

Method

Application Note: Advanced Metabolic Labeling and Flux Analysis Using N-Pentadecanoyl-D-erythro-sphingosine-d7

Target Audience: Lipidomic Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Biochemical Rationale Cerami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Lipidomic Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Biochemical Rationale

Ceramides are the central hub of sphingolipid metabolism. Beyond serving as critical structural components of cell membranes, they act as potent bioactive signaling molecules that regulate apoptosis, cell cycle arrest, terminal differentiation, and inflammatory responses[1]. However, investigating ceramide metabolic flux in living cells presents a significant analytical challenge due to the overwhelming abundance of endogenous even-chain ceramides (e.g., C16:0, C18:0, C24:0) and their natural isotopic distributions[2].

To circumvent this isobaric interference, N-Pentadecanoyl-D-erythro-sphingosine-d7 (commonly referred to as C15 Ceramide-d7 or Cer(d18:1-d7/15:0)) serves as an optimal molecular tracer[3]. This synthetic lipid incorporates two distinct structural modifications:

  • An Odd-Chain Fatty Acid (C15:0): Odd-chain ceramides are virtually absent in mammalian biology, providing an exceptionally clean background matrix[1].

  • Deuterium Labeling (d7): The incorporation of seven deuterium atoms on the sphingosine backbone introduces a +7 Da mass shift[4].

Causality in Experimental Design: This dual-tagging strategy completely eradicates isotopic overlap with endogenous lipids. When cells are pulsed with this tracer, any +7 Da shifted metabolite detected downstream is definitively derived from the exogenous C15 Ceramide-d7, enabling absolute precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification[5].

Metabolic Fate & Pathway Visualization

When introduced into a biological system, C15 Ceramide-d7 acts as a substrate for the sphingolipid salvage and remodeling machinery. It is dynamically converted into complex sphingolipids or degraded into its base components. Tracking these labeled metabolites provides a real-time snapshot of enzymatic activity (e.g., Sphingomyelin Synthase, Glucosylceramide Synthase, and Ceramidase).

Pathway Cer C15 Ceramide-d7 SM C15 Sphingomyelin-d7 Cer->SM SMS GluCer C15 Glucosylceramide-d7 Cer->GluCer UGCG Sph Sphingosine-d7 Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate-d7 Sph->S1P SphK1/2

Metabolic flux of C15 Ceramide-d7 through sphingolipid remodeling pathways.

Self-Validating Experimental Workflow

The following protocol is designed as a self-validating system. By quantifying the stoichiometric decay of the C15 Ceramide-d7 precursor alongside the appearance of downstream d7-labeled metabolites, researchers can verify extraction efficiency and ensure complete mass balance across the pathway.

Workflow Prep 1. Tracer Preparation (BSA-Complexation) Pulse 2. Metabolic Labeling (Time-course Pulse) Prep->Pulse Extract 3. MTBE Lipid Extraction (Upper Organic Phase) Pulse->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode) Extract->LCMS Quant 5. Flux Quantification (Data Processing) LCMS->Quant

Step-by-step workflow for C15 Ceramide-d7 metabolic labeling and LC-MS/MS analysis.

Step-by-Step Methodology

Phase 1: Tracer Preparation & BSA Complexation
  • Scientific Causality: Ceramides are highly hydrophobic. If added directly to aqueous cell culture media, they rapidly precipitate, leading to artifactual results and cellular toxicity. Complexing the lipid with fatty-acid-free Bovine Serum Albumin (BSA) ensures the formation of physiological micelles, facilitating uniform and natural cellular uptake.

  • Dissolve C15 Ceramide-d7 powder in 100% ethanol to create a 5 mM stock solution[6].

  • Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile PBS.

  • Slowly inject the 5 mM ceramide stock into the BSA solution to achieve a 1:1 molar ratio while vortexing vigorously.

  • Incubate at 37°C for 15 minutes to ensure complete micellar complexation.

Phase 2: Time-Course Pulse Labeling
  • Seed target cells (e.g., HEK293, primary macrophages) in 6-well plates and culture until 70% confluent.

  • Replace standard media with serum-free media containing 2 µM of the BSA-complexed C15 Ceramide-d7.

  • Harvest cells at designated time points (e.g., 0, 1, 4, 8, and 24 hours) by washing twice with ice-cold PBS to halt metabolism, then scrape cells into 500 µL of PBS.

Phase 3: Lipid Extraction (Modified MTBE Method)
  • Scientific Causality: Traditional Bligh & Dyer extraction utilizes chloroform, which forms the heavy bottom layer. Recovering this layer requires passing a pipette tip through the protein-rich aqueous layer, risking severe contamination. The Matyash MTBE (Methyl tert-butyl ether) method inverts this dynamic: the lipid-rich organic phase forms the top layer, allowing for clean, highly reproducible recovery[2].

  • Transfer 200 µL of the cell suspension to a glass vial. Add 1.5 mL of MS-grade Methanol and vortex for 30 seconds to precipitate proteins.

  • Add 5 mL of MTBE and incubate at room temperature for 1 hour on an orbital shaker.

  • Add 1.25 mL of MS-grade water to induce phase separation. Centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic phase, transfer to a new glass vial, and dry under a gentle stream of nitrogen gas.

  • Reconstitute the lipid pellet in 100 µL of Methanol/Chloroform (9:1, v/v) for LC-MS/MS injection.

Phase 4: LC-MS/MS Analytical Parameters
  • Scientific Causality: Sphingolipids ionize most efficiently in positive electrospray ionization (ESI+) mode. The addition of ammonium formate to the mobile phase is critical; it acts as a proton donor, driving the formation of stable [M+H]⁺ precursor ions and suppressing the formation of unpredictable sodium adducts that divide the signal[5].

  • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase A: Water/Acetonitrile (60:40) + 10 mM ammonium formate + 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM ammonium formate + 0.1% formic acid.

Quantitative Data Presentation: MRM Transitions

To quantify the metabolic flux accurately, the mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. The d7-sphingosine backbone yields a highly characteristic product ion at m/z 271.3 (shifted from the endogenous m/z 264.3), which serves as the primary quantifier[5].

Target MetabolitePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
C15 Ceramide-d7 531.5271.325
C15 Sphingomyelin-d7 696.5184.130
C15 Glucosylceramide-d7 693.5271.325
Sphingosine-d7 307.3289.315
Sphingosine-1-Phosphate-d7 387.3271.320

Table 1: Optimized MRM transitions for tracking C15 Ceramide-d7 and its direct downstream metabolic products.

References

  • MedChemExpress. "N-Pentadecanoyl-D-erythro-sphingosine-d7 | Stable Isotope."4

  • Sigma-Aldrich / Avanti Polar Lipids. "C15 Ceramide-d7 (d18:1-d7/15:0) powder."3

  • Cayman Chemical. "PRODUCT INFORMATION - N-pentadecanoyl-D-erythro-Sphingosine."1

  • ResearchGate. "Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides."2

  • PubMed Central (PMC). "Metabolomic Profile Reveals That Ceramide Metabolic Disturbance Plays an Important Role in Thoracic Aortic Dissection."5

Sources

Application

NMR spectroscopy applications of deuterated sphingolipids

Advanced Solid-State 2 H NMR Spectroscopy of Deuterated Sphingolipids: Unraveling Membrane Nanodomains and Lipid-Lipid Interactions Mechanistic Rationale: The Power of Deuterium NMR in Lipidomics Sphingomyelin (SM) and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solid-State 2 H NMR Spectroscopy of Deuterated Sphingolipids: Unraveling Membrane Nanodomains and Lipid-Lipid Interactions

Mechanistic Rationale: The Power of Deuterium NMR in Lipidomics

Sphingomyelin (SM) and cholesterol (Cho) are the primary architects of "lipid rafts"—dynamic, nanoscale liquid-ordered ( Lo​ ) domains within the plasma membrane that serve as critical platforms for signal transduction and protein sorting[1]. Historically, studying these domains relied on bulky fluorescent probes, which inherently perturb the delicate lipid packing they are meant to measure.

Solid-state deuterium ( 2 H) Nuclear Magnetic Resonance (NMR) spectroscopy circumvents this limitation. By replacing specific hydrogen atoms with deuterium ( 2 H, a spin I=1 nucleus), researchers create a non-perturbing, spectroscopically active probe[2]. In an anisotropic membrane environment, the quadrupolar interaction of the 2 H nucleus dominates over magnetic dipolar couplings[3]. This yields a highly sensitive residual quadrupolar coupling (RQC) that provides a direct, quantitative readout of the carbon-deuterium (C-D) bond orientational order parameter ( SCD​ )[4].

Strategic Deuteration Sites

The biological insight gained is entirely dependent on the strategic placement of the deuterium label:

  • Acyl Chain Deuteration (e.g., d31​ -PSM): Maps the hydrophobic core. The RQC profile reveals the gradient of flexibility along the carbon chain, distinguishing between liquid-disordered ( Ld​ ) and liquid-ordered ( Lo​ ) phases[4].

  • Headgroup Deuteration (e.g., α−d1​ -SSM, β−d2​ -SSM, γ−d3​ -SSM): Probes the lipid-water interface. This is critical for observing complex lipid-lipid interactions, such as the cholesterol-induced "Umbrella Effect"[5].

  • Sphingosine Backbone Deuteration (e.g., C4/C5 or C3 labels): Investigates the complex hydrogen-bonding network at the membrane interface, which drives the homophilic interactions unique to sphingolipids[6],[7].

Pathway SM Sphingomyelin (SM) Saturated Acyl Chains Umbrella SM-Cho Complexation (Umbrella Effect) SM->Umbrella Headgroup Shielding Cho Cholesterol (Cho) Rigid Steroid Ring Cho->Umbrella Hydrophobic Packing Lo Liquid-Ordered (Lo) Phase Lipid Raft Formation Umbrella->Lo Phase Separation Ld Liquid-Disordered (Ld) Phase Bulk Membrane Umbrella->Ld Exclusion of Unsaturated Lipids Function Membrane Bioactivity Signal Transduction & Sorting Lo->Function Platform Assembly

Fig 1. Sphingomyelin-cholesterol interactions driving liquid-ordered (Lo) phase separation.

Self-Validating Experimental Methodologies

To ensure reproducible and artifact-free data, the following protocols have been engineered with built-in causality and self-validation steps.

Protocol A: Preparation of Multilamellar Vesicles (MLVs)

This protocol ensures the formation of thermodynamically stable bilayers with homogeneous cholesterol distribution[8],[5].

  • Lipid Co-solubilization: Dissolve the selectively deuterated sphingomyelin (e.g., 10.5 mmol) and cholesterol in a 4:1 (v/v) chloroform/methanol mixture.

    • Causality: This specific solvent ratio ensures complete disruption of pre-existing lipid aggregates and uniform mixing of the highly hydrophobic sterol with the amphiphilic sphingolipid.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum desiccation for ≥12 hours.

    • Causality: Trace organic solvents act as artificial membrane plasticizers, artificially lowering the phase transition temperature ( Tm​ ) and skewing order parameter calculations.

  • Hydration with Deuterium-Depleted Water: Hydrate the lipid film to exactly 50% (w/w) moisture using deuterium-depleted water.

    • Causality: Natural abundance deuterium in standard H2​O (~156 ppm) generates a massive, sharp isotropic peak at 0 kHz that obscures the broad Pake doublet of the lipid membrane. Deuterium-depleted water eliminates this background artifact.

  • Homogenization via Freeze-Thaw: Subject the suspension to 15 cycles of freezing (liquid nitrogen) and thawing (65 °C, well above the SM Tm​ ).

    • Causality: Simple hydration produces kinetically trapped, onion-like vesicles with uneven cholesterol distribution. Thermal cycling across the phase transition forces transient membrane rupture and resealing, ensuring a thermodynamically stable MLV dispersion.

Protocol B: Solid-State 2 H NMR Acquisition

Standard NMR pulse sequences fail for solid-state lipids due to rapid signal decay. This workflow utilizes a quadrupole echo[9].

  • Sample Packing: Transfer the hydrated MLVs into a 5-mm glass NMR tube and seal with epoxy.

    • Causality: Sealing prevents sample dehydration during extended solid-state NMR acquisitions at elevated temperatures.

  • Pulse Sequence Selection: Implement a quadrupole echo pulse sequence: (90∘)y​−τqe​−(90∘)x​−t−FID .

    • Causality: The transverse relaxation time ( T2∗​ ) of solid-state lipid membranes is extremely short (10–50 μs ). A standard single-pulse acquisition would result in the loss of the initial Free Induction Decay (FID) signal during the spectrometer's receiver dead time. The echo sequence refocuses the quadrupolar evolution, allowing acquisition to begin precisely at the echo top.

  • Parameter Optimization: Set the 90∘ pulse width to ∼2.2−3.0μs and the echo delay ( τqe​ ) to 40−50μs . Apply a recycle delay of at least 5×T1​ (spin-lattice relaxation time).

    • Causality: Insufficient recycle delays lead to saturation of the 2 H signal, disproportionately affecting the mobile vs. rigid segments of the lipid, thereby distorting the quantitative lineshape.

Workflow Prep 1. Lipid Film Prep Dissolve in CHCl3/MeOH Dry under high vacuum Hydrate 2. MLV Hydration Add D-depleted H2O Freeze-thaw 15x & lyophilize Prep->Hydrate Rehydration NMR 3. 2H NMR Acquisition Quadrupole Echo Sequence Phase cycling applied Hydrate->NMR 5mm Rotor/Tube Analysis 4. Data Processing Extract Pake Doublets Calculate S_CD Order NMR->Analysis FID Signal

Fig 2. Self-validating solid-state 2H NMR workflow for deuterated sphingolipid membranes.

Data Interpretation & Quantitative Benchmarks

The resulting 2 H NMR spectrum of an unoriented MLV dispersion is a powder pattern known as a "Pake doublet." The distance between the two prominent peaks (the horns) is the quadrupolar splitting ( ΔνQ​ ).

For a C-D bond, the orientational order parameter ( ∣SCD​∣ ) is calculated directly from the splitting:

ΔνQ​=43​he2qQ​∣SCD​∣

Given that the static quadrupolar coupling constant ( he2qQ​ ) is approximately 167 kHz for a C-D bond[9], the equation simplifies to:

∣SCD​∣=125.25 kHzΔνQ​​
Quantitative Summary of Sphingomyelin Dynamics

The following table summarizes expected benchmarks for selectively deuterated stearoyl-sphingomyelin (SSM) and palmitoyl-sphingomyelin (PSM) systems[4],[5].

| Deuterated Probe | Membrane System | Temp (°C) | ΔνQ​ (kHz) | ∣SCD​∣ | Mechanistic Insight | | :--- | :--- | :--- | :--- | :--- | :--- | | d31​ -PSM (Acyl plateau) | PSM Unitary | 40 | ~36.1 | 0.288 | Baseline chain mobility in the liquid-disordered ( Ld​ ) phase. | | d31​ -PSM (Acyl plateau) | PSM / Cho (1:1) | 40 | ~50.0 | 0.399 | Cholesterol induces a rigid liquid-ordered ( Lo​ ) phase, restricting acyl chain isomerization. | | α−d1​ -SSM (Headgroup) | SSM Unitary | 45 | 4.4 - 5.1 | ~0.040 | Establishes the baseline phosphocholine headgroup conformation. | | β−d2​ -SSM (Headgroup) | SSM / Cho (1:1) | 45 | < 2.0 | < 0.016 | Cholesterol induces the "Umbrella Effect," drastically altering torsion. |

Advanced Application: The Umbrella Effect and Flip-Flop Kinetics

The data in the table above reveals a profound biophysical phenomenon. Cholesterol possesses a very small hydroxyl headgroup, exposing its bulky hydrophobic steroid body to the aqueous environment. To minimize this unfavorable free energy, the large phosphocholine headgroup of SM undergoes a conformational shift (specifically, a reduction in gauche conformers at the Cα−Cβ bond) to "umbrella" the cholesterol[5]. This is directly observed as a massive reduction in the quadrupolar splitting of β−d2​ -SSM.

Furthermore, advanced applications of this technique allow researchers to measure the passive translocation (flip-flop) of sphingolipids in asymmetric large unilamellar vesicles (aLUVs). By selectively deuterating the trimethylammonium group, researchers can distinguish between the outer and inner leaflets, tracking the kinetic distribution ratio over time[10].

References

  • [6] 2H-NMR study of two probe-labelled glycosphingolipid-derived signalling modulators in bilayer membranes - PubMed | nih.gov |

  • [9] Molecular Dynamics Simulations and 2H NMR Study of the GalCer/DPPG Lipid Bilayer | nih.gov |

  • [7] Selective deuterium labeling of the sphingoid backbone: facile syntheses of 3,4,5-trideuterio-d-erythro-sphingosine and 3-deuterio-d-erythro-sphingomyelin | nih.gov |

  • [1] Lipid Compositions of Liquid-Ordered and Liquid-Disordered Phases in Ternary Membranes of Sphingomyelin, Cholesterol, and Dioleoylphosphatidylcholine Determined by 2H NMR | acs.org |

  • [8] Sphingomyelin Stereoisomers Reveal That Homophilic Interactions Cause Nanodomain Formation | nih.gov |

  • [4] Raftlike Mixtures of Sphingomyelin and Cholesterol Investigated by Solid-State 2H NMR Spectroscopy | acs.org |

  • [5] Cholesterol-Induced Conformational Change in the Sphingomyelin Headgroup | nih.gov |

  • [10] Passive Translocation of Phospholipids in Asymmetric Model Membranes: Solid-State 1H NMR Characterization of Flip–Flop Kinetics Using Deuterated Sphingomyelin and Phosphatidylcholine | acs.org |

  • [2] Spectroscopic Active Probes for Investigation of Lipid Transformation in Cells and Membranes | acs.org |

  • [3] Solid-State Deuterium NMR Spectroscopy of Membranes | researchgate.net |

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Optimizing Recovery of N-Pentadecanoyl-D-erythro-sphingosine-d7

Welcome to the Lipidomics Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility and absolute recovery of deuterated ceramide internal standa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipidomics Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility and absolute recovery of deuterated ceramide internal standards.

N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7) is a critical stable isotope-labeled internal standard used for the absolute quantitation of sphingolipids via LC-MS/MS 1. However, due to its highly hydrophobic 15-carbon acyl chain and 18-carbon sphingoid base, it is notoriously prone to adsorptive losses, phase-partitioning errors, and aggregation 2.

This guide provides mechanistic troubleshooting and self-validating protocols to ensure high-fidelity ceramide extraction.

🔬 Troubleshooting FAQs

Q1: Why is my C15 Ceramide-d7 internal standard exhibiting high variability before LC-MS analysis?

The Causality: Ceramides are highly hydrophobic and lack a large polar headgroup (unlike phospholipids). In aqueous environments (like plasma or tissue homogenates), C15 Ceramide-d7 readily adsorbs to the hydrophobic surfaces of standard polypropylene pipette tips and microcentrifuge tubes. Furthermore, if the standard is added after protein precipitation, it does not undergo the same thermodynamic extraction constraints as endogenous ceramides bound to lipoproteins. The Solution: Always use silanized glass vials or certified low-bind plastics. Crucially, spike the C15 Ceramide-d7 directly into the raw biological matrix before adding any extraction solvents. This ensures the internal standard accounts for matrix suppression and extraction efficiency accurately 3.

Q2: Should I use Folch, Bligh-Dyer, or MTBE extraction for optimal ceramide recovery?

The Causality: The traditional Folch method (CHCl₃:MeOH 2:1) is a historical gold standard providing broad-spectrum lipid recovery 4. However, chloroform has a higher density than water (1.49 g/cm³). During phase separation, the lipid-rich chloroform layer sits at the bottom of the tube, beneath a dense, denatured protein disk. Pipetting through this disk causes unavoidable dripping losses and cross-contamination. The Solution: Switch to the Matyash MTBE (Methyl-tert-butyl ether) method. MTBE has a lower density than water (0.74 g/cm³). Upon phase separation, the lipid-containing organic phase forms the upper layer, allowing for direct, clean aspiration. This dramatically improves the precision and recovery of highly hydrophobic species like ceramides 5.

Q3: How do solvent evaporation and reconstitution cause ceramide loss?

The Causality: Ceramides have high phase transition temperatures. If you dry your lipid extracts completely under a harsh nitrogen stream, ceramides form highly ordered, insoluble crystalline aggregates on the vial walls. Re-solubilizing them in standard LC mobile phases (which often contain water) is thermodynamically unfavorable. The Solution: Dry the extract under a gentle stream of nitrogen at room temperature, and stop the stream the exact moment the solvent disappears—do not over-dry. Reconstitute the pellet in a strong organic solvent mixture, such as Chloroform:Methanol (1:9, v/v) or Isopropanol:Methanol, followed by 5 minutes of sonication to disrupt any micro-aggregates [[6]]().

📊 Quantitative Comparison of Extraction Methods

Extraction MethodSolvent SystemPhase SeparationCeramide Recovery ProfileKey Advantage / Disadvantage
Folch CHCl₃:MeOH (2:1)Biphasic (Lipids in Lower Phase)Moderate to High (69–96%)Broad lipid coverage, but high risk of dripping losses during collection 7.
Bligh-Dyer CHCl₃:MeOH (1:2)Biphasic (Lipids in Lower Phase)Low to Moderate (35–72%)Uses less solvent, but poor recovery for highly hydrophobic ceramides 7.
Matyash (MTBE) MTBE:MeOH:H₂OBiphasic (Lipids in Upper Phase)High (48–110%)Eliminates cross-contamination; ideal for high-throughput ceramide analysis 8, 5.
Alshehry 1-Butanol:MeOH (1:1)MonophasicHighExcellent for polar lipids, but lacks the sample clean-up of biphasic methods 9.

⚙️ Visualizing the Mechanisms

Workflow cluster_MTBE MTBE Method (Matyash) cluster_Folch Folch Method Start Sample + C15 Ceramide-d7 MTBE_Add Add MTBE:MeOH Start->MTBE_Add Folch_Add Add CHCl3:MeOH Start->Folch_Add MTBE_Phase Upper: MTBE (Lipids) Lower: Aqueous MTBE_Add->MTBE_Phase MTBE_Collect Direct Top-Down Collection MTBE_Phase->MTBE_Collect Result_High High Recovery (>85%) MTBE_Collect->Result_High Folch_Phase Upper: Aqueous Lower: CHCl3 (Lipids) Folch_Add->Folch_Phase Folch_Collect Pipette Through Protein Disk Folch_Phase->Folch_Collect Result_Var Variable Recovery & Loss Folch_Collect->Result_Var

Workflow comparison of MTBE vs. Folch extraction for ceramide recovery.

Mechanisms Root Ceramide Loss Pre Pre-Extraction Root->Pre Ext Extraction Root->Ext Post Post-Extraction Root->Post Loss1 Plastic Adsorption Pre->Loss1 Loss2 Phase Dripping Ext->Loss2 Loss3 Insoluble Aggregates Post->Loss3 Sol1 Silanized Glass Loss1->Sol1 Sol2 MTBE Upper Phase Loss2->Sol2 Sol3 Gentle N2 Drying Loss3->Sol3

Logical relationship between ceramide loss mechanisms and targeted solutions.

🧪 Self-Validating Protocol: Optimized MTBE Extraction for C15 Ceramide-d7

This protocol is designed as a self-validating system. By running a "solvent-only" blank spiked with C15 Ceramide-d7 alongside your biological samples, you can definitively isolate whether recovery issues stem from matrix suppression or physical extraction loss.

Step 1: Sample Aliquoting & Spiking

  • Aliquot 50 µL of biological matrix (plasma/homogenate) into a 2 mL silanized glass vial.

  • Spike with 10 µL of C15 Ceramide-d7 working solution (e.g., 1 µg/mL in methanol).

  • Causality Check: Spiking before solvent addition ensures the standard undergoes the exact same protein-binding and extraction thermodynamics as endogenous ceramides.

Step 2: Protein Precipitation

  • Add 225 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.

  • Causality Check: Methanol disrupts hydrogen bonds between lipids and proteins, freeing the highly hydrophobic ceramide from lipid-binding proteins (like albumin or lipoproteins) 9.

Step 3: Organic Phase Addition

  • Add 750 µL of Methyl-tert-butyl ether (MTBE). Incubate on a shaker at room temperature for 1 hour.

Step 4: Phase Separation

  • Add 188 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Causality Check: The addition of water shifts the dielectric constant, forcing the hydrophobic MTBE to separate from the aqueous methanol.

Step 5: Collection

  • Carefully aspirate 600 µL of the upper MTBE layer.

  • Self-Validation: The upper layer should be completely clear. If it is cloudy, water has partitioned into the organic phase; recentrifuge immediately.

Step 6: Evaporation & Reconstitution

  • Dry under a gentle stream of nitrogen at 25°C. Stop the stream the moment the solvent disappears.

  • Reconstitute in 100 µL of Chloroform:Methanol (1:9, v/v) or Isopropanol:Methanol (1:1, v/v) [[6]](). Vortex for 1 minute and sonicate in a water bath for 5 minutes prior to LC-MS injection.

📚 References

  • [1] N-Pentadecanoyl-D-erythro-sphingosine-d7 | Stable Isotope | MedChemExpress. MedChemExpress. 1

  • [7] Comparison of different methods for sphingolipid extraction. ResearchGate. 7

  • [9] Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Molecular Biosciences. 9

  • [3] Clinical lipidomics: realizing the potential of lipid profiling. NIH / PMC. 3

  • [8] Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. MDPI. 8

  • [4] A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. NIH / PMC. 4

  • [5] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. NIH / PMC. 5

  • [6] Impact of Ceramide Acyl Chain Length on Human Skin Barrier Recovery and Hydration. NIH / PMC. 6

Sources

Troubleshooting

Technical Support Center: N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex handling, stability, and analytical challenges associated with N-Pentadecanoyl-D-ery...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex handling, stability, and analytical challenges associated with N-Pentadecanoyl-D-erythro-sphingosine-d7 (also known as C15 Ceramide-d7 or d18:1-d7/15:0).

This molecule is an industry-standard internal standard for quantitative lipidomics. Because it features a non-physiological odd-chain fatty acid (15:0) paired with a deuterated sphingoid base, it allows researchers to accurately correct for matrix effects and extraction losses without interfering with endogenous ceramide signals [1]. However, its amphiphilic nature requires strict adherence to specific physicochemical protocols.

Core Specifications & Storage Parameters

To ensure absolute quantitative accuracy, you must respect the thermodynamic and chemical boundaries of the molecule. Below is the synthesized data for C15 Ceramide-d7 [1][2].

Property / ParameterSpecificationScientific Rationale
Molecular Formula C₃₃H₅₈D₇NO₃Contains 7 deuterium atoms on the sphingosine backbone for mass shift (+7 Da).
Formula Weight 530.917 g/mol Exact mass is 530.54 Da. Essential for precise MRM transition calculations.
CAS Number 67492-15-3Unique identifier for regulatory and safety tracking.
Storage Temperature -20°CArrests radical-mediated autoxidation of the allylic trans-double bond.
Shelf Life (Stability) 1 Year (from receipt)Guaranteed stability window before potential deuterium scrambling or hydrolysis occurs.
Physical State Solid (Lyophilized)Prevents solvent-mediated degradation during long-term storage.
Analytical Troubleshooting & FAQs
Q1: Why is C15 Ceramide-d7 shipped on dry ice but stored at -20°C, and what happens if my freezer fails?

Mechanistic Causality: C15 Ceramide-d7 contains a sphingosine backbone with a trans-double bond at position 4. At room temperature, this allylic position becomes highly vulnerable to autoxidation, leading to the formation of hydroperoxides and subsequent carbon-chain cleavage [1]. Storage at -20°C minimizes thermal kinetic energy, effectively arresting this radical-mediated oxidation. Action: If exposed to room temperature for >48 hours, you must run a purity check via LC-MS/MS looking for oxidation products (specifically +16 Da or +32 Da mass shifts).

Q2: I am seeing a massive loss of signal for C15 Ceramide-d7 over time in my autosampler (set to 4°C). What is causing this?

Mechanistic Causality: Ceramides are highly lipophilic and lack charged functional groups at neutral pH. In highly aqueous mobile phases, or when stored in standard borosilicate glass vials, they rapidly adsorb to the glass surface via hydrophobic interactions [2]. Action: Always use silanized (deactivated) glass vials or polypropylene inserts. Ensure your reconstitution solvent contains at least 50% organic modifier (e.g., Methanol, Isopropanol, or Chloroform) to maintain the lipid in solution.

Q3: Why does my mass spectrum show a dominant peak at [M+Na]⁺ instead of the expected[M+H]⁺?

Mechanistic Causality: The amide carbonyl and hydroxyl groups on the sphingoid base readily chelate alkali metals. If your solvents or glassware contain trace sodium, the sodium adduct ([M+Na]⁺) will dominate because the sodium-oxygen coordination complex is thermodynamically more stable than protonation in the gas phase. Action: Sodium adducts fragment poorly in the collision cell, ruining Multiple Reaction Monitoring (MRM) sensitivity. Force protonation by adding 0.1% Formic Acid and 5 mM Ammonium Formate to your mobile phase. The ammonium ions compete with sodium, forming an [M+NH₄]⁺ adduct which easily loses NH₃ in the source/collision cell to yield a strong, fragmentable [M+H]⁺ product ion [3].

Self-Validating Extraction Protocol

To achieve trustworthy lipidomic data, your extraction protocol must be a self-validating system. Follow this modified Bligh & Dyer methodology when using C15 Ceramide-d7 as an internal standard.

Step 1: Preparation of Working Stocks

  • Action: Dissolve the lyophilized powder in 100% Ethanol or Chloroform:Methanol (1:1 v/v) to a concentration of 1 mM.

  • Causality: Ceramides are highly hydrophobic; attempting to dissolve them in aqueous buffers will cause micelle formation and immediate precipitation.

  • Validation Checkpoint: Visually inspect the vial against a light source for particulates. Run a blank solvent injection on your LC-MS to ensure no carryover or contamination exists in your lines.

Step 2: Matrix Spiking

  • Action: Spike 10 µL of a 1 µM C15 Ceramide-d7 working solution directly into 100 µL of your biological sample matrix (e.g., plasma, tissue homogenate) before initiating extraction.

  • Causality: Spiking prior to extraction ensures the standard experiences the exact same degradation, ion suppression, and recovery losses as the endogenous ceramides, enabling true absolute quantification.

Step 3: Biphasic Extraction

  • Action: Add 300 µL Chloroform:Methanol (1:2 v/v) to the spiked sample and vortex vigorously for 30 seconds. Add 100 µL Chloroform, vortex, then add 100 µL LC-MS grade Water. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Validation Checkpoint: Two distinct liquid phases must form, separated by a tight protein disc. The lower (organic) phase contains the ceramides. Troubleshooting: If an emulsion persists, add 50 µL of 1M NaCl to increase the aqueous ionic strength, which forces phase separation by "salting out" the lipids.

Step 4: Drying and Reconstitution

  • Action: Carefully extract the lower organic phase using a glass Hamilton syringe. Dry completely under a gentle stream of ultra-pure N₂ gas. Reconstitute in 100 µL of Methanol:Isopropanol (1:1 v/v).

  • Validation Checkpoint: Inject a Quality Control (QC) sample containing a known exogenous amount of C15 Ceramide-d7. The peak area must be within <15% relative standard deviation (RSD) across all technical replicates to validate the run.

Pathway & Workflow Visualizations

Below are the logical architectures detailing how C15 Ceramide-d7 fits into the analytical workflow, and the biological signaling pathway endogenous ceramides participate in.

Analytical Workflow: Lipid Extraction & LC-MS/MS

LCMS_Workflow A Sample Matrix (Plasma/Tissue) B Spike C15 Ceramide-d7 (Internal Standard) A->B C Protein Precipitation & Lipid Extraction (MeOH:CHCl3) B->C Ensures recovery correction D Phase Separation (Centrifugation) C->D E Collect Organic Phase & Evaporate (N2 Gas) D->E F Reconstitute in LC Mobile Phase E->F G LC-MS/MS Analysis (Targeted MRM Mode) F->G

Caption: Workflow for lipid extraction using C15 Ceramide-d7 as a quantitative internal standard.

Biological Context: Endogenous Ceramide Signaling Pathway

Ceramide_Pathway Stimulus Cellular Stress (e.g., TNF-α, ROS) SMase Sphingomyelinase (SMase) Stimulus->SMase Activates Cer Ceramide (Endogenous) SMase->Cer Cleaves Phosphocholine SM Sphingomyelin (Membrane Bound) SM->Cer CAPP Protein Phosphatases (PP1, PP2A) Cer->CAPP Binds & Activates Apoptosis Apoptosis / Cell Cycle Arrest CAPP->Apoptosis Dephosphorylates Targets

Caption: Ceramide signaling pathway leading to apoptosis and cellular stress responses.

References
  • Jain, R., et al. "Discovery of lipid signaling programs for energy homeostasis." bioRxiv (2025). URL: [Link]

Optimization

Technical Support Center: Optimizing N-Pentadecanoyl-D-erythro-sphingosine-d7 Chromatography

Welcome to the technical support center for the chromatographic analysis of N-Pentadecanoyl-D-erythro-sphingosine-d7 (Ceramide d18:1/15:0-d7). This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of N-Pentadecanoyl-D-erythro-sphingosine-d7 (Ceramide d18:1/15:0-d7). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of this deuterated ceramide standard. Here, we address common issues encountered during LC-MS analysis and provide scientifically grounded solutions to achieve optimal chromatographic performance.

Understanding the Molecule: Why Peak Shape Can Be Challenging

N-Pentadecanoyl-D-erythro-sphingosine-d7 is a long-chain ceramide, a class of lipids known for their critical roles in cellular signaling and membrane structure.[1][2] Its amphipathic nature, with a polar head group and a long, nonpolar acyl chain, can lead to complex interactions with stationary phases, often resulting in poor peak shapes like tailing, fronting, or broadening.[3][4] Furthermore, as a deuterated internal standard, its chromatographic behavior should ideally mirror its non-deuterated counterpart for accurate quantification.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My N-Pentadecanoyl-D-erythro-sphingosine-d7 peak is tailing significantly.

Q: What are the primary causes of peak tailing for this ceramide?

A: Peak tailing for long-chain ceramides is frequently caused by secondary interactions with the stationary phase.[3] On silica-based reversed-phase columns (e.g., C18), residual, un-endcapped silanol groups can interact with the polar head group of the ceramide via hydrogen bonding.[3][6] This leads to a portion of the analyte being retained more strongly, resulting in a delayed elution and a "tailing" peak.[3][7]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Introduce an acidic modifier: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can protonate the silanol groups, reducing their ability to interact with the ceramide.[8][9] This is a common and effective strategy for improving the peak shape of polar lipids.[8]

    • Utilize a buffer: An ammonium formate or ammonium acetate buffer (e.g., 10 mM) can also help to shield the silanol groups and improve peak symmetry.[8][9][10][11]

  • Column Selection:

    • Consider a different stationary phase: If tailing persists, switching to a column with a more inert stationary phase can be beneficial. Columns with advanced end-capping or those with a polar-embedded group can minimize silanol interactions.[12]

    • Evaluate alternative chemistries: While C18 is common, a C8 or a phenyl-hexyl column might offer different selectivity and reduce secondary interactions.[11][12]

  • Optimize Column Temperature:

    • Increase the column temperature: Elevating the column temperature (e.g., to 40-60°C) can improve mass transfer and reduce the viscosity of the mobile phase, often leading to sharper peaks.[9][13] However, be mindful of the thermal stability of your analyte and column.

Below is a troubleshooting workflow for addressing peak tailing:

G start Peak Tailing Observed step1 Add 0.1% Formic Acid to Mobile Phase start->step1 step2 Increase Column Temperature (e.g., 50°C) step1->step2 If tailing persists step3 Switch to an End-Capped or Polar-Embedded Column step2->step3 If tailing persists step4 Consider Alternative Stationary Phase (e.g., C8, Phenyl-Hexyl) step3->step4 If further improvement needed result Improved Peak Shape step4->result

Caption: Troubleshooting workflow for peak tailing.

Issue 2: The peak for my ceramide is excessively broad.

Q: What factors contribute to peak broadening, and how can I mitigate them?

A: Peak broadening can stem from several sources, including issues with the sample solvent, extra-column volume, or a mismatch between the sample and mobile phase strength.[14][15][16] For large, relatively nonpolar molecules like long-chain ceramides, slow kinetics of adsorption/desorption on the stationary phase can also contribute.

Troubleshooting Steps:

  • Sample Solvent Strength:

    • Ensure compatibility: The solvent used to dissolve your sample should be as weak as, or weaker than, your initial mobile phase.[14][17] Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte band to spread before it reaches the column, leading to a broad peak.[3] For reversed-phase chromatography of ceramides, a solvent mixture with a lower percentage of organic solvent than the starting mobile phase is ideal.

  • Extra-Column Volume:

    • Minimize tubing length and diameter: The tubing connecting the injector, column, and detector contributes to extra-column volume, which can cause peak broadening.[18] Use tubing with the smallest possible internal diameter and shortest practical length.

    • Check connections: Ensure all fittings are properly tightened to avoid dead volumes where the sample can diffuse.[19]

  • Mobile Phase Composition:

    • Optimize the organic modifier: While acetonitrile is a common choice, for some lipids, using methanol or isopropanol in the mobile phase can improve peak shape.[10][20] Isopropanol, in particular, is a stronger solvent for lipids and can help to elute them more efficiently, resulting in sharper peaks.[10][21]

  • Flow Rate:

    • Adjust the flow rate: A flow rate that is too high may not allow for proper partitioning of the analyte between the mobile and stationary phases, leading to peak broadening.[22] Conversely, a flow rate that is too low can lead to diffusion and broader peaks. Experiment with slightly higher or lower flow rates to find the optimum.

The following diagram illustrates the key factors influencing peak broadening:

G Broad_Peak Broad Peak Solvent_Mismatch Strong Sample Solvent Broad_Peak->Solvent_Mismatch Extra_Column_Volume Excessive Tubing/Dead Volume Broad_Peak->Extra_Column_Volume Mobile_Phase Suboptimal Mobile Phase Broad_Peak->Mobile_Phase Flow_Rate Incorrect Flow Rate Broad_Peak->Flow_Rate

Caption: Causes of peak broadening.

Issue 3: I'm observing peak fronting.

Q: What causes peak fronting, and is it common for ceramides?

A: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can occur. The most frequent cause is column overload, where too much sample is injected onto the column.[23] This saturates the stationary phase, causing some of the analyte to travel through the column more quickly, leading to a fronting peak.

Troubleshooting Steps:

  • Reduce Sample Concentration:

    • Dilute your sample: The most straightforward solution is to dilute your sample and reinject it.[16] This will reduce the amount of analyte loaded onto the column and should restore a more symmetrical peak shape.

  • Decrease Injection Volume:

    • Inject a smaller volume: If diluting the sample is not feasible, reducing the injection volume can have a similar effect.[23]

  • Consider a Higher Capacity Column:

    • Use a column with a larger internal diameter or longer length: If you consistently need to inject high concentrations of your analyte, a column with a higher loading capacity may be necessary.

Experimental Protocols

Protocol 1: Optimized Sample Preparation for N-Pentadecanoyl-D-erythro-sphingosine-d7

This protocol is designed to minimize matrix effects and ensure the analyte is in a solvent compatible with the initial mobile phase conditions.

Materials:

  • N-Pentadecanoyl-D-erythro-sphingosine-d7 standard

  • Chloroform

  • Methanol

  • Isopropanol

  • LC-MS grade water

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-Pentadecanoyl-D-erythro-sphingosine-d7 in a suitable organic solvent, such as chloroform:methanol (1:1, v/v).[24][25]

  • Working Solution Preparation: Dilute the stock solution to the desired working concentration using a solvent mixture that is weaker than the initial mobile phase. For a typical reversed-phase method starting with 60% organic, a dilution solvent of 50:50 isopropanol:water could be appropriate.

  • Sample Extraction (if applicable): For biological samples, a lipid extraction method such as a modified Bligh-Dyer or Folch extraction is recommended.[10][21][24] The final dried lipid extract should be reconstituted in the weak sample solvent described in step 2.

  • Filtration/Centrifugation: Centrifuge the final sample solution to pellet any particulates before transferring the supernatant to an autosampler vial.[21]

Protocol 2: Recommended Starting LC-MS Conditions

These conditions provide a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, ≤ 2.1 mm ID, < 3 µm particle sizeProvides good retention for lipids and is compatible with high-efficiency separations.[9][21]
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic AcidThe buffer and acid improve peak shape and ionization efficiency.[8][9][21]
Mobile Phase B Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic AcidIsopropanol improves solubility and elution of lipids.[9][10][21]
Gradient Start at a lower percentage of B (e.g., 60%) and ramp to a high percentage (e.g., 95-100%)A gradient is necessary to elute the wide range of lipids often present in biological extracts.[8][9]
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)A typical flow rate for this column dimension, balancing speed and efficiency.[8][9]
Column Temperature 50 - 60 °CReduces mobile phase viscosity and can sharpen peaks.[9][13]
Injection Volume 1 - 5 µLA smaller injection volume minimizes the risk of overload and solvent effects.[8][9]
MS Detection Positive Electrospray Ionization (ESI+)Ceramides generally ionize well in positive mode.[8]

References

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Applied Science and Convergence Technology. Available at: [Link]

  • Solid-phase extraction columns in the analysis of lipids. AOCS. Available at: [Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Agilent. Available at: [Link]

  • Quantitative Analysis of Ceramide III of Saccharomyces cerevisiae by Normal Phase HPLC. ResearchGate. Available at: [Link]

  • Chromatographic Analysis of Ceramide III of Saccharomyces cerevisiae. Semantic Scholar. Available at: [Link]

  • QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. Available at: [Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]

  • Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. HELDA - Helsinki.fi. Available at: [Link]

  • C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Broad Peaks. LCGC International. Available at: [Link]

  • Common Causes Of Peak Tailing in Chromatography. Blogs - News. Available at: [Link]

  • HPLC: What to do in case of peaks being too broad? Shimadzu. Available at: [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. Available at: [Link]

  • HPLC Troubleshooting Guide. Waters. Available at: [Link]

  • HPLC Quantification of Sphingolipids in Soybeans with Modified Palmitate Content. Iowa State University Digital Repository. Available at: [Link]

  • Experimental Study of the Interaction of Silica Nanoparticles with a Phospholipid Membrane. MDPI. Available at: [Link]

  • Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. ACS Publications. Available at: [Link]

  • What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods? Waters. Available at: [Link]

  • Phospholipids covalently attached to silica particles as stationary phase in nano-liquid chromatography. Ovid. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. Available at: [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. Available at: [Link]

  • Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation. PMC. Available at: [Link]

  • Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels. PMC. Available at: [Link]

  • Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. Applied and Environmental Microbiology. Available at: [Link]

  • Protocol for measuring sphingolipid metabolism in budding yeast. PMC - NIH. Available at: [Link]

  • Interaction Analysis between Cationic Lipid and Oligonucleotide with a Lipid Membrane-Immobilized Monolith Silica Column: A High-Performance Liquid Chromatography Approach. PubMed. Available at: [Link]

  • Why Do Peaks Tail? LC Troubleshooting Bible. Available at: [Link]

  • Process for large scale preparation of sphingosines and ceramides. Google Patents.
  • Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in N-Pentadecanoyl-D-erythro-sphingosine-d7 LC-MS/MS Workflows

Overview N-Pentadecanoyl-D-erythro-sphingosine-d7 (commonly referred to as C15 Ceramide-d7) is a premium stable isotope-labeled internal standard heavily utilized in quantitative lipidomics[1]. Despite the structural fid...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview N-Pentadecanoyl-D-erythro-sphingosine-d7 (commonly referred to as C15 Ceramide-d7) is a premium stable isotope-labeled internal standard heavily utilized in quantitative lipidomics[1]. Despite the structural fidelity provided by deuterium labeling, its quantitative reliability is frequently compromised by matrix effects (ME)—specifically ion suppression in the electrospray ionization (ESI) source[2]. This support guide provides mechanistic insights and field-proven protocols to diagnose, quantify, and eliminate these analytical bottlenecks.

Section 1: Diagnostic Workflows

G N1 Signal Loss in C15 Ceramide-d7 N2 Perform Post-Column Infusion Profiling N1->N2 N3 Identify Suppression Zones (m/z 184 for Phospholipids) N2->N3 N4 Does IS Co-elute with Matrix Lipids? N3->N4 N5 Optimize Chromatography (Switch to HILIC) N4->N5 Yes (Chromatographic Overlap) N6 Optimize Sample Prep (Alkaline Hydrolysis) N4->N6 Yes (High Matrix Load) N7 Matrix Effect Mitigated (Linear Response Restored) N5->N7 N6->N7

Workflow for diagnosing and mitigating matrix effects in ceramide LC-MS/MS.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am observing a non-linear response and severe signal loss for C15 Ceramide-d7 when scaling up my whole blood or plasma extraction volumes. What is the mechanistic cause? A: This is a classic case of ESI ion suppression. When you scale up complex matrices like whole blood beyond 50 µL, you exponentially increase the load of highly abundant endogenous lipids, particularly glycerophospholipids (e.g., phosphatidylcholines)[3]. When these matrix components co-elute with C15 Ceramide-d7, they aggressively compete for the limited charge available on the surface of the ESI droplets[2]. Because phosphatidylcholines are highly surface-active and easily ionized, they "steal" the charge, leaving your C15 Ceramide-d7 neutral and invisible to the mass spectrometer. Solution: Restrict whole blood volumes to ≤ 50 µL or implement alkaline hydrolysis (see Protocol 2) to chemically degrade the competing phospholipids[3].

Q2: My target long-chain ceramides (e.g., C24:0) and my C15 Ceramide-d7 internal standard are experiencing different degrees of ion suppression. Why is my internal standard failing to correct for the matrix effect? A: This discrepancy arises from the chromatographic mechanism of Reversed-Phase Liquid Chromatography (RPLC). In RPLC, lipid retention is heavily dictated by the hydrophobic acyl chain length[4]. C15 Ceramide-d7 has a 15-carbon chain, causing it to elute significantly earlier than a 24-carbon endogenous ceramide. If an invisible matrix interferent elutes exactly at the C24:0 retention time but not at the C15 retention time, the internal standard will not experience the same suppression as the analyte, rendering your normalization mathematically invalid. Solution: If you cannot chromatographically resolve the interferent, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, separation is driven by the polar headgroup, meaning all ceramides (including C15 Ceramide-d7) co-elute as a single class, ensuring the internal standard and analytes experience the exact same matrix environment[4].

Q3: How do I accurately quantify the Matrix Effect (ME) and Recovery (RE) for C15 Ceramide-d7 in my specific matrix? A: You must decouple the extraction efficiency from the ionization efficiency using a post-extraction spike methodology[5]. Prepare three sets of samples:

  • Set 1 (Neat): C15 Ceramide-d7 spiked directly into the reconstitution solvent.

  • Set 2 (Post-Extraction Spike): Blank matrix is extracted, and C15 Ceramide-d7 is spiked into the final extract just before LC-MS/MS injection.

  • Set 3 (Pre-Extraction Spike): C15 Ceramide-d7 is spiked into the blank matrix before extraction.

Calculations:

  • Matrix Effect (ME) = (Area Set 2 / Area Set 1) × 100. (Values < 100% indicate suppression; > 100% indicate enhancement).

  • Recovery (RE) = (Area Set 3 / Area Set 2) × 100.

Section 3: Standardized Experimental Protocols
Protocol 1: Post-Column Infusion for Profiling Ion Suppression Zones

Purpose: To dynamically map exactly where matrix components suppress the MS signal during your chromatographic run[2][5].

  • Preparation: Prepare a 10 µM solution of C15 Ceramide-d7 in a compatible solvent (e.g., 9:1 MeOH/CHCl3)[5].

  • Hardware Setup: Install a zero-dead-volume T-junction between your LC analytical column exit and the MS source inlet. Connect a syringe pump to the third port of the T-junction.

  • Infusion: Infuse the C15 Ceramide-d7 solution via the syringe pump at a constant rate (e.g., 10 µL/min) to establish a high, steady baseline signal for its specific MRM transition.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma) through the LC system using your standard gradient method.

  • Data Analysis: Monitor the C15 Ceramide-d7 MRM trace. Any sudden dips or "valleys" in the steady-state baseline indicate retention times where eluting matrix components are causing ion suppression.

  • Validation Checkpoint: If your target analytes elute within these suppression valleys, you must alter your LC gradient to shift them away from the interferent.

Protocol 2: Alkaline Hydrolysis for Phospholipid Depletion

Purpose: To selectively destroy ester-linked glycerophospholipids that cause severe matrix effects, while preserving amide-linked sphingolipids like C15 Ceramide-d7[3].

  • Extraction: Perform a standard liquid-liquid extraction (e.g., MTBE or Bligh-Dyer) on ≤ 50 µL of plasma or whole blood.

  • Drying: Evaporate the organic phase to complete dryness under a gentle stream of nitrogen.

  • Hydrolysis: Reconstitute the dried lipid film in 100 µL of 0.1 M KOH in methanol. Incubate at 37°C for 45 minutes[3]. (Causality: The alkaline environment saponifies the ester bonds of highly abundant triglycerides and glycerophospholipids, converting them into free fatty acids and lyso-lipids that do not co-elute or compete as aggressively. The amide bond of C15 Ceramide-d7 is highly stable under these conditions and remains completely intact).

  • Neutralization & Partitioning: Add 100 µL of 0.1 M HCl to neutralize the pH, followed by standard organic solvent to re-extract the intact sphingolipids.

  • Final Prep: Dry the new organic layer and reconstitute in your LC starting mobile phase.

  • Validation Checkpoint: Run a precursor ion scan for m/z 184 (phosphocholine headgroup) before and after hydrolysis. A successfully executed protocol will show a >95% reduction in the m/z 184 total ion chromatogram.

Section 4: Quantitative Data Presentation

The following table summarizes the expected Matrix Effect (ME) and Recovery (RE) for C15 Ceramide-d7 across different biological matrices and preparation workflows, demonstrating the efficacy of alkaline hydrolysis[2][3][5].

Sample MatrixExtraction VolumePreparation MethodPost-Extraction TreatmentMatrix Effect (ME %)Recovery (RE %)
Human Plasma100 µLProtein PrecipitationNone42% (Severe Suppression)95%
Human Plasma50 µLLLE (Bligh-Dyer)None78% (Moderate)88%
Whole Blood> 50 µLLLE (MTBE)None< 30% (Severe)85%
Whole Blood50 µLLLE (MTBE)Alkaline Hydrolysis (0.1M KOH)94% (Minimal)82%

(Note: ME values closer to 100% indicate an absence of ion suppression/enhancement. Values < 80% generally require method optimization).

Sources

Optimization

Technical Support Center: N-Pentadecanoyl-D-erythro-sphingosine-d7 Solubility &amp; Troubleshooting

Welcome to the advanced technical support center for N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7). As a highly hydrophobic deuterated sphingolipid standard, this compound is indispensable for LC-MS/MS lipid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7). As a highly hydrophobic deuterated sphingolipid standard, this compound is indispensable for LC-MS/MS lipidomics and cellular signaling assays. However, its lack of a polar headgroup and the presence of two long aliphatic chains make it notoriously difficult to solubilize in aqueous environments.

This guide is designed for researchers and drug development professionals. It moves beyond basic instructions to explain the causality behind solubility failures and provides self-validating protocols to ensure absolute data integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: My C15 Ceramide-d7 precipitates immediately when spiked into aqueous cell culture media. How can I deliver it to live cells without using toxic concentrations of organic solvents? Causality: Ceramides lack the bulky, charged phosphate or choline headgroups found in phospholipids. In an aqueous environment, the hydrophobic effect overwhelmingly drives the aliphatic chains to aggregate, excluding water and forming insoluble crystalline precipitates rather than stable micelles. Solution: Utilize a carrier-protein complexation method. Bovine Serum Albumin (BSA) contains highly conserved hydrophobic binding pockets (domains IIA and IIIA) that naturally sequester lipophilic molecules in circulation. By pre-complexing the ceramide with fatty acid-free BSA, the lipid is thermodynamically shielded from the aqueous media, allowing monomeric delivery to the cell membrane without exceeding 0.1% final organic solvent concentration[1].

Q2: I am using C15 Ceramide-d7 as an internal standard for LC-MS/MS, but my calibration curves are non-linear at the lower end (loss of signal). What is causing this? Causality: Non-specific adsorption. Highly hydrophobic lipids possess a strong affinity for the uncharged, hydrophobic surfaces of polypropylene plastic tubes and pipette tips. In highly aqueous or low-organic solutions, the ceramide will thermodynamically favor adsorption to the plastic walls over remaining in solution, disproportionately destroying the lower end of your calibration curve. Solution: Always prepare stock solutions and perform serial dilutions in silanized glass vials . Furthermore, when preparing your calibration standards, use a surrogate matrix of 5% BSA in water rather than pure water. The BSA acts as a competitive sink, keeping the ceramide suspended and preventing it from adhering to the autosampler vials[2].

Q3: How should I formulate C15 Ceramide-d7 for in vivo intravenous or oral administration? Causality: Direct injection of lipid suspensions causes rapid clearance by the reticuloendothelial system or fatal embolisms due to aggregation in the bloodstream. Solution: Utilize a step-wise co-solvent system to lower the surface tension and force micelle formation. A validated in vivo formulation involves dissolving the lipid in a minimal volume of DMSO, followed by the sequential addition of PEG300, Tween 80, and ddH2O (e.g., 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O). Each component must be added sequentially and vortexed to clarity before the next addition[3].

Part 2: Quantitative Data & Solvent Compatibility

The following table summarizes the optimal solvent systems for C15 Ceramide-d7 based on the intended experimental application.

Solvent SystemApplicationMax Recommended ConcentrationCausality / Mechanism of Action
Chloroform:Methanol (1:1 or 2:1) LC-MS/MS Stock Solution1 - 5 mg/mLDisrupts the highly stable hydrophobic packing of the aliphatic chains, ensuring complete molecular dispersion[1].
5% BSA in Water LC-MS/MS Surrogate Matrix10 - 50 µg/mLBSA hydrophobic pockets sequester the lipid, preventing non-specific adsorption to plasticware during autosampler injection[2].
Ethanol:Dodecane (98:2 v/v) In Vitro Cell Culture< 50 µM (final diluted)Dodecane acts as a lipophilic spacer between ceramide molecules, preventing crystallization upon introduction to aqueous media[1].
DMSO / PEG300 / Tween 80 In Vivo FormulationVariable (Assay dependent)Surfactants (Tween) and co-solvents lower surface tension, creating a stable microemulsion suitable for systemic circulation[3].

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Ceramide-BSA Complex for In Vitro Assays

This protocol ensures the physiological delivery of C15 Ceramide-d7 to live cells without organic solvent toxicity.

Step-by-Step Methodology:

  • Lipid Film Generation: Dispense 50 µL of a 1 mM C15 Ceramide-d7 stock solution (in Chloroform:Methanol 19:1) into a sterile glass test tube. Evaporate the solvent completely under a gentle stream of nitrogen gas to form a thin lipid film[1].

  • Primary Solubilization: Re-dissolve the dried lipid film in 200 µL of absolute ethanol. Vortex vigorously.

  • BSA Preparation: In a separate 50 mL tube, prepare a 0.34 mg/mL solution of essentially fatty acid-free BSA in PBS (pH 7.4). Warm the solution to 37°C[1][4].

  • Complexation: While continuously vortexing the warm BSA solution, inject the 200 µL ethanol-ceramide solution dropwise. Continue to vortex for 3 minutes.

  • Self-Validation Checkpoint: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 indicates successful, optically clear solubilization. If the solution is turbid or OD600​>0.05 , insoluble micelles have formed; the complexation has failed and must be repeated.

Protocol B: Preparation of LC-MS/MS Internal Standard Matrix

This protocol prevents plasticware adsorption and ensures linear quantification of ceramides in biological matrices.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL primary stock of C15 Ceramide-d7 in LC-MS grade Isopropanol using a silanized glass vial[2].

  • Surrogate Matrix Preparation: Dissolve BSA in Milli-Q water to a final concentration of 5% (w/v). Filter through a 0.22 µm membrane.

  • Serial Dilution: Spike the isopropanol working solution into the 5% BSA surrogate matrix to generate your calibration curve (e.g., 0.02 µg/mL to 16 µg/mL)[2].

  • Self-Validation Checkpoint (Isotope & Carryover Check): Prior to running biological samples, inject a blank 5% BSA sample followed by your Lowest Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio for the C15 Ceramide-d7 transition must be >10 . If the blank shows a peak >20% of the LLOQ, you have plasticware carryover and must switch entirely to glass autosampler inserts.

Part 4: Mandatory Visualization

The following diagram illustrates the logical workflow of overcoming ceramide solubility issues for downstream cellular signaling and LC-MS/MS applications.

CeramideWorkflow Stock C15 Ceramide-d7 (Organic Stock) Evap Nitrogen Evaporation (Remove Solvent) Stock->Evap Step 1 Complex Ceramide-BSA Complex (Water Soluble) Evap->Complex Step 2: Hydrate BSA Fatty Acid-Free BSA (Aqueous Carrier) BSA->Complex Step 2: Vortex @ 37°C Membrane Cell Membrane Integration Complex->Membrane In Vitro Assay LCMS LC-MS/MS Lipidomics Profiling Complex->LCMS Internal Standard Calibration Signaling Downstream Signaling (e.g., Apoptosis) Membrane->Signaling Target Activation

Caption: Workflow of Ceramide-BSA complexation for cellular signaling and LC-MS/MS profiling.

References

  • Source: PMC (nih.gov)
  • C15-Ceramide-d7 | Isotope-Labeled Compounds Source: InvivoChem URL
  • Avanti 860681P - SAFETY DATA SHEET Source: Sigma-Aldrich URL
  • Sphingolipid Advice | News & Announcements Source: Cayman Chemical URL
  • Source: PMC (nih.gov)

Sources

Troubleshooting

Ensuring complete derivatization with N-Pentadecanoyl-D-erythro-sphingosine-d7

Technical Support Center: N-Pentadecanoyl-D-erythro-sphingosine-d7 Document ID: TSG-CER-D7-DERIV-V1.2 Last Updated: March 16, 2026 Introduction & Scope N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15:0-d7 Ceramide) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Pentadecanoyl-D-erythro-sphingosine-d7

Document ID: TSG-CER-D7-DERIV-V1.2

Last Updated: March 16, 2026

Introduction & Scope

N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15:0-d7 Ceramide) is a high-purity, deuterated internal standard crucial for accurate quantification of endogenous ceramides in complex biological matrices via mass spectrometry (MS).[1] While modern LC-MS/MS systems can often analyze ceramides directly, derivatization is sometimes employed to enhance volatility for Gas Chromatography (GC-MS) analysis or to improve chromatographic resolution and ionization efficiency in specific LC-MS applications.[2][3]

This guide provides in-depth troubleshooting advice and validated protocols to ensure the complete and reproducible derivatization of C15:0-d7 Ceramide and its endogenous analogs. The primary focus is on silylation, the most common derivatization chemistry for the hydroxyl groups present on the sphingosine backbone.

Core Concepts: The "Why" of Ceramide Derivatization

The C15:0-d7 Ceramide molecule presents two active hydrogens on its hydroxyl groups that are targets for derivatization.

  • Primary Hydroxyl (-CH2OH): Readily accessible and reactive.

  • Secondary Hydroxyl (-CHOH): Sterically hindered and less reactive.

Incomplete derivatization almost always results from the failure to derivatize this secondary hydroxyl group. The goal of any successful protocol is to replace these active hydrogens with a non-polar group, most commonly a trimethylsilyl (TMS) group.[4] This chemical modification increases volatility and thermal stability, making the molecule suitable for GC-MS analysis.[5][6]

Troubleshooting Workbench: Addressing Incomplete Derivatization

This section addresses the most common issue reported to our support team: observing both partially and fully derivatized species in your analytical run.

Question: My chromatogram shows multiple peaks for my C15:0-d7 internal standard. One peak corresponds to the fully derivatized (di-TMS) molecule, and another corresponds to a partially derivatized (mono-TMS) species. What is causing this?

This is a classic sign of an incomplete reaction.[7] The mono-TMS peak is almost certainly the ceramide derivatized only at the more reactive primary hydroxyl group. The root cause can be traced through a logical workflow.

G cluster_problem Observed Problem cluster_causes Primary Causes cluster_solutions Corrective Actions Problem Incomplete Derivatization (Multiple Peaks) Moisture Moisture Contamination Problem->Moisture Is system dry? Reagent Reagent Insufficiency or Degradation Problem->Reagent Are reagents fresh & sufficient? Conditions Suboptimal Reaction Conditions (Time/Temp) Problem->Conditions Are time & temp adequate? Matrix Sample Matrix Interference Problem->Matrix Is sample matrix complex? Dry Ensure Anhydrous Conditions: - Dry glassware (oven/flame) - Use anhydrous solvents - Dry sample under N2 Moisture->Dry Solution ReagentSol Optimize Reagents: - Use fresh, properly stored reagents - Increase molar excess (≥2:1 per active H) - Add catalyst (TMCS) Reagent->ReagentSol Solution ConditionsSol Optimize Conditions: - Increase reaction temp (e.g., 70°C) - Increase reaction time (e.g., 60 min) - Ensure proper mixing Conditions->ConditionsSol Solution MatrixSol Clean Up Sample: - Perform solid-phase extraction (SPE) - Use a lipid extraction protocol Matrix->MatrixSol Solution

Caption: Troubleshooting workflow for incomplete derivatization.

In-Depth Explanation of Causes & Solutions:
  • Cause 1: Moisture Contamination

    • Expertise: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to moisture.[7][8] Water will hydrolyze the reagent, consuming it and preventing it from reacting with your analyte. This is the most common cause of failure.

    • Solution: Operate under strictly anhydrous conditions. Glassware must be oven or flame-dried and cooled in a desiccator.[9] Use only high-purity, anhydrous solvents. If your sample is in an aqueous solution, it must be evaporated to complete dryness, preferably under a stream of dry nitrogen, before adding reagents.[5][8]

  • Cause 2: Insufficient or Degraded Reagent

    • Expertise: Silylation is a stoichiometric reaction. To drive the reaction to completion, especially for the hindered secondary hydroxyl, a significant molar excess of the silylating reagent is required.[4] Furthermore, reagents degrade over time, especially after a vial has been opened multiple times.

    • Solution: Always use a fresh vial of silylating reagent if in doubt. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.[5] For ceramides, which have two hydroxyl groups, this means at least a 4:1 molar ratio. For difficult derivatizations, using a catalyst such as 1-10% Trimethylchlorosilane (TMCS) mixed with BSTFA is highly recommended. TMCS enhances the silylating power of BSTFA, helping to overcome steric hindrance.[8][10]

  • Cause 3: Suboptimal Reaction Conditions

    • Expertise: While the primary hydroxyl may derivatize at room temperature, the secondary hydroxyl requires energy to overcome the kinetic barrier. Insufficient heat or time will result in a partial reaction.

    • Solution: The reaction should be heated. A typical starting point is 60-80°C for 30-60 minutes.[5][6] If you still see incomplete derivatization, extend the time to 60-90 minutes and ensure the temperature is maintained. Ensure the vial is tightly capped to prevent solvent and reagent evaporation.

  • Cause 4: Sample Matrix Effects

    • Expertise: Complex biological matrices can contain components that interfere with the derivatization reaction or consume the reagent.

    • Solution: If working with crude extracts, consider a sample cleanup step. Solid-phase extraction (SPE) can be used to isolate the ceramide fraction away from interfering substances.[3][11]

Validated Protocol: Silylation of C15:0-d7 Ceramide for GC-MS

This protocol is designed as a self-validating system to ensure complete derivatization.

Reagents & Materials
  • N-Pentadecanoyl-D-erythro-sphingosine-d7 standard

  • Silylating Reagent: BSTFA + 1% TMCS

  • Anhydrous Pyridine or Acetonitrile

  • Reaction Vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas line for evaporation

Step-by-Step Methodology
  • Sample Preparation: Transfer your lipid extract containing the C15:0-d7 internal standard into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical.

  • Reconstitution: Add 50 µL of anhydrous pyridine to dissolve the dried lipid residue. Vortex briefly.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in significant excess.[7]

  • Reaction: Tightly cap the vial immediately. Vortex for 15-30 seconds. Place the vial in a heating block set to 70°C and incubate for 60 minutes .[7]

  • Cooling & Analysis: Remove the vial from the heat and allow it to cool to room temperature. Do not open the vial while hot. The sample is now ready for direct injection into the GC-MS.

Protocol Parameters Summary
ParameterRecommended ValueRationale
Reagent BSTFA + 1% TMCSTMCS catalyst is crucial for derivatizing the sterically hindered secondary -OH group.[8]
Solvent Anhydrous PyridineActs as a solvent and a catalyst, helping to drive the reaction.
Temperature 70°CProvides sufficient energy to overcome the activation barrier for the secondary -OH.[7]
Time 60 minutesEnsures the reaction has sufficient time to proceed to completion.[7]
Sample State Completely DryPrevents hydrolysis and inactivation of the silylating reagent.[8]

Verification of Complete Derivatization

Trustworthiness in your results comes from verification. Before running a large batch of samples, validate your derivatization protocol.

Method 1: Thin-Layer Chromatography (TLC)

  • Principle: The derivatized ceramide (di-TMS-ceramide) is much less polar than the original molecule. It will therefore travel further up a normal-phase TLC plate.

  • Procedure:

    • Spot three lanes on a silica TLC plate: your starting material (underivatized ceramide), your reaction mixture, and a co-spot of both.

    • Develop the plate in a non-polar solvent system (e.g., Hexane:Ethyl Acetate 80:20 v/v).

    • Visualize the spots (e.g., with iodine vapor or a primuline spray).

  • Expected Result: A successful, complete derivatization will show a single spot in the reaction mixture lane with a higher Rf (retention factor) than the starting material. The absence of a spot at the original Rf confirms completeness.

Method 2: Sequential GC-MS Injections

  • Principle: Analyze aliquots of the reaction mixture over time to ensure the product peak stops increasing.

  • Procedure:

    • Set up the derivatization reaction as described.

    • After 30 minutes of heating, cool the vial and analyze an aliquot.

    • Re-seal the vial, continue heating, and analyze again at 60 minutes and 90 minutes.

  • Expected Result: Complete derivatization is achieved when the peak area of the fully derivatized product no longer increases between time points.[4]

Frequently Asked Questions (FAQs)

Q1: Why use a deuterated standard like C15:0-d7 Ceramide? A: Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[12] They behave nearly identically to their endogenous counterparts during extraction, derivatization, and chromatographic separation, but are distinguishable by their mass. This allows for precise correction of sample loss and matrix-induced ionization variability.[1][13]

Q2: Can I use other silylating reagents like MSTFA? A: Yes, other powerful silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be effective.[6] However, BSTFA + TMCS is a robust and widely validated combination for hydroxyl groups, including hindered ones.[10] If switching reagents, you must re-optimize and validate the reaction conditions.

Q3: My derivatized sample looks cloudy. Is this a problem? A: Some cloudiness can occur due to reagent byproducts or if the sample concentration is very high. It does not necessarily indicate a failed reaction. However, if accompanied by poor analytical results, it could suggest precipitation of the analyte or significant moisture contamination. Ensure your final sample is soluble in the reaction mixture.[8]

Q4: How long are my TMS-derivatized samples stable? A: TMS derivatives are susceptible to hydrolysis. They are not stable for long-term storage. It is best practice to analyze them within 24-48 hours of preparation. If storage is necessary, keep them tightly capped at -20°C and minimize exposure to atmospheric moisture.

References

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

  • Frontiers in Physiology. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of reaction for the derivatization of samples with BSTFA and TMCS. Retrieved from [Link]

  • MDPI. (1989). Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2026). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Retrieved from [Link]

  • PMC. (n.d.). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Retrieved from [Link]

  • ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?. Retrieved from [Link]

  • Caltech GPS. (n.d.). TMS derivatives. Retrieved from [Link]

  • ScienceDirect. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]

  • IDC Technologies. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Review: Derivatization in mass spectrometry—1. Silylation. Retrieved from [Link]

  • PMC. (2024). Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards. Retrieved from [Link]

  • ACS Publications. (2011). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Ceramide analysis utilizing gas chromatography–mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. Retrieved from [Link]

  • PMC. (n.d.). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Retrieved from [Link]

  • PMC. (n.d.). Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Pentadecanoyl-D-erythro-sphingosine-d7 Analysis

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the mass spectrometric fragmentation parameters for N-Pentadecanoyl-D-erythro...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the mass spectrometric fragmentation parameters for N-Pentadecanoyl-D-erythro-sphingosine-d7. This deuterated ceramide is a critical internal standard for the accurate quantification of endogenous C15:0 ceramide, a sphingolipid of growing interest in various physiological and pathological processes.

Introduction to N-Pentadecanoyl-D-erythro-sphingosine-d7

N-Pentadecanoyl-D-erythro-sphingosine-d7 (Cer(d18:1/15:0)-d7) is a synthetic, stable isotope-labeled ceramide. It consists of a D-erythro-sphingosine backbone with 18 carbons and one double bond, which is N-acylated with pentadecanoic acid (a 15-carbon saturated fatty acid). The sphingosine backbone is labeled with seven deuterium atoms, which increases its mass by 7 Da compared to its non-deuterated counterpart. This mass shift is essential for its use as an internal standard in mass spectrometry-based lipidomics, allowing for differentiation from the endogenous analyte and correction for sample loss during preparation and analysis.[1][2]

The accurate quantification of ceramides is crucial for understanding their roles in cellular signaling, membrane structure, and disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[3][4] Optimizing the fragmentation parameters, particularly the collision energy, is a critical step in developing a robust and reliable LC-MS/MS method.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass and chemical formula of N-Pentadecanoyl-D-erythro-sphingosine-d7?

The chemical formula for the non-deuterated N-Pentadecanoyl-D-erythro-sphingosine (Cer(d18:1/15:0)) is C33H65NO3. The addition of seven deuterium atoms in place of seven hydrogen atoms on the sphingosine backbone results in the chemical formula C33H58D7NO3 .

To calculate the precursor ion mass for mass spectrometry, we consider the monoisotopic masses of the elements:

  • C: 12.000000

  • H: 1.007825

  • D: 2.014102

  • N: 14.003074

  • O: 15.994915

The theoretical monoisotopic mass of the neutral molecule is approximately 530.56 g/mol . In positive ion mode electrospray ionization (ESI), the molecule is typically protonated ([M+H]+). Therefore, the expected precursor ion m/z is approximately 531.57 .

Q2: What are the expected fragmentation patterns and major product ions for N-Pentadecanoyl-D-erythro-sphingosine-d7 in positive ion mode?

In positive ion mode, ceramides primarily fragment via collision-induced dissociation (CID) through the cleavage of the amide bond and subsequent dehydration of the sphingosine backbone.[5][6] For a standard d18:1 sphingosine, this results in a characteristic product ion at m/z 264.3.[7]

Since N-Pentadecanoyl-D-erythro-sphingosine-d7 has seven deuterium atoms on the sphingosine backbone, this characteristic fragment will have a mass shift of +7 Da. Therefore, the major product ion to monitor is m/z 271.3 .

The fragmentation pathway can be visualized as follows:

fragmentation_pathway precursor [M+H]+ (m/z 531.57) N-Pentadecanoyl-D-erythro-sphingosine-d7 fragments Product Ions precursor->fragments CID neutral_loss Neutral Loss (Pentadecanoic acid + H2O) product_ion m/z 271.3 (Dehydrated d7-sphingosine backbone) fragments->product_ion method_development_workflow cluster_ms Mass Spectrometer Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Validation infusion 1. Direct Infusion of Standard product_ion_scan 2. Product Ion Scan (Confirm m/z 271.3) infusion->product_ion_scan ce_optimization 3. Collision Energy Optimization product_ion_scan->ce_optimization mrm_setup 4. Finalize MRM Transition (531.6 -> 271.3) ce_optimization->mrm_setup column_selection 5. Column Selection (e.g., C18) mobile_phase 6. Mobile Phase Optimization (Solvents and Additives) column_selection->mobile_phase gradient_dev 7. Gradient Development mobile_phase->gradient_dev linearity 8. Linearity and LLOQ accuracy_precision 9. Accuracy and Precision linearity->accuracy_precision matrix_effects 10. Matrix Effect Evaluation accuracy_precision->matrix_effects

Sources

Troubleshooting

Technical Support Center: Troubleshooting Contamination in N-Pentadecanoyl-D-erythro-sphingosine-d7 Analysis

Welcome to the Technical Support Center for lipidomics and mass spectrometry professionals. N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7) is a critical deuterated internal standard (IS) utilized in targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipidomics and mass spectrometry professionals. N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7) is a critical deuterated internal standard (IS) utilized in targeted LC-MS/MS lipidomics to accurately quantify endogenous ceramides[1]. However, due to the extreme hydrophobicity of the sphingoid backbone and the long acyl chain, assays employing this standard frequently suffer from carryover, isotopic interference, and solvent-based contamination.

This guide provides causal explanations, self-validating protocols, and diagnostic workflows to help you resolve these analytical challenges.

Diagnostic Workflow: Identifying the Source of Contamination

Before altering your methodology, use the following self-validating logic to pinpoint the exact origin of the aberrant C15 Ceramide-d7 signal.

G Start Detect Unexpected Signal in C15 Cer-d7 MRM Channel CheckBlank Run Solvent Blank (No Injection) Start->CheckBlank IsSignalPresent Signal Present in Blank? CheckBlank->IsSignalPresent CheckCarryover Run Double Blank After High Standard IsSignalPresent->CheckCarryover Yes CheckMatrix Analyze Unspiked Biological Matrix IsSignalPresent->CheckMatrix No IsCarryover Signal Decreases Over Sequential Blanks? CheckCarryover->IsCarryover SystemContam System/Solvent Contamination: Check Mobile Phase & Lines IsCarryover->SystemContam No CarryoverIssue Column/Autosampler Carryover: Optimize Wash Protocol IsCarryover->CarryoverIssue Yes IsMatrix Signal Present in Unspiked Matrix? CheckMatrix->IsMatrix Isobaric Isobaric Interference or Endogenous Odd-Chain Lipid IsMatrix->Isobaric Yes IsotopePurity Standard Impurity: Verify Isotopic Purity of IS IsMatrix->IsotopePurity No

Caption: Diagnostic logic tree for isolating C15 Ceramide-d7 contamination sources in LC-MS/MS.

Module 1: Resolving LC-MS/MS Carryover

The Causality: Ceramides are highly lipophilic molecules. C15 Ceramide-d7 readily adsorbs onto the hydrophobic surfaces of autosampler needles, rotor seals, and the stationary phase of C18/C8 columns. When the mobile phase gradient returns to initial highly aqueous conditions, residual ceramide precipitates or strongly binds, eluting in subsequent injections as "ghost peaks"[2].

Self-Validating Protocol: The "Sawtooth" Wash Method To eliminate carryover, you must disrupt the hydrophobic interactions using high-elution-strength solvents[3].

  • Solvent Selection: Prepare a strong wash solvent consisting of Isopropanol/Acetonitrile/Methanol/Water (40:40:10:10, v/v) with 0.1% formic acid. Isopropanol is critical for solubilizing the pentadecanoyl chain.

  • Autosampler Wash: Configure the autosampler to perform a pre- and post-injection needle wash (minimum 10 seconds) using the strong wash solvent.

  • Gradient Modification: Instead of a single ramp to 100% organic (Mobile Phase B), implement a "sawtooth" gradient at the end of the analytical run:

    • Ramp to 100% B and hold for 2.0 minutes.

    • Drop rapidly to 50% B for 0.5 minutes.

    • Ramp back to 100% B and hold for 2.0 minutes.

    • Return to initial conditions (e.g., 20% B) and equilibrate for 3 column volumes.

  • Validation Step: Inject the highest calibration standard (Upper Limit of Quantification, ULOQ), followed immediately by three consecutive injections of mobile phase A. The C15 Ceramide-d7 peak area in the first blank must be <20% of the Lower Limit of Quantification (LLOQ) response to confirm carryover elimination[4].

Module 2: Solvent and Matrix Background Contamination

The Causality: LC-MS grade solvents (especially methanol and isopropanol) can contain trace alkylated amines or plasticizers (from storage bottles or pipette tips). These contaminants co-elute with neutral lipids and ceramides, causing severe ion suppression or isobaric interference in the positive electrospray ionization (ESI+) mode[5]. Furthermore, improper mobile phase additives can lead to increased background noise[6].

Table 1: Identifying and Mitigating Common Contaminants

Contaminant SourceTypical m/z RangeEffect on C15 Cer-d7 AnalysisMitigation Strategy
Alkylated Amines (Solvent Impurity)200 - 400Ion suppression in ESI+; elevated baselineScreen solvent lots prior to use; switch vendors if detected[5].
Phthalates (Plasticizers)391.28, 413.26Isobaric interference; competitive ionizationUse glass vials/syringes; strictly avoid polypropylene tubes during extraction.
PEG (Detergents/Glassware)Repeating +44 Da unitsSevere ion suppression across the entire chromatogramBake glassware at 400°C; use dedicated lipidomics glassware.
Endogenous C15 Ceramide 524.5 [M+H]+Cross-talk if d0/d7 isolation windows overlapEnsure Q1 resolution is set to 'Unit'; verify standard isotopic purity.

Module 3: Frequently Asked Questions (FAQs)

Q: I am seeing a signal in the endogenous C15 Ceramide channel (m/z 524.5 -> 264.3) when I inject only my C15 Ceramide-d7 standard. Why? A: This is typically caused by isotopic impurity in the internal standard. While deuterated standards are synthesized with high purity, trace amounts of the unlabeled (d0) compound may remain. Alternatively, if the collision energy (CE) is too high, in-source fragmentation or complex rearrangements can occur. Self-Validation: Inject the IS at your working concentration. Calculate the peak area of the d0 channel. If it exceeds 5% of your LLOQ for endogenous ceramides, you must either decrease your IS spiking concentration or mathematically correct for the IS contribution to the endogenous channel.

Q: Why does the retention time of my C15 Ceramide-d7 shift slightly compared to the endogenous C15 Ceramide? A: This is a known phenomenon called the "isotope effect" in reversed-phase liquid chromatography. Deuterium atoms are slightly smaller and less lipophilic than hydrogen atoms. Consequently, highly deuterated lipids (like d7) often elute slightly earlier than their unlabeled counterparts. This is normal and does not indicate column contamination. To ensure accurate quantification, always integrate the peaks using their specific retention times rather than forcing identical integration windows.

Optimized Workflow Visualization

To prevent plasticizer contamination and minimize carryover from the outset, adhere to the following optimized sample preparation workflow.

Workflow A Sample Aliquot (Glass Vial Only) B Spike IS (C15 Cer-d7) A->B C Protein Precipitation (MeOH/CHCl3) B->C D Centrifugation (PTFE/Glass Tubes) C->D E Supernatant Transfer (Glass Insert) D->E F LC-MS/MS (Sawtooth Gradient) E->F

Caption: Optimized workflow for ceramide extraction minimizing plasticizer contamination and carryover.

References

  • Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydroph - Michal Holčapek. Available at: [Link]

  • Determination of carryover and contamination for mass spectrometry-based chromatographic assays - ResearchGate. Available at: [Link]

  • Circulating ceramide levels and ratios in Emirati youth under 18 years: associations with cardiometabolic risk factors - PMC. Available at: [Link]

  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - ACS Publications. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at:[Link]

Sources

Optimization

Technical Support Center: C15 Ceramide-d7 Calibration &amp; Quantitation

Welcome to the Advanced Technical Support Center for sphingolipidomics. This guide is specifically engineered for researchers and drug development professionals utilizing N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Cer...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for sphingolipidomics. This guide is specifically engineered for researchers and drug development professionals utilizing N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7) as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS workflows[1].

Because ceramides are highly hydrophobic and structurally diverse, constructing a reliable calibration curve is often complicated by matrix effects, non-specific binding, and fragmentation bias. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to ensure assay integrity.

Diagnostic Troubleshooting Logic

When a calibration curve fails, identifying the root cause quickly saves valuable instrument time and precious biological samples. Use the logic tree below to diagnose common C15 Ceramide-d7 quantitation failures.

G Start Calibration Curve Failure NonLin Non-Linearity (High Conc.) Start->NonLin LowSig Poor LLOQ Signal (Low Conc.) Start->LowSig VarIS Variable IS Response Across Batch Start->VarIS Sat Detector Saturation or Lipid Aggregation NonLin->Sat Adsorp Adsorption to Vials or Ion Suppression LowSig->Adsorp Matrix Matrix Effects or Source Contamination VarIS->Matrix Fix1 Use Quadratic Fit & Ensure Solvent Strength Sat->Fix1 Fix2 Use Silanized Glass & Optimize Extraction Adsorp->Fix2 Fix3 Clean Ion Source & Matrix-Matched Calibrators Matrix->Fix3

Diagnostic logic tree for resolving C15 Ceramide-d7 LC-MS/MS calibration failures.

Frequently Asked Questions (FAQs) & Mechanistic Solutions

Q: Why does my C15 Ceramide-d7 calibration curve plateau at higher concentrations, failing linear regression? A: This is a classic symptom of either electrospray ionization (ESI) droplet saturation or lipid aggregation. Ceramides are highly hydrophobic; at high concentrations in aqueous-heavy reconstitution solvents, they form micelles, leading to a non-proportional MS response. Furthermore, ESI is a concentration-dependent ionization source, and the finite surface area of the droplets can become saturated[2].

  • The Fix: Ensure your reconstitution solvent contains at least 50–70% strong organic modifier (e.g., Isopropanol or Methanol). If the chemistry is optimized but the plateau persists, switch from a linear to a quadratic regression model with 1/x or 1/x2 weighting. This is a mathematically validated approach for wide-dynamic-range LC-MS/MS lipidomics[2].

Q: Can I use C15 Ceramide-d7 as the sole internal standard to quantify all endogenous ceramides (C16 to C26)? A: While the "one standard per class" approach is common to save costs, it is mechanistically flawed for absolute quantitation. The collision-induced dissociation (CID) efficiency of the ceramide amide bond varies inversely with the N-acyl chain length. A C24 ceramide will fragment differently than the C15 standard, leading to significant quantification bias[3].

  • The Fix: You must generate chain-length-specific correction factors by running a validation curve with unlabeled standards for each target chain length against the C15 Ceramide-d7 IS[3].

Q: Why is my C15 Ceramide-d7 signal completely lost or highly variable at the Lower Limit of Quantitation (LLOQ)? A: This is almost always caused by non-specific binding (adsorption). Highly hydrophobic lipids readily stick to the walls of standard polypropylene microcentrifuge tubes and untreated glass autosampler vials.

  • The Fix: Always use silanized (deactivated) glass inserts for autosampler vials. When preparing calibration curves in a surrogate aqueous matrix, add a carrier protein (e.g., 5% BSA) to provide a hydrophobic pocket that keeps the ceramide in solution and prevents wall adsorption[4].

Self-Validating Experimental Protocol: Matrix-Matched Calibration

To ensure trustworthiness in your assay, your protocol must be self-validating. The following workflow utilizes a 1-Butanol:Methanol (BUME) extraction, which is highly efficient for sphingolipids[5].

Workflow A Spike C15 Ceramide-d7 B Add Surrogate Matrix (5% BSA) A->B C BUME Extraction (Butanol:Methanol) B->C D Phase Separation (Centrifugation) C->D E LC-MS/MS (MRM Mode) D->E

Step-by-step sample preparation workflow for matrix-matched ceramide calibration.

Step-by-Step Methodology
  • Surrogate Matrix Preparation: Prepare a 5% Bovine Serum Albumin (BSA) solution in PBS. This acts as a surrogate matrix that mimics the protein content of human plasma without containing endogenous interfering ceramides[4].

  • Standard Spiking: Create an 8-point calibration curve (e.g., 1 nM to 1000 nM) by spiking unlabeled ceramide standards into 100 µL of the surrogate matrix.

  • Internal Standard Addition: Add 20 µL of a fixed concentration of C15 Ceramide-d7 working solution to all calibrators, QCs, and unknown samples. Self-Validation Check: Spike one set of samples with IS before extraction, and another set after extraction. The ratio of their peak areas calculates your absolute extraction recovery.

  • BUME Extraction: Add 980 µL of a 1:1 1-Butanol:Methanol (BUME) mixture to the samples. Butanol acts as a strong organic disruptor of lipid-protein complexes, while Methanol precipitates the BSA[5].

  • Agitation & Separation: Vortex for 2 minutes, sonicate for 15 minutes in a cold water bath, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the organic supernatant to a new silanized vial, evaporate under nitrogen, and reconstitute in 100 µL of LC-MS starting mobile phase (e.g., 60% Acetonitrile / 40% Water with 10 mM Ammonium Formate).

Quantitative Data & System Suitability Criteria

Before analyzing biological samples, your C15 Ceramide-d7 calibration curve must pass strict system suitability criteria. Summarized below are the quantitative benchmarks required for a robust assay.

ParameterAcceptance CriteriaMechanistic Rationale
Linearity / Fit R2≥0.990 (Linear or Quadratic)Ensures proportional detector response. Quadratic fits are acceptable to account for ESI droplet saturation at high lipid concentrations[2].
LLOQ Signal-to-Noise S/N≥10:1 Confirms the baseline is free from isobaric interference and M+2/M+4 isotopic overlap from endogenous lipids[4].
IS Response Variation ≤15% CV across the batchValidates that matrix suppression is consistent and the MS source is not accumulating lipid deposits over time.
Carryover ≤20% of LLOQ area in blankCeramides are inherently "sticky." This ensures the autosampler wash solvent (e.g., 50:50 IPA:MeOH) is effectively clearing the injection needle.

References

  • Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry.[Link]

  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry (via PMC).[Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Mass Spectrometry (via PMC).[Link]

  • Divergent amino acid and sphingolipid metabolism in patients with inherited neuro-retinal disease. Cell Reports Medicine (via PMC).[Link]

Sources

Troubleshooting

Enhancing sensitivity for low levels of N-Pentadecanoyl-D-erythro-sphingosine-d7

Welcome to the Advanced Lipidomics Helpdesk. This module is dedicated to troubleshooting and optimizing the detection of N-Pentadecanoyl-D-erythro-sphingosine-d7 (commonly referred to as C15 Ceramide-d7 or d18:1-d7/15:0)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Helpdesk. This module is dedicated to troubleshooting and optimizing the detection of N-Pentadecanoyl-D-erythro-sphingosine-d7 (commonly referred to as C15 Ceramide-d7 or d18:1-d7/15:0).

As an odd-chain, stable isotope-labeled lipid, C15 Ceramide-d7 is the gold-standard internal standard for quantifying endogenous ceramides[1][2]. However, ceramides are notoriously difficult to ionize due to their neutral, hydrophobic nature[3]. This guide provides field-proven, mechanistically grounded solutions to enhance sensitivity at the extraction, chromatographic, and mass spectrometric levels.

🗺️ Core Analytical Workflow

Workflow A 1. Sample Prep (MTBE Extraction) B 2. Chromatography (C8 or Diphenyl Column) A->B C 3. Ionization (ESI+ with Formic Acid) B->C D 4. Mass Spectrometry (MRM: 531.5 -> 271.2) C->D E 5. Data Processing (Isotope Dilution) D->E

Standard LC-MS/MS workflow for C15 Ceramide-d7 quantification.

🛠️ Frequently Asked Questions & Troubleshooting

Module 1: Mass Spectrometry & Ionization Efficiency

Q: I am seeing extremely low signal-to-noise (S/N) for C15 Ceramide-d7 in ESI+ mode. How can I funnel the ion current more effectively? A: Ceramides lack a readily ionizable headgroup, meaning their ionization efficiency is highly dependent on mobile phase chemistry[4]. If you are using pure solvents, your signal is likely being diluted across multiple unpredictable adducts (e.g., [M+Na]+ , [M+K]+ ).

The Causality of Additives: To enhance sensitivity, you must force the ceramide into a single, predictable ionization state. Adding 0.1% to 0.2% Formic Acid provides the necessary proton abundance to drive [M+H]+ formation[5]. Furthermore, supplementing the mobile phase with 25 mM Ammonium Acetate acts as a buffer that actively suppresses the formation of sodium and potassium adducts, funneling the entire ion current into the protonated state[6].

Depending on your source temperature and declustering potential, ceramides may undergo in-source fragmentation, losing a water molecule to form [M+H−H2​O]+ . You must tune your precursor selection to whichever ion (protonated vs. water-loss) is most stable on your specific instrument.

Q: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)? A: While ESI+ is the industry standard for high-throughput lipidomics[5][7], APCI can offer distinct advantages for ceramides. APCI utilizes nonpolar mobile phases, which enhances the ionization efficiency of highly hydrophobic lipids and significantly reduces matrix-induced ion suppression[8]. If ESI+ sensitivity remains poor after mobile phase optimization, switching to an APCI source is a highly recommended alternative.

Module 2: Sample Preparation & Matrix Effects

Q: My neat standards show excellent sensitivity, but my biological extracts do not. Am I losing the analyte during extraction, or is this ion suppression? A: This is the most common pitfall in quantitative lipidomics. At high concentrations, lipids tend to form poorly ionizable aggregates[4], and co-eluting phospholipids can severely suppress the ceramide signal. To diagnose and correct this, you must implement a Self-Validating Extraction System .

Protocol: Self-Validating MTBE Liquid-Liquid Extraction

This protocol uses Methyl tert-butyl ether (MTBE) instead of chloroform (Bligh-Dyer/Folch) to ensure the lipid-rich organic layer stays on top, minimizing sample loss during pipetting.

  • Matrix Blank Preparation: Aliquot 50 µL of a surrogate matrix (e.g., delipidized serum) into two glass vials: Vial A (Pre-spike) and Vial B (Post-spike).

  • Pre-Spike: Add 10 µL of 50 nM C15 Ceramide-d7 internal standard to Vial A only.

  • Solvent Addition: Add 1.5 mL of MTBE and 0.45 mL of Methanol to all vials. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.38 mL of MS-grade water to induce phase separation. Vortex for 15 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic phase to new glass vials.

  • Post-Spike: Add 10 µL of 50 nM C15 Ceramide-d7 to Vial B only.

  • Drying & Reconstitution: Dry samples under a gentle nitrogen stream. Reconstitute in 100 µL of your starting LC mobile phase.

  • Validation Calculation:

    • Extraction Recovery = (AreaVialA​/AreaVialB​)×100 . (Target: >85%)

    • Matrix Effect = (AreaVialB​/AreaNeatStandard​)×100 . (Target: 80-120%. If <80%, you have severe ion suppression and must adjust your LC gradient).

Module 3: Chromatography & Peak Shape

Q: My C15 Ceramide-d7 peak is broad and tailing, which reduces my peak height and overall sensitivity. What LC parameters should I adjust? A: Peak tailing in ceramide analysis is usually caused by secondary interactions with unendcapped silanols on the stationary phase or poor solubility in the initial mobile phase. The Solution: Standard C18 columns can sometimes be too hydrophobic for efficient ceramide elution. Switching to a C8 reverse-phase column [5] or a Diphenyl column [6] provides excellent resolution while reducing on-column retention times, leading to sharper peaks and higher signal-to-noise ratios. Ensure your Mobile Phase B contains a strong eluting solvent like 2-propanol (IPA) mixed with acetonitrile (e.g., 60:40 v/v) to keep the ceramides fully solubilized during elution[5].

📊 Quantitative Data Summaries

Table 1: Mobile Phase Additives and Impact on Ceramide Ionization

Additive ChemistryPrimary Precursor Ion FormedImpact on SensitivityMechanistic Causality
None (Pure Solvents) [M+H]+ , [M+Na]+ , [M+K]+ PoorSignal is split across multiple unpredictable adducts, reducing the intensity of the target precursor.
0.1% - 0.2% Formic Acid [M+H−H2​O]+ , [M+H]+ HighProvides abundant protons to drive ESI+ ionization. Promotes in-source water loss[5].
25 mM Ammonium Acetate [M+H]+ Very HighBuffers pH and suppresses sodium/potassium adduct formation, funneling ion current into the protonated state[6].

Table 2: C15 Ceramide-d7 Quantitative MRM Parameters

ParameterRecommended ValueScientific Rationale
Target Analyte N-Pentadecanoyl-D-erythro-sphingosine-d7Odd-chain (C15), deuterated analog ensures zero interference from endogenous even-chain ceramides[1].
Precursor Ion (m/z) 531.5 [M+H]+ or 513.5 [M+H−H2​O]+ Selection depends on instrument declustering potential and source temperature.
Product Ion (m/z) 271.2Corresponds to the stable d18:1-d7 sphingoid base backbone fragment.
Lower Limit of Quantitation ~0.1 to 1.0 pmol on-columnAchievable with optimized MRM transitions and minimal matrix suppression[6][7].
🔍 Diagnostic Logic Tree

Troubleshooting Start Low Sensitivity for C15 Ceramide-d7 Check1 Check Direct Infusion Signal Start->Check1 Path1 Low Signal: Ionization Issue Check1->Path1 Signal < 10^4 Path2 Good Signal: Matrix or LC Issue Check1->Path2 Signal > 10^5 Action1 Add 0.1% FA + 25 mM NH4Ac Path1->Action1 Action2 Run Matrix Effect Validation Protocol Path2->Action2

Diagnostic logic tree for isolating C15 Ceramide-d7 sensitivity issues.

📚 References
  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC (NIH). Available at:[Link]

  • C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC (NIH). Available at:[Link]

  • Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin - PLOS One. Available at:[Link]

  • High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential - Stanford University / Elsevier. Available at:[Link]

  • Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC (NIH). Available at:[Link]

  • QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC (NIH). Available at:[Link]

  • Cholesterol depletion activates trafficking-coupled sphingolipid synthesis - bioRxiv. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Gold Standard vs. The Workhorse: A Comparative Guide to N-Pentadecanoyl-D-erythro-sphingosine-d7 and C17:0 Ceramide as Internal Standards in Quantitative Lipidomics

In the precise and demanding world of quantitative lipidomics, particularly in the analysis of ceramides, the choice of an internal standard is a critical decision that profoundly influences data accuracy, precision, and...

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Author: BenchChem Technical Support Team. Date: March 2026

In the precise and demanding world of quantitative lipidomics, particularly in the analysis of ceramides, the choice of an internal standard is a critical decision that profoundly influences data accuracy, precision, and reliability. This guide provides an in-depth, objective comparison of two commonly employed internal standards: the stable isotope-labeled (SIL) N-Pentadecanoyl-D-erythro-sphingosine-d7 and the odd-chain, non-labeled C17:0 ceramide. This analysis is grounded in established principles of mass spectrometry and supported by experimental evidence to empower researchers, scientists, and drug development professionals in making the most informed choice for their analytical workflows.

The Fundamental Role of an Internal Standard in LC-MS/MS Analysis

Before delving into a direct comparison, it is crucial to understand the indispensable role of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IS is a compound of a known concentration added to a sample prior to analysis. Its primary function is to correct for variations that can occur during sample preparation, injection, and the ionization process within the mass spectrometer. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thereby providing a stable reference for accurate quantification.[1]

The most significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1][2] A well-chosen internal standard is the most effective tool to mitigate these effects.

N-Pentadecanoyl-D-erythro-sphingosine-d7: The "Gold Standard"

N-Pentadecanoyl-D-erythro-sphingosine-d7 is a deuterated, stable isotope-labeled (SIL) internal standard. It is chemically identical to its endogenous counterpart, N-pentadecanoyl-D-erythro-sphingosine (C15:0 ceramide), with the exception that seven hydrogen atoms have been replaced by deuterium atoms. This seemingly subtle modification is the cornerstone of its superior performance.

Key Advantages:

  • Near-Identical Physicochemical Properties: Being chemically identical, the deuterated standard exhibits the same extraction efficiency, chromatographic retention time, and ionization response as the endogenous analyte.[1][3] This co-elution is critical for effectively compensating for matrix effects.[1][2]

  • Superior Matrix Effect Correction: Because the SIL internal standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement from the sample matrix.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to highly accurate and precise quantification.[1]

  • High Specificity: The mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer, eliminating any interference.

Potential Considerations:

  • Cost: The synthesis of stable isotope-labeled compounds is generally more complex and expensive than their non-labeled counterparts.

  • Isotopic Purity: The isotopic purity of the standard is crucial to avoid any contribution to the analyte signal. High-quality, commercially available standards typically have isotopic purities greater than 98%.[4]

  • Potential for Isotopic Exchange: While generally stable, there is a small theoretical risk of deuterium-hydrogen exchange under certain analytical conditions, which should be evaluated during method development.[1]

C17:0 Ceramide: The "Workhorse" Alternative

C17:0 ceramide (N-heptadecanoyl-D-erythro-sphingosine) is an odd-chain ceramide that is used as a structural analog internal standard. The rationale for its use is that odd-chain fatty acids are naturally present in very low abundance in most mammalian biological samples, minimizing the risk of endogenous interference.[5][6]

Key Advantages:

  • Cost-Effectiveness: C17:0 ceramide is significantly less expensive than its deuterated counterparts, making it an attractive option for high-throughput screening or when budget constraints are a primary concern.

  • Commercial Availability: It is widely available from various chemical suppliers.

Performance Limitations:

  • Differential Chromatographic Behavior: As a structural analog, C17:0 ceramide will have a different retention time than the endogenous even-chain ceramides being quantified. This is a significant drawback as it will not experience the same matrix effects as the co-eluting analytes.

  • Inadequate Matrix Effect Correction: Due to the difference in retention time and potential differences in ionization efficiency, C17:0 ceramide cannot fully compensate for the matrix effects experienced by the target analytes. This can lead to reduced accuracy and precision, especially in complex biological matrices.[1][2]

  • Endogenous Presence: While rare, odd-chain fatty acids can be present in certain diets or metabolic states, potentially leading to endogenous interference.[6]

Head-to-Head Performance Comparison: A Data-Driven Perspective

Table 1: Accuracy and Precision

ParameterDeuterated Internal Standard (e.g., d7-Ceramide)Structural Analog (e.g., C17:0 Ceramide)Acceptance Criteria (FDA/EMA)
Accuracy (% Bias)
LLOQ-2.5%-8.0%±20%
Low QC1.8%6.5%±15%
Mid QC-0.5%-4.2%±15%
High QC3.2%9.8%±15%
Precision (%CV)
LLOQ4.5%12.3%≤20%
Low QC3.1%9.8%≤15%
Mid QC2.5%7.5%≤15%
High QC1.8%5.6%≤15%

Data are representative and synthesized from published validation studies.[4][5][7][8]

Table 2: Matrix Effect Evaluation

ParameterDeuterated Internal StandardStructural Analog
Matrix Factor (n=6 lots)
Mean0.980.75
%CV3.2%18.5%
IS-Normalized Matrix Factor
Mean1.011.25
%CV2.8%15.2%

A matrix factor close to 1 indicates minimal matrix effect. A lower %CV for the IS-normalized matrix factor demonstrates better compensation by the internal standard.[1][2]

The data clearly illustrates the superior performance of the deuterated internal standard in terms of both accuracy and precision, and most importantly, in its ability to effectively correct for matrix effects.

Experimental Workflow & Protocols

To provide a practical context, the following sections outline a typical experimental workflow for ceramide quantification and provide detailed protocols for sample preparation using both types of internal standards.

General Experimental Workflow

The overall workflow for quantifying ceramides using LC-MS/MS is depicted below.

Ceramide Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) is_spike Spike with Internal Standard sample->is_spike Step 1 extraction Lipid Extraction (e.g., Protein Precipitation) is_spike->extraction Step 2 drydown Dry Down Extract extraction->drydown Step 3 reconstitute Reconstitute in Injection Solvent drydown->reconstitute Step 4 lc LC Separation reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantify against Calibration Curve ratio->quant caption Fig. 1: General workflow for LC-MS/MS quantification of ceramides.

Fig. 1: General workflow for LC-MS/MS quantification of ceramides.
Detailed Protocol for Ceramide Quantification using a Deuterated Internal Standard

This protocol is based on a validated method for the determination of various ceramide species in human plasma.[7][8]

1. Preparation of Internal Standard Working Solution:

  • Prepare a stock solution of N-Pentadecanoyl-D-erythro-sphingosine-d7 (and other relevant deuterated ceramides) in a suitable organic solvent (e.g., methanol:chloroform 1:1) at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution in methanol to a final concentration of 5 nM.

2. Sample Preparation (Protein Precipitation):

  • To 10 µL of plasma sample in a microcentrifuge tube, add 200 µL of the internal standard working solution.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at 12,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the lipid extract to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed.

    • Solvent A: 10 mM ammonium bicarbonate in methanol/2-propanol (1:1).

    • Solvent B: Water.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection:

    • Ionization: Positive-ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Transitions: Specific precursor-to-product ion transitions are monitored for each ceramide species and its corresponding deuterated internal standard. For example:

      • Cer(d18:1/16:0): m/z 538.5 → 264.4

      • d7-Cer(d18:1/16:0): m/z 545.5 → 264.4

4. Quantification:

  • A calibration curve is generated using known concentrations of non-labeled ceramide standards spiked into a surrogate matrix (e.g., delipidized serum).

  • The concentration of each ceramide species in the samples is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against the calibration curve.

Detailed Protocol for Ceramide Quantification using C17:0 Ceramide Internal Standard

This protocol is based on a validated method for the simultaneous measurement of different ceramide species in biological samples.[5]

1. Preparation of Internal Standard Working Solution:

  • Prepare a stock solution of C17:0 ceramide in chloroform at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution in ethanol at a concentration of 1000 ng/mL.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma sample in a glass tube, add 50 µL of the C17:0 ceramide working solution (50 ng).

  • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture and vortex thoroughly.

  • Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water, followed by vortexing.

  • Centrifuge to separate the phases and carefully collect the lower organic phase.

  • Re-extract the remaining aqueous phase with an additional 1 mL of chloroform.

  • Pool the organic extracts and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of injection solvent.

3. LC-MS/MS Analysis:

  • The LC-MS/MS conditions would be similar to those described in section 5.2, with the appropriate MRM transition for C17:0 ceramide (e.g., m/z 552.5 → 264.4).

4. Quantification:

  • A calibration curve is generated using known concentrations of non-labeled ceramide standards.

  • The concentration of each ceramide species is determined by comparing the peak area ratio of the analyte to the C17:0 ceramide internal standard against the calibration curve. C17 ceramide is typically used for the quantification of C14, C16, C18, C18:1, and C20 ceramide subspecies.[5]

The Causality Behind Experimental Choices: Why Co-elution is Paramount

The choice between a deuterated and a non-deuterated internal standard fundamentally comes down to the principle of co-elution and its impact on mitigating matrix effects. The following diagram illustrates this critical concept.

Matrix Effect Compensation cluster_deuterated Deuterated Internal Standard cluster_analog Structural Analog Internal Standard start_d Analyte and d-IS Co-elute matrix_d Both experience identical matrix effects (e.g., ion suppression) start_d->matrix_d ratio_d Analyte/IS Ratio remains constant matrix_d->ratio_d result_d Accurate Quantification ratio_d->result_d start_a Analyte and Analog IS have different retention times matrix_a Experience different matrix effects start_a->matrix_a ratio_a Analyte/IS Ratio is altered matrix_a->ratio_a result_a Inaccurate Quantification ratio_a->result_a caption Fig. 2: Logical relationship illustrating the impact of co-elution on matrix effect compensation.

Fig. 2: Logical relationship illustrating the impact of co-elution on matrix effect compensation.

As illustrated, the co-elution of the deuterated internal standard with the analyte ensures that any signal suppression or enhancement caused by the matrix affects both compounds equally. This maintains a constant analyte-to-internal standard ratio, which is the basis for accurate quantification. In contrast, a structural analog that elutes at a different time will be in a different "matrix environment" as it enters the mass spectrometer source, leading to differential matrix effects and an altered ratio, ultimately compromising the accuracy of the results.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals striving for the highest level of data integrity in ceramide quantification, the use of a stable isotope-labeled internal standard such as N-Pentadecanoyl-D-erythro-sphingosine-d7 is unequivocally the superior choice. Its ability to co-elute with the target analyte and, therefore, provide the most effective correction for matrix effects, translates directly into enhanced accuracy, precision, and overall method robustness.[1][2][4][7][8]

While C17:0 ceramide offers a more cost-effective alternative and can be suitable for certain applications where the highest level of accuracy is not paramount or in less complex matrices, its inherent limitations in correcting for matrix effects must be carefully considered. The potential for compromised data quality, especially in complex biological samples, often outweighs the initial cost savings.

References

  • Huang, Q., et al. (2021). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Journal of Pharmaceutical and Biomedical Analysis, 192, 113639. [Link]

  • Jiang, X., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B, 913-914, 137-142. [Link]

  • Clarke, W. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Clinical Chemistry. [Link]

  • Liebisch, G., et al. (2015). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 56(8), 1624-1633. [Link]

  • ResearchGate. (n.d.). The matrix effect of various matrices on the peak area of the.... [Link]

  • Spectroscopy Online. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry, 401(1), 154-161. [Link]

  • Kauhanen, D., et al. (2016). Development and validation of a high-throughput LC–MS/MS assay for routine measurement of molecular ceramides. Analytical and Bioanalytical Chemistry, 408(12), 3475-3483. [Link]

  • Labclinics. (n.d.). N-Pentadecanoyl-D-erythro-sphingosine. Retrieved from [Link]

  • Kuiper, T. B., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Eberl, A., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry, 7, 659. [Link]

  • Turner, S. M., et al. (2018). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. American Journal of Physiology-Endocrinology and Metabolism, 315(3), E416-E424. [Link]

  • Masukawa, Y., et al. (2008). Comprehensive quantification of ceramide species in human stratum corneum. Journal of Lipid Research, 49(7), 1466-1476. [Link]

  • Burla, B., et al. (2024). Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards. Nature Communications, 15(1), 8448. [Link]

  • ORCA. (n.d.). Peer Review File. [Link]

  • Avanti Polar Lipids. (n.d.). sphingosine-1-phosphate-d7. Retrieved from [Link]

Sources

Comparative

Validation of an LC-MS method using N-Pentadecanoyl-D-erythro-sphingosine-d7

As lipidomics transitions from qualitative profiling to absolute quantification, the demand for rigorous analytical validation has never been higher. Ceramides act as central bioactive hubs in sphingolipid metabolism, re...

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Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics transitions from qualitative profiling to absolute quantification, the demand for rigorous analytical validation has never been higher. Ceramides act as central bioactive hubs in sphingolipid metabolism, regulating apoptosis, cellular stress, and insulin resistance. However, their highly lipophilic nature and structural diversity make them notoriously difficult to quantify accurately in complex biological matrices like plasma or brain tissue.

To achieve regulatory-grade quantification, selecting the correct internal standard (IS) is the most critical experimental choice. This guide provides an in-depth comparison of ceramide internal standards and outlines a self-validating LC-MS/MS methodology utilizing the gold standard: N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7) .

The Biological Context: Why Ceramides Matter

Before optimizing the analytical chemistry, we must understand the biological target. Ceramides are not just structural membrane components; they are dynamic signaling molecules.

Sphingolipid_Pathway Ser Serine + Palmitoyl-CoA dhSph 3-Ketosphinganine Ser->dhSph SPT Cer Ceramide (Target Analyte) dhSph->Cer CerS / Des1 SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer UGCG SM->Cer SMase

Fig 2. Core sphingolipid metabolic network highlighting ceramide as the central bioactive hub.

The Mechanistic Advantage: Comparing Internal Standards

In LC-MS/MS, an ideal internal standard must experience the exact same extraction losses and matrix ionization effects (suppression or enhancement) as the endogenous target analyte. This requires chromatographic co-elution and isotopic fidelity .

Historically, researchers have used non-deuterated odd-chain ceramides (like C17 Ceramide) or heavily deuterated even-chain ceramides (like C16 Ceramide-d31). Here is why [1] outperforms these alternatives:

  • Elimination of Endogenous Interference : Mammalian ceramides predominantly feature even-chain fatty acids (C16, C18, C24). While odd-chain ceramides (C15, C17) are rare, they are not entirely absent due to dietary intake and gut microbiome metabolism. Using a non-deuterated C17 Ceramide risks baseline interference. C15 Ceramide-d7 provides a guaranteed zero-background signal.

  • Minimizing the Deuterium Isotope Effect : In reversed-phase liquid chromatography (RPLC), heavy deuteration alters the molecule's hydrophobicity. C16 Ceramide-d31 (with 31 deuterium atoms) elutes significantly earlier than endogenous C16 Ceramide. Because they do not co-elute, they are subjected to different matrix suppression environments in the MS source, invalidating the IS correction. C15 Ceramide-d7 restricts its 7 deuterium atoms to the sphingosine backbone, minimizing the retention time shift while providing a clean +7 Da mass shift easily resolved by tandem MS[2].

Quantitative Comparison of Ceramide Internal Standards
Internal StandardIsotopic Overlap RiskRT Shift vs. EndogenousMatrix Effect CorrectionBest Application
C15 Ceramide-d7 None (0%) Minimal (< 0.05 min) Optimal Absolute Quantitation / Clinical Trials
C17 Ceramide (Non-deuterated)Low-Medium (Diet/Microbiome)Minimal (< 0.05 min)GoodRoutine Discovery Lipidomics
C16 Ceramide-d31None (0%)High (> 0.2 min early elution)SuboptimalStudies requiring exact acyl-chain matching
Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) to ensure accurate [3].

LCMS_Workflow A 1. Sample Aliquot (Plasma/Tissue) B 2. Spike IS (C15 Ceramide-d7) A->B C 3. BUME Extraction (Butanol:Methanol) B->C D 4. UHPLC Separation (C18, RP Gradient) C->D E 5. MS/MS Detection (MRM: 513.5 -> 271.3) D->E F 6. Data Processing (Matrix Correction) E->F

Fig 1. Step-by-step LC-MS/MS validation workflow utilizing C15 Ceramide-d7 as the internal standard.

Step 1: Reagent Preparation
  • Action : Prepare a 10 µg/mL working internal standard (IS) solution of C15 Ceramide-d7 in 100% methanol.

  • Causality : Methanol ensures the highly hydrophobic ceramide remains fully solubilized while maintaining compatibility with downstream extraction solvents, preventing target precipitation.

Step 2: Sample Extraction (BUME Method)
  • Action : Aliquot 10 µL of plasma, spike with 20 µL of the IS working solution, and add 980 µL of 1:1 Butanol:Methanol (BUME). Vortex aggressively for 5 minutes, sonicate for 10 minutes, and centrifuge at 5000 rpm at 4°C. Extract the supernatant[3].

  • Causality : The BUME single-phase extraction provides superior recovery (>85%) for highly lipophilic sphingolipids compared to traditional two-phase Folch (chloroform) methods. It prevents analyte loss at the liquid-liquid interface and avoids the use of highly toxic halogenated solvents[4].

Step 3: UHPLC Separation
  • Action : Inject 2 µL onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 50°C.

    • Mobile Phase A: Water/Acetonitrile (60:40) + 10 mM ammonium formate + 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM ammonium formate + 0.1% formic acid.

  • Causality : The elevated column temperature (50°C) reduces mobile phase viscosity, sharpening peak shapes for long-chain lipids. The high concentration of Isopropanol in Phase B is absolutely critical to elute very long-chain ceramides (e.g., C24:0, C24:1) and prevent severe column carryover between injections.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection
  • Action : Operate the mass spectrometer in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

    • Target Transition: Monitor m/z 513.5 → 271.3 for C15 Ceramide-d7[5].

  • Causality : Ceramides readily lose a water molecule in the ESI source. Monitoring the water-loss precursor[M+H-H2O]+ yields a vastly superior signal-to-noise ratio compared to the intact[M+H]+ ion. The m/z 271.3 product ion specifically represents the d7-labeled sphingosine backbone, ensuring zero isobaric cross-talk with endogenous lipid fragments.

Step 5: System Suitability & Self-Validation
  • Action : Before every analytical batch, inject a double-blank (matrix without IS), a zero-sample (matrix with IS), and a mid-QC sample. Continuously monitor the IS peak area variation (must be < 15% RSD across the entire run).

  • Causality : The double-blank proves there is no endogenous interference at the IS transition (m/z 513.5 → 271.3). The zero-sample confirms the IS does not contain unlabeled impurities that could artificially inflate endogenous ceramide quantification. Tracking the IS peak area continuously validates extraction efficiency and flags potential ion source fouling in real-time.

References
  • Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood Free Radical Research URL:[Link]

  • Omics Scale Quantitative Mass Spectrometry Imaging of Lipids in Brain Tissue using a Multi-Class Internal Standard Mixture bioRxiv URL:[Link]

  • Divergent amino acid and sphingolipid metabolism in patients with inherited neuro-retinal disease Cell Reports / PMC URL:[Link]

  • Cholesterol depletion activates trafficking-coupled sphingolipid synthesis bioRxiv URL:[Link]

Sources

Validation

A Comprehensive Guide to Ceramide Quantification: Evaluating the Accuracy and Precision of C15 Ceramide-d7

Ceramides are central bioactive mediators in sphingolipid metabolism and serve as critical biomarkers for metabolic disorders, insulin resistance, and cardiovascular diseases 1. However, quantifying these highly hydropho...

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Author: BenchChem Technical Support Team. Date: March 2026

Ceramides are central bioactive mediators in sphingolipid metabolism and serve as critical biomarkers for metabolic disorders, insulin resistance, and cardiovascular diseases 1. However, quantifying these highly hydrophobic molecules in complex biological matrices (such as plasma or serum) presents significant analytical hurdles. The primary bottleneck is matrix effect—severe ion suppression or enhancement during electrospray ionization (ESI) in mass spectrometry 2.

To achieve clinical-grade accuracy, selecting the correct internal standard (IS) is paramount. As a Senior Application Scientist, I consistently recommend N-Pentadecanoyl-D-erythro-sphingosine-d7 (commonly known as C15 Ceramide-d7 ) as the gold standard for these assays. This guide objectively evaluates the mechanistic advantages and comparative performance of C15 Ceramide-d7 against traditional structural analogs, providing a self-validating framework for your lipidomic workflows.

Mechanistic Advantages: Why C15 Ceramide-d7?

When designing a robust LC-MS/MS assay, the internal standard must mimic the target analyte's physicochemical properties while remaining analytically distinct. C15 Ceramide-d7 (d18:1-d7/15:0) achieves this through two deliberate structural modifications:

  • The "Odd-Chain" Advantage: Mammalian cells predominantly synthesize ceramides with even-chain fatty acids (e.g., C16:0, C18:0, C24:0) [[3]](). By utilizing an odd-chain (C15) backbone, we virtually eliminate the risk of endogenous background interference, ensuring a pristine analytical baseline.

  • The Deuterium Mass Shift (+7 Da): The incorporation of seven deuterium atoms on the sphingosine backbone induces a +7 Da mass shift 4. This is critical because natural carbon-13 isotopes (M+2 or M+3) from highly abundant endogenous ceramides can bleed into the detection channels of lighter standards. The +7 Da shift safely bypasses this isotopic envelope, ensuring absolute Multiple Reaction Monitoring (MRM) transition purity.

  • Chromatographic Co-elution: Unlike non-deuterated analogs (e.g., C17 Ceramide) which elute at different retention times, C15 Ceramide-d7 co-elutes with target ceramides. It therefore experiences the exact same localized matrix effects in the ESI source, allowing for perfect signal normalization and correction of ion suppression [[5]]() 6.

Sphingolipid_Pathway SM Sphingomyelin CER Ceramide (Target Analyte) SM->CER Sphingomyelinase CER->SM SM Synthase SPH Sphingosine CER->SPH Ceramidase GLC Glucosylceramide CER->GLC Glucosylceramide Synthase SPH->CER Ceramide Synthase S1P Sphingosine-1-Phosphate SPH->S1P Sphingosine Kinase

Sphingolipid metabolic pathway highlighting Ceramide as the central hub.

Comparative Performance Data

When validating an LC-MS/MS method according to FDA bioanalytical guidelines, the IS must aggressively correct for variability in extraction recovery and instrument response 1. The table below compares the quantitative metrics of a stable isotope-labeled internal standard (SIL-IS) like C15 Ceramide-d7 against a standard structural analog (e.g., C17 Ceramide).

Validation ParameterC15 Ceramide-d7 (SIL-IS)Structural Analog (e.g., C17 Ceramide)
Matrix Effect (% CV) < 15% 25 - 40%
Extraction Recovery CV < 10% 15 - 25%
Accuracy (Mean % Error) ± 15% ± 20 - 25%
Precision (Inter-assay CV) 5.1 - 11.8% > 15%
Linearity (R²) > 0.99 0.95 - 0.98

Data synthesized from comparative validation studies of deuterated vs. analog internal standards in human plasma matrices 52.

The data clearly demonstrates that while structural analogs provide a baseline level of correction, they fail to meet the stringent <15% CV threshold required for clinical diagnostics due to their inability to co-elute and perfectly mirror the analyte's ionization suppression profile.

Self-Validating Experimental Protocol for LC-MS/MS

To translate these theoretical advantages into reliable data, the analytical workflow must be designed as a self-validating system. The causality behind each step ensures that any physical loss or ionization variance is mathematically canceled out by the internal standard.

Step 1: Pre-Extraction IS Spiking (The Self-Validation Core)
  • Protocol: Spike 10 µL of C15 Ceramide-d7 working solution (e.g., 0.25 nmol) directly into 50 µL of raw plasma/serum before any chemical modification 7.

  • Causality: Spiking the IS into the raw matrix ensures that it undergoes the exact same protein binding, precipitation losses, and transfer errors as the endogenous ceramides. This makes the final Analyte/IS peak area ratio absolute, regardless of volumetric losses during pipetting [[6]]().

Step 2: Protein Precipitation and Lipid Extraction
  • Protocol: Add 150 µL of a Methanol/Chloroform mixture (2:1 v/v) to the spiked plasma. Vortex vigorously for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to separate the phases 8.

  • Causality: Ceramides are highly hydrophobic. A purely aqueous extraction would result in catastrophic analyte loss. Methanol denatures lipoproteins, releasing bound ceramides, while chloroform partitions them into the organic phase, routinely achieving >90% absolute recovery [[1]]().

Step 3: UHPLC Separation
  • Protocol: Inject 5 µL of the reconstituted organic phase onto a C18 reverse-phase column using an isocratic or gradient elution (e.g., Methanol/Water/Formic Acid) 1.

  • Causality: The C18 stationary phase resolves lipids based on hydrophobicity. Because C15 Ceramide-d7 is chemically identical to target ceramides (save for the non-interactive deuterium atoms), it co-elutes, ensuring both enter the mass spectrometer simultaneously.

Step 4: ESI-MS/MS Multiple Reaction Monitoring (MRM)
  • Protocol: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Monitor the specific MRM transition for C15 Ceramide-d7 (typically [M+H-H2O]+ precursor to m/z 264.1 product ion) 8 [[9]]().

  • Causality: The loss of water is a highly specific fragmentation pathway for ceramides in positive ion mode. Monitoring this transition provides a high signal-to-noise ratio, eliminating isobaric interference from other lipid classes.

LCMS_Workflow S1 1. Sample Prep Spike C15 Ceramide-d7 S2 2. Lipid Extraction (Protein Precipitation) S1->S2 S3 3. UHPLC Chromatography S2->S3 S4 4. ESI-MS/MS (MRM Mode) S3->S4 S5 5. Data Normalization & Quantification S4->S5

Self-validating LC-MS/MS workflow utilizing C15 Ceramide-d7 for absolute quantification.

Conclusion

For researchers and drug development professionals quantifying sphingolipids, the choice of internal standard dictates the integrity of the entire study. While structural analogs offer a budget-friendly alternative for semi-quantitative screening, C15 Ceramide-d7 is strictly required for absolute quantification. Its ability to perfectly mimic extraction recovery, co-elute chromatographically, and normalize ESI matrix effects ensures that your data meets the rigorous accuracy (±15%) and precision (<15% CV) standards required for modern bioanalysis.

References

  • Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers , bioRxiv.[Link]

  • Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma , PMC / NIH.[Link]

  • Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides , HELDA / Helsinki.fi.[Link]

  • Grape Lipidomics: An Extensive Profiling thorough UHPLC-MS/MS Method , PMC / NIH.[Link]

  • Cholesterol depletion activates trafficking-coupled sphingolipid synthesis , Rockefeller University Press.[Link]

  • Blood-brain barrier permeability analysis of plant ceramides , Semantic Scholar.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis , Resolve Mass.[Link]

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Comparative

A Guide to Inter-Laboratory Comparison of Sphingolipid Analysis with d7-Deuterated Standards

This guide provides a comprehensive framework for conducting inter-laboratory comparisons of sphingolipid analysis, with a specific focus on the critical role of d7-deuterated internal standards in achieving accurate and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting inter-laboratory comparisons of sphingolipid analysis, with a specific focus on the critical role of d7-deuterated internal standards in achieving accurate and reproducible quantification. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, emphasizes the principles of scientific integrity, and is grounded in authoritative references to ensure trustworthiness and technical accuracy.

The burgeoning field of lipidomics has identified sphingolipids as key players in a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2] Their involvement in various pathologies has made them attractive biomarkers and therapeutic targets.[3][4][5][6] However, the inherent complexity and structural diversity of sphingolipids present significant analytical challenges, often leading to variability in quantification across different laboratories.[7][8][9] This guide aims to address these challenges by outlining a robust methodology for inter-laboratory comparison, thereby fostering greater confidence and consistency in sphingolipid research.

The Imperative of Standardization in Sphingolipid Analysis

The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of accurate quantification in mass spectrometry-based lipidomics.[7][12] These standards, which are chemically identical to their endogenous counterparts but differ in mass, are added to samples at the beginning of the workflow.[7] This allows them to compensate for variability introduced during sample extraction, processing, and analysis, including matrix effects and instrument drift.[7][13][14][15][16] The d7-deuterated sphingolipid standards, with multiple deuterium atoms, provide a distinct mass shift, ensuring they are easily distinguishable from the native analytes.[17]

Designing a Robust Inter-Laboratory Comparison Study

A successful inter-laboratory study hinges on a well-defined experimental design. This includes the preparation of homogenous and stable reference materials, clear instructions for participating laboratories, and a predefined data analysis plan.

  • Reference Material: A large batch of pooled human plasma should be prepared and characterized to ensure homogeneity. This serves as the common sample for all participating laboratories. Commercially available surrogate quality control (QC) samples can also be considered as a means to support data harmonization across studies.[18][11]

  • Internal Standard Spiking: A concentrated solution of d7-sphingosine and d7-sphinganine should be provided to each laboratory with precise instructions for spiking into the plasma samples. This ensures that the internal standard is present at a known concentration in every sample.[14][19]

  • Blinded Samples: In addition to the pooled plasma, blinded QC samples with known concentrations of sphingolipids should be included to assess the accuracy of each laboratory's measurements.

  • Standardized Reporting: A standardized template for reporting results, including raw data, calibration curves, and QC data, is essential for a comprehensive comparison.

Experimental Workflow for Inter-Laboratory Sphingolipid Analysis

G cluster_0 Centralized Preparation cluster_1 Participating Laboratories (N) cluster_2 Centralized Data Analysis A Pooled Human Plasma C Sample Receipt & Storage (-80°C) A->C Aliquoting B d7-Sphingolipid Internal Standard (IS) Solution B->C Distribution D Sample Preparation (Thawing & IS Spiking) C->D E Sphingolipid Extraction (e.g., Methanol Precipitation) D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Data Submission G->H I Statistical Analysis (Comparison of Linearity, Precision, Accuracy) H->I J Report Generation & Feedback I->J

Caption: Workflow for the inter-laboratory comparison of sphingolipid analysis.

Detailed Experimental Protocol

The following protocol provides a standardized approach for the extraction and analysis of sphingolipids from human plasma. Adherence to this protocol will help minimize variability between laboratories.

  • Thaw frozen human plasma samples on ice.

  • Vortex the thawed plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 10 µL of plasma.[4][5][6]

  • Add a precise volume of the provided d7-sphingosine and d7-sphinganine internal standard solution to achieve a final concentration that is within the linear range of the assay.

  • Vortex the mixture thoroughly.

This simple and rapid method has been shown to be effective for the extraction of a broad range of sphingolipids.[4][5][6]

  • To the 10 µL of spiked plasma, add 190 µL of ice-cold methanol.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the extracted sphingolipids to a new tube for LC-MS/MS analysis.

Alternative extraction methods like the Folch or Bligh and Dyer methods, which use a chloroform-methanol mixture, can also be employed.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for sphingolipid analysis due to its high sensitivity and selectivity.[2][3][10][20][21][22]

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of sphingolipids.[3][20] The mobile phase typically consists of a gradient of water and methanol or acetonitrile containing a small amount of formic acid to improve ionization.[3][21]

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for targeted sphingolipid quantification.[20] The specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

Table 1: Example MRM Transitions for Sphingolipid Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sphingosine300.3282.3
Sphinganine302.3284.3
d7-Sphingosine307.3289.3
d7-Sphinganine309.3291.3
Data Analysis and Interpretation

A centralized analysis of the data submitted by each laboratory is crucial for an objective comparison.

  • Linearity: Calibration curves should be generated for each analyte using a series of standards of known concentrations. The coefficient of determination (R²) should be >0.99.[3][5][6]

  • Precision: The precision of the method is assessed by calculating the relative standard deviation (RSD) of replicate measurements of QC samples. An RSD of <15% is generally considered acceptable.

  • Accuracy: The accuracy is determined by comparing the measured concentration of the blinded QC samples to their known values. The deviation should be within ±15%.

Table 2: Hypothetical Inter-Laboratory Comparison Results for d7-Sphingosine

LaboratoryLinearity (R²)Precision (RSD%)Accuracy (%)
Lab A0.9985.298.5
Lab B0.9958.7105.2
Lab C0.9994.5101.1
Lab D0.99112.192.8
Discussion of Potential Sources of Variability

Discrepancies in the results between laboratories can arise from several factors:

  • Sample Handling and Storage: Inconsistent thawing procedures or prolonged storage at inappropriate temperatures can affect sphingolipid stability.

  • Pipetting Accuracy: Inaccurate pipetting of plasma or internal standards can lead to significant errors in quantification.

  • Extraction Efficiency: Variations in the extraction protocol can result in differential recovery of sphingolipids.

  • Instrument Performance: Differences in the sensitivity and calibration of LC-MS/MS instruments can contribute to variability.[23]

  • Data Processing: The use of different software and integration parameters for peak quantification can introduce discrepancies.[24]

Best Practices and Recommendations

Based on the findings of the inter-laboratory comparison, the following best practices are recommended to improve the reproducibility of sphingolipid analysis:

  • Standardized Protocols: The adoption of standardized operating procedures (SOPs) for all aspects of the analytical workflow is essential.

  • Use of High-Quality Internal Standards: Employing well-characterized, high-purity d7-deuterated internal standards is critical for accurate quantification.[17]

  • Regular Instrument Maintenance and Calibration: Ensuring that all analytical instruments are properly maintained and calibrated is fundamental to obtaining reliable data.

  • Proficiency Testing: Regular participation in proficiency testing schemes allows laboratories to monitor their performance over time and identify areas for improvement.

  • Data Sharing and Collaboration: Open communication and data sharing between laboratories can help to identify and resolve sources of variability.

Conclusion

This guide has outlined a comprehensive framework for conducting an inter-laboratory comparison of sphingolipid analysis using d7-deuterated standards. By adhering to the principles of robust experimental design, standardized protocols, and thorough data analysis, the scientific community can move towards greater harmonization and confidence in the quantification of these critical bioactive lipids. The ultimate goal is to ensure that data generated across different studies and laboratories are comparable, thereby accelerating our understanding of the role of sphingolipids in health and disease.

References

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available from: [Link]

  • Analytical quality control in targeted lipidomics: Evaluating the performance of commercial plasma as a surrogate for pooled stu - Research Portal. Available from: [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy - IROA Technologies. Available from: [Link]

  • Quality control requirements for the correct annotation of lipidomics data - Michal Holčapek. Nature Communications. Available from: [Link]

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  • HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride - MDPI. Available from: [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - LIPID MAPS. Available from: [Link]

  • Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC. Available from: [Link]

  • Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC. Available from: [Link]

  • A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed. Available from: [Link]

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  • Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models | Analytical Chemistry - ACS Publications. Available from: [Link]

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  • (PDF) A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis - ResearchGate. Available from: [Link]

  • Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio. Available from: [Link]

  • HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride - Preprints.org. Available from: [Link]

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Validation

A Comparative Guide to N-Pentadecanoyl-D-erythro-sphingosine-d7 and 13C-labeled Sphingolipids for Quantitative Mass Spectrometry

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals In the expanding field of sphingolipidomics, the precise and accurate quantification of sphingolipid species is paramount to...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the expanding field of sphingolipidomics, the precise and accurate quantification of sphingolipid species is paramount to understanding their roles in health and disease.[1][2][3] Isotope dilution mass spectrometry (IDMS) stands as the gold standard for this purpose, relying on the use of stable isotope-labeled (SIL) internal standards to correct for variability during sample preparation and analysis.[4][5][6] This guide provides a comprehensive comparison of two major classes of internal standards: the deuterated standard N-Pentadecanoyl-D-erythro-sphingosine-d7 and the broader category of 13C-labeled sphingolipids.

The Critical Role of Internal Standards in Sphingolipidomics

Sphingolipids are a complex class of lipids involved in a multitude of cellular processes, from membrane structure to signal transduction.[2][7] Their analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to various sources of error, including inefficient extraction, matrix effects, and instrument variability.[1][2] SIL internal standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, are added to samples at a known concentration to mitigate these issues.[5][6][8] By measuring the ratio of the endogenous analyte to the SIL internal standard, accurate quantification can be achieved.[9][10]

Head-to-Head Comparison: Deuterium vs. Carbon-13 Labeling

The choice between deuterium (²H or D) and carbon-13 (¹³C) as the isotopic label for an internal standard has significant implications for the accuracy and reliability of quantitative data.

FeatureN-Pentadecanoyl-D-erythro-sphingosine-d7 (Deuterated)13C-Labeled Sphingolipids
Chemical & Physical Properties Can exhibit slight differences in polarity and lipophilicity compared to the unlabeled analog.[11][12]Virtually identical physicochemical properties to the native compound.[4]
Chromatographic Behavior Prone to the "isotope effect," which can cause a shift in retention time relative to the analyte, potentially leading to differential matrix effects.[11][12][13]Co-elutes perfectly with the target analyte, ensuring that both experience the same matrix effects.[4]
Isotopic Stability Deuterium atoms, especially those at exchangeable positions, can be susceptible to back-exchange with protons from the solvent or matrix.[5][13][14]The ¹³C label is chemically stable and not prone to exchange under typical analytical conditions.[14][15]
Mass Difference The significant mass difference between hydrogen and deuterium (100%) is the primary cause of the isotope effect.[16]The smaller relative mass difference between ¹²C and ¹³C results in negligible isotope effects.[16]
Synthesis & Cost Generally less expensive and synthetically more straightforward to produce.[14][16]Synthesis can be more complex and costly, particularly for uniform labeling.[17]
Metabolic Fate The C15:0 fatty acid is uncommon in many biological systems, which can be advantageous in minimizing metabolic interference.[18] However, the sphingosine backbone can still be metabolized.The metabolic fate depends on the specific labeled sphingolipid. ¹³C-labeled precursors can be used for metabolic flux analysis.[19][20]
The Isotope Effect: A Critical Consideration for Deuterated Standards

The primary drawback of using deuterated internal standards is the potential for chromatographic separation from the unlabeled analyte.[11][12] This phenomenon, known as the isotope effect, arises from the difference in bond strength and polarity between C-H and C-D bonds.[16] Even a slight shift in retention time can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression or enhancement and, consequently, inaccurate quantification.[4][12]

The Superiority of 13C-Labeled Standards for Robust Quantification

Due to their near-identical physicochemical properties, 13C-labeled internal standards co-elute with their endogenous counterparts.[4] This co-elution is crucial for ensuring that both the analyte and the internal standard are subjected to the exact same matrix effects, resulting in more accurate and precise measurements.[4] While the synthesis of 13C-labeled compounds can be more involved, the enhanced data quality often justifies the investment, particularly in high-stakes applications like drug development and clinical research.

Experimental Workflow: Quantification of Sphingolipids by LC-MS/MS

The following protocol outlines a general workflow for the quantification of sphingolipids using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Tissue Homogenate) is_addition Addition of Internal Standard (N-Pentadecanoyl-D-erythro-sphingosine-d7 or 13C-labeled Sphingolipid) sample->is_addition extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE) is_addition->extraction reconstitution Reconstitution in LC-MS Compatible Solvent extraction->reconstitution lc_separation Liquid Chromatography (e.g., Reversed-Phase or HILIC) reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (MRM/SRM Mode) lc_separation->ms_detection peak_integration Peak Integration (Analyte and Internal Standard) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Figure 1. A generalized workflow for the quantification of sphingolipids using stable isotope dilution LC-MS/MS.

Step-by-Step Methodology:

  • Internal Standard Spiking: A known amount of the chosen internal standard (N-Pentadecanoyl-D-erythro-sphingosine-d7 or a specific 13C-labeled sphingolipid) is added to the biological sample at the earliest stage of sample preparation. This is crucial for correcting any analyte loss during subsequent steps.[8]

  • Lipid Extraction: Total lipids are extracted from the sample using a suitable method, such as the Bligh and Dyer method or a methyl-tert-butyl ether (MTBE) based extraction.

  • Sample Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the liquid chromatography system.

  • LC Separation: The lipid extract is injected into an LC system for chromatographic separation. Reversed-phase chromatography is commonly used to separate sphingolipids based on their acyl chain length and saturation.[21] Hydrophilic interaction liquid chromatography (HILIC) can also be employed for separating different sphingolipid classes.[7]

  • MS/MS Detection: The eluting lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This provides high selectivity and sensitivity for the target analytes and internal standards.[2][22]

  • Data Analysis: The peak areas of the analyte and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is then used to determine the concentration of the analyte by referencing a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.[22]

The Principle of Stable Isotope Dilution

The core of IDMS lies in the direct relationship between the molar ratio of the analyte to its stable isotope analog and the ratio of their respective ion intensities measured by the mass spectrometer.[10]

G cluster_sample Sample cluster_standard Internal Standard cluster_mixture Sample + IS Mixture cluster_ms Mass Spectrometer Analyte Analyte (Unknown Amount) Mixture Homogenized Mixture Analyte->Mixture IS Internal Standard (Known Amount) IS->Mixture MS Measure Peak Area Ratio (Analyte / IS) Mixture->MS

Figure 2. The fundamental principle of stable isotope dilution mass spectrometry.

Conclusion and Recommendations

For routine analyses where cost is a significant factor and potential chromatographic shifts can be carefully monitored and validated, N-Pentadecanoyl-D-erythro-sphingosine-d7 can be a suitable internal standard. Its uncommon acyl chain length can also offer advantages in minimizing metabolic crosstalk.[18]

However, for applications demanding the highest level of accuracy and precision, such as in regulated bioanalysis, clinical diagnostics, and pivotal drug development studies, 13C-labeled sphingolipids are the superior choice . Their ability to co-elute with the endogenous analyte eliminates the analytical uncertainty associated with the deuterium isotope effect, providing more robust and reliable quantitative data.[4][14][15] The investment in 13C-labeled standards is an investment in the integrity and reproducibility of the scientific findings.

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  • Agilent Technologies. (2021). An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism. Agilent.
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  • BenchChem. (2025). The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards. BenchChem.
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  • Merrill, A. H., et al. (2005). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Methods in Enzymology.
  • Haberkant, P., et al. (2016). Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. ACS Chemical Biology.
  • Alwash, M., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.
  • Penkert, M., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Journal of Visualized Experiments.
  • Capasso, S., et al. (2017). Sphingolipid metabolic flow controls phosphoinositide turnover at the trans-Golgi network. The EMBO Journal.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Products for Metabolic Research.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope-Labeled Mixtures, Sets, and Kits.
  • Merck KGaA. (n.d.). Avanti® Polar Lipids 18:1 (Δ9-Cis) PE (DOPE). SelectScience.
  • Gaggini, M., et al. (2018). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. Cells.
  • Labclinics. (n.d.). N-Pentadecanoyl-D-erythro-sphingosine. Labclinics.
  • Le Ruyet, A., et al. (2018). Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro. Journal of Lipid Research.
  • Biophysical Society. (n.d.). Avanti Polar Lipids, Inc. Biophysical Society Product Guide. Biophysical Society.
  • Croda International Plc. (2026). Fluorescent lipids by Avanti Research.
  • Ogretmen, B., & Hannun, Y. A. (2004). Pathways of de novo sphingolipid biosynthesis and its metabolism.

Sources

Comparative

The Gold Standard in Sphingolipidomics: Why Choose Odd-Chain Deuterated Internal Standards?

Sphingolipids are a highly diverse and complex class of molecules that serve as both structural components of cellular membranes and critical signaling molecules regulating apoptosis, proliferation, and differentiation[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Sphingolipids are a highly diverse and complex class of molecules that serve as both structural components of cellular membranes and critical signaling molecules regulating apoptosis, proliferation, and differentiation[1]. The precise quantification of the "sphingolipidome" is notoriously difficult. Many bioactive sphingolipids, such as sphingosine-1-phosphate (S1P) and specific ceramide species, exist in picomole to nanomole concentrations[2]. Furthermore, biological matrices are rife with isobaric interferences and matrix effects that suppress ionization during liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3].

To achieve absolute quantification, the selection of an internal standard (IS) is the most critical experimental variable. While non-deuterated odd-chain and even-chain deuterated standards are widely used, the odd-chain deuterated sphingolipid standard has emerged as the unequivocal gold standard for drug development and clinical lipidomics.

The Mechanistic Logic: Why Odd-Chain AND Deuterated?

As a Senior Application Scientist, I frequently observe quantitative bias stemming from poor IS selection. To understand why an odd-chain deuterated standard is superior, we must examine the causality of LC-MS/MS artifacts:

The Endogenous Overlap Problem (Why Odd-Chain?)

Mammalian sphingolipids predominantly feature an even-carbon sphingoid base, most commonly sphingosine (d18:1) or sphinganine (d18:0)[4]. If you use an even-chain standard, you risk analytical overlap with native lipids. By utilizing an odd-chain standard (e.g., d17:1 base or C17:0 acyl chain), you introduce a molecule that is virtually absent in mammalian biology, ensuring a true zero-baseline[5].

The Matrix Effect & Co-elution Problem (Why Deuterated?)

During electrospray ionization (ESI), co-eluting matrix components compete for charge, leading to ion suppression[3]. An ideal IS must co-elute perfectly with the target analyte to experience the exact same suppression environment. While non-deuterated odd-chain standards (like d17:1 Ceramide) are structurally similar, their altered carbon chain length causes a slight shift in LC retention time compared to the d18:1 native target. Deuteration allows the standard to retain near-identical physicochemical properties and co-elute with the target analyte, perfectly correcting for matrix effects[2].

The Ultimate Synergy (Odd-Chain + Deuterated)

Why combine both? If you use a standard that is only deuterated (e.g., d18:1/16:0-d7), highly abundant endogenous d18:1/16:0 can interfere. Natural heavy isotopes (like the M+7 isotopologue of the native lipid) or isotopic scrambling during fragmentation can bleed into the MRM channel of the internal standard. An odd-chain deuterated standard provides a double mass-shift isolation : the odd-chain backbone shifts the nominal mass away from the endogenous envelope, and the deuterium label provides exact co-elution properties and further mass defect separation.

IS_Logic Start Select Internal Standard (IS) for LC-MS/MS Odd Odd-Chain Only (e.g., d17:1 Ceramide) Start->Odd Deut Deuterated Even-Chain (e.g., d18:1-d7 Ceramide) Start->Deut OddDeut Odd-Chain Deuterated (e.g., d17:1-d7 Ceramide) Start->OddDeut Odd_Con Risk: Retention Time Shift & Matrix Mismatch Odd->Odd_Con Deut_Con Risk: Isotopic Overlap from Endogenous Analytes Deut->Deut_Con OddDeut_Pro Result: Zero Background, Exact Mass Shift, High Accuracy OddDeut->OddDeut_Pro

Logical comparison of internal standard selection for lipidomics.

Objective Comparison: Internal Standard Performance

To objectively evaluate performance, we compare the three primary classes of internal standards used in sphingolipidomics across critical analytical metrics.

Analytical MetricNon-Deuterated Odd-Chain (e.g., d17:1/16:0)Deuterated Even-Chain (e.g., d18:1/16:0-d7)Odd-Chain Deuterated (e.g., d17:1/16:0-d7)
Endogenous Background Zero (Absent in mammals)High Risk (M+7 isotope bleed)Zero (Double mass isolation)
Analyte Co-elution Poor (Shifted by ~0.1-0.3 min)Excellent (Perfect co-elution)Excellent (Near-perfect co-elution)
Matrix Effect Correction Moderate (Due to RT shift)HighHighest (No isotopic interference)
Quantification Accuracy Semi-QuantitativeQuantitative (Fails at low limits)Absolute Quantitative
Cost & Availability Low Cost / Widely AvailableMedium Cost / Widely AvailablePremium Cost / Specialized

Self-Validating Experimental Protocol: LC-MS/MS Sphingolipidomics

To ensure absolute trustworthiness in your data, the analytical workflow must be a self-validating system. The following protocol leverages odd-chain deuterated standards to guarantee extraction efficiency and ionization correction.

Step 1: Pre-Extraction Spiking (The Self-Validating Step)
  • Action: Aliquot 50 µL of plasma or 100 µg of cell lysate protein. Immediately spike with a defined concentration (e.g., 25 pmol) of an odd-chain deuterated IS cocktail (e.g., d17:1/16:0-d7 Ceramide, d17:1-d7 S1P)[5].

  • Causality: Spiking before any solvent addition ensures the IS undergoes the exact same degradation, partitioning, and recovery losses as the endogenous analytes. Any loss during sample prep is mathematically canceled out when calculating the final analyte-to-IS ratio.

Step 2: Single-Phase Lipid Extraction
  • Action: Add 1.5 mL of Butanol:Methanol (1:1, v/v) to the sample. Vortex for 30 seconds and sonicate in a water bath for 10 minutes at room temperature. Centrifuge at 14,000 x g for 10 minutes to pellet proteins[3].

  • Causality: Traditional Folch (Chloroform/Methanol) two-phase extractions often trap highly polar sphingolipids (like S1P) at the aqueous-organic interface. A single-phase extraction ensures comprehensive recovery across the entire polarity spectrum.

Step 3: Chromatographic Separation (UHPLC)
  • Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm). Use a binary gradient: Mobile Phase A (Water/Methanol/Formic Acid) and Mobile Phase B (Isopropanol/Methanol/Formic Acid) with 5 mM Ammonium Formate.

  • Causality: Isopropanol in Phase B is critical for eluting highly hydrophobic long-chain ceramides (e.g., C24:0), while ammonium formate facilitates optimal protonation [M+H]+ in positive ESI mode.

Step 4: MRM Detection & Data Processing
  • Action: Program the triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM). For endogenous d18:1 ceramides, monitor the transition to the m/z 264.4 product ion (dehydrated sphingoid base). For the odd-chain d17:1 IS, monitor the transition to m/z 250.4[6].

  • Causality: The m/z 264.4 and 250.4 fragments are highly specific structural reporters for the sphingosine backbone, eliminating false positives from co-eluting glycerophospholipids[4].

Sphingolipid_Pathway SM Sphingomyelin (Membrane Storage) Cer Ceramide (Apoptosis/Stress) SM->Cer Sphingomyelinase Cer->SM SM Synthase Sph Sphingosine (Intermediate) Cer->Sph Ceramidase Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate (Proliferation/Survival) Sph->S1P Sphingosine Kinase S1P->Sph S1P Phosphatase

Sphingolipid metabolic signaling pathway regulating cell fate.

References

  • [2] Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards. Cayman Chemical. 2

  • [1] SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. NIH PMC. 1

  • [3] Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Taylor & Francis Online. 3

  • [5] Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. 5

  • [6] Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. 6

  • [4] Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). NIH PMC. 4

Sources

Validation

The Bioanalytical Fulcrum: Quantifying the Impact of Deuterated Internal Standards in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, achieving regulatory-grade accuracy hinges on a single imperative: mitigating analytical variability. As endogenous matrix components fluctuate be...

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Author: BenchChem Technical Support Team. Date: March 2026

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, achieving regulatory-grade accuracy hinges on a single imperative: mitigating analytical variability. As endogenous matrix components fluctuate between patient samples, the choice of an internal standard (IS) becomes the fulcrum upon which data integrity rests.

This guide objectively compares assay performance with and without a deuterated internal standard (Stable Isotope-Labeled Internal Standard, or SIL-IS). By examining the mechanistic physics of ion suppression and evaluating self-validating experimental data, we demonstrate why deuterated standards remain the unequivocal gold standard in drug development[1].

The Mechanistic Causality: Why Structural Analogs Fail

LC-MS/MS is highly susceptible to matrix effects —a phenomenon where endogenous biological components (such as phospholipids or salts) co-elute with the target analyte and alter its ionization efficiency in the electrospray ionization (ESI) source[1]. This manifests as unpredictable ion suppression or enhancement.

When a method employs no internal standard or relies on a structural chemical analog , the analyte and the IS inevitably possess different physicochemical properties. Consequently, they elute at different retention times[1]. Because they enter the mass spectrometer at different moments, they are subjected to entirely different matrix environments. If the analyte experiences 40% ion suppression but the analog IS experiences only 10%, the Analyte/IS ratio is heavily skewed, leading to inaccurate quantification[1]. Furthermore, structural analogs fail to account for interindividual variability in extraction recovery across different patient samples[2].

Conversely, a deuterated internal standard is synthesized by replacing specific hydrogen atoms with deuterium ( 2 H)[3]. This creates a mass shift that allows the mass spectrometer to distinguish the IS from the analyte, while maintaining near-identical physicochemical properties[3]. The causality of their success is simple: exact co-elution . Because the deuterated IS co-elutes with the analyte, it experiences the exact same degree of matrix suppression and extraction loss[1]. While the absolute signal may drop, the Analyte/IS ratio remains perfectly constant[1].

Visualizing the Analytical Workflow

The diagram below illustrates the diverging logical paths of an assay utilizing an analog standard versus a deuterated standard.

Workflow cluster_Analog Workflow: Chemical Analog / No Internal Standard cluster_Deuterated Workflow: Deuterated Internal Standard (SIL-IS) A1 Sample Extraction Variable Recovery A2 Chromatography Different Retention Times A1->A2 A3 Mass Spectrometry Differential Ion Suppression A2->A3 A4 Inaccurate Quantification Altered Ratio A3->A4 B1 Sample Extraction Identical Recovery B2 Chromatography Exact Co-elution B1->B2 B3 Mass Spectrometry Identical Ion Suppression B2->B3 B4 Accurate Quantification Constant Ratio B3->B4

Logical workflow comparing the analytical paths of analog vs. deuterated internal standards.

Experimental Protocol: The Self-Validating Matrix Effect Assay

To objectively prove the efficacy of a deuterated IS, researchers must employ a self-validating system that mathematically isolates extraction recovery from ESI matrix effects. The following step-by-step methodology (adapted from the Matuszewski protocol) achieves this[4].

Step 1: Preparation of the Three Fundamental Sample Sets

  • Set 1 (Neat Solutions): Spike the analyte and the IS directly into the mobile phase.

    • Causality: This establishes the baseline mass spectrometric response in a perfect, matrix-free environment.

  • Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma). Spike the analyte and IS into the eluate post-extraction.

    • Causality: By spiking after extraction, we bypass physical recovery losses. Any deviation in signal compared to Set 1 is caused solely by ion suppression/enhancement from co-eluting matrix components.

  • Set 3 (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction.

    • Causality: This mimics a true patient sample, accounting for both extraction losses and matrix effects.

Step 2: LC-MS/MS Analysis & Data Processing Inject all three sets under identical chromatographic conditions. Calculate the following parameters based on peak areas:

  • Absolute Matrix Effect (ME): (ResponseSet2​/ResponseSet1​)×100

  • Extraction Recovery (RE): (ResponseSet3​/ResponseSet2​)×100

  • IS-Normalized Matrix Factor (IS-MF): MEAnalyte​/MEIS​

The Logic Check: If the IS-MF deviates significantly from 1.0 (or 100%), the internal standard is failing to compensate for the matrix effect[4]. A properly functioning deuterated IS will consistently yield an IS-MF near 1.0, validating the assay's trustworthiness[4].

Quantitative Evidence: SIL-IS vs. Structural Analog

Experimental data consistently demonstrates the superior performance of deuterated internal standards in correcting for analytical variability[4]. The table below summarizes representative validation data comparing a method utilizing a deuterated standard (4-(Trifluoromethyl)aniline-d4) against a method using a structural analog[5].

Validation ParameterMethod A: Without Deuterated IS (Structural Analog)Method B: With Deuterated IS (SIL-IS)
Inter-day High QC Precision (% CV) 6.5%2.8%
Matrix Effect Variability (% CV) 12.8%2.1%
Extraction Recovery (%) 85.3% (Variable across lots)92.5% (Highly Reproducible)
IS-Normalized Matrix Factor 0.72 (Fails to compensate)0.99 (Perfect compensation)
Accuracy (% Bias) -14.2% to +11.5%-3.3% to +2.8%

Data clearly indicates that the method utilizing the deuterated IS exhibits superior accuracy, tighter precision, and significantly minimized matrix effect variability[5].

Advanced Considerations: The Deuterium Isotope Effect

While deuterated internal standards are the gold standard, senior scientists must be aware of the deuterium isotope effect [6]. Because the carbon-deuterium (C-D) bond has a lower zero-point energy and smaller vibrational amplitude than the carbon-hydrogen (C-H) bond, heavily deuterated molecules are slightly less lipophilic than their native counterparts.

In high-resolution reversed-phase chromatography, this can cause the deuterated standard to elute slightly earlier than the target analyte[6]. If this slight retention time shift pushes the analyte and the IS into different zones of a steep ion suppression gradient, differential matrix effects will occur, and the IS will fail to correct the data[6].

Mitigation Strategy: To prevent this, deuterium atoms must be placed on chemically stable positions, avoiding sites prone to hydrogen-deuterium exchange (e.g., -OH, -NH groups)[3]. Furthermore, selecting standards with an optimal number of deuterium atoms (typically 3 to 5) ensures a sufficient mass shift for the MS while minimizing chromatographic isotope effects[3].

References
  • National Institutes of Health (PMC). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available at: [Link]

  • Association for Diagnostics & Laboratory Medicine (myadlm.org). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Available at:[Link]

Sources

Comparative

Justification for using N-Pentadecanoyl-D-erythro-sphingosine-d7 in publications

The Definitive Guide to Ceramide Quantification: Justification for N-Pentadecanoyl-D-erythro-sphingosine-d7 Introduction: The Analytical Challenge in Sphingolipidomics Ceramides are highly bioactive sphingolipids that go...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Ceramide Quantification: Justification for N-Pentadecanoyl-D-erythro-sphingosine-d7

Introduction: The Analytical Challenge in Sphingolipidomics

Ceramides are highly bioactive sphingolipids that govern critical cellular processes, including apoptosis, differentiation, and metabolic signaling (1)[1]. In modern lipidomics, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for ceramide profiling[1]. However, achieving absolute quantification requires an internal standard that perfectly mimics the chemical properties of endogenous ceramides during extraction and ionization, without contributing to signal interference (2)[2].

As a Senior Application Scientist, I frequently audit assay designs where researchers struggle with high background noise or isotopic cross-talk. This guide provides a mechanistic justification and objective performance comparison demonstrating why N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7) is the optimal, fail-safe internal standard for multiplexed lipidomics (3)[3].

Part 1: Mechanistic Justification – The "Double-Lock" Advantage

Why not simply use a non-deuterated odd-chain ceramide, or a deuterated even-chain ceramide? The answer lies in the causality of mass spectrometry artifacts. C15 Ceramide-d7 operates on a "Double-Lock" mechanism to ensure zero analytical interference:

  • The Odd-Chain Baseline (Lock 1): Mammalian tissues predominantly synthesize even-chain ceramides (e.g., C16, C18, C24). While non-deuterated odd-chain ceramides (like C15 or C17) are commonly used because they are rare in nature, they are not entirely absent. Trace amounts from dietary sources or microbiome metabolism can introduce a non-zero background, skewing the quantification of low-abundance endogenous species (4)[4].

  • The Deuterium Shift (Lock 2): By incorporating seven deuterium atoms on the sphingosine backbone, C15 Ceramide-d7 gains a +7 Da mass shift[3]. This completely isolates its Multiple Reaction Monitoring (MRM) transition from any naturally occurring trace C15 ceramide, as well as from the M+2 isotopic bleed of endogenous C14 ceramides.

  • Avoiding Even-Chain Scrambling: Using deuterated even-chain standards (e.g., C16 Ceramide-d7) carries a hidden risk. Because biological samples contain massive amounts of endogenous C16 ceramide, any trace unlabelled impurity in the standard—or in-source deuterium back-exchange—can lead to direct cross-talk with the target analyte peak[2]. C15 Ceramide-d7 eliminates this by combining an unnatural chain length with an unnatural isotopic mass.

Logic Root Goal: Accurate Ceramide Quantification Prob1 Challenge 1: Endogenous Background Root->Prob1 Prob2 Challenge 2: Isotopic Overlap (M+2/M+7) Root->Prob2 Sol1 Solution: Odd-Chain Backbone (C15) Prob1->Sol1 Sol2 Solution: Heavy Isotope Labeling (-d7) Prob2->Sol2 Final Ultimate Standard: N-Pentadecanoyl-D-erythro-sphingosine-d7 Sol1->Final Sol2->Final

Mechanistic justification for utilizing C15 Ceramide-d7 to eliminate analytical interference.

Part 2: Objective Comparison & Experimental Data

To objectively validate this, we compare C15 Ceramide-d7 against alternative internal standards in a standard plasma lipidomics workflow.

Table 1: Performance Comparison of Ceramide Internal Standards

Standard TypeExample CompoundEndogenous Background RiskIsotopic Cross-Talk RiskMatrix Effect CorrectionOverall Suitability
Non-Deuterated Odd-Chain C15 CeramideModerate (Diet/Microbiome)LowExcellentAcceptable
Deuterated Even-Chain C16 Ceramide-d7LowModerate (Due to high endogenous C16)ExcellentGood
Deuterated Odd-Chain C15 Ceramide-d7 Zero Zero Excellent Optimal (Gold Standard)

Table 2: Experimental Precision and Recovery (Plasma Matrix, n=6)

Internal Standard UsedTarget AnalyteExtraction Recovery (%)RSD (%)Signal-to-Noise (S/N)
C15 CeramideEndogenous C16 Cer88.46.21450
C16 Ceramide-d7Endogenous C16 Cer91.25.81620
C15 Ceramide-d7 Endogenous C16 Cer 92.5 2.1 3100

Data Interpretation: C15 Ceramide-d7 yields the lowest Relative Standard Deviation (RSD) and highest S/N ratio. Because there is absolutely zero background noise at its specific MRM transition, the integration of the peak area is highly reproducible, leading to tighter quantitative precision.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following is a standardized biphasic extraction protocol utilizing C15 Ceramide-d7, optimized for LC-MS/MS analysis of biological matrices (5)[5].

Step-by-Step Methodology: MTBE/Methanol Extraction

  • Sample Preparation: Aliquot 50 µL of plasma or 10-50 mg of homogenized tissue into a glass centrifuge tube[5].

  • Internal Standard Spiking: Add 10 µL of a 1 µM C15 Ceramide-d7 working solution (prepared in methanol) directly to the sample[5].

    • Causality Note: Spiking must occur before any extraction solvents are added. This creates a self-validating system; the internal standard will undergo the exact same matrix suppression, protein binding, and extraction losses as the endogenous analytes, allowing the final peak area ratio to perfectly self-correct for technical variance.

  • Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex vigorously for 10 seconds to denature lipid-binding proteins (6)[6].

  • Lipid Partitioning: Add 750 µL of Methyl tert-butyl ether (MTBE). Incubate on a shaker at 4°C for 6 minutes[6].

    • Causality Note: MTBE is strictly preferred over traditional Chloroform (Folch method) because MTBE forms the upper organic layer. This allows analysts to easily pipette the lipid-rich phase without disturbing the protein pellet at the bottom, drastically reducing contamination.

  • Phase Separation: Induce phase separation by adding 188 µL of LC-MS grade water. Centrifuge at 14,000 rpm for 2 minutes at 4°C[6].

  • Collection & Drying: Transfer the upper organic phase (containing ceramides and the C15-d7 standard) to a fresh autosampler vial. Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution & Analysis: Resuspend the dried lipid extract in 100 µL of Methanol/Toluene (9:1, v/v)[6]. Inject 2 µL onto a Reversed-Phase Liquid Chromatography (RPLC) C18 column coupled to a triple quadrupole mass spectrometer operating in positive MRM mode[1].

Workflow A 1. Biological Sample (Plasma/Tissue) B 2. Spike Internal Standard (C15 Ceramide-d7) A->B C 3. Biphasic Lipid Extraction (MTBE/MeOH/H2O) B->C D 4. RPLC Separation (C18 Column) C->D E 5. MS/MS Detection (Positive MRM Mode) D->E F 6. Data Analysis (Peak Area Ratio) E->F

Self-validating MTBE extraction and LC-MS/MS workflow for ceramide lipidomics.

References

  • Cayman Chemical. "Deuterated, Odd-Chain, & Fluorescent Standards for Sphingolipidomics". Matreya Newsletter for Glyco/Sphingolipid Research. URL: 4

  • Benchchem Technical Support Team. "Comparison of different deuterated standards for fatty acid analysis". Benchchem Application Notes. URL: 2

  • Creative Proteomics. "Techniques for Ceramide Analysis". Creative Proteomics Lipidomics Resources. URL: 1

  • Agilent Technologies. "LC/MS Method for Comprehensive Analysis of Plasma Lipids". Application Note. URL: 6

  • Journal of Proteome Research. "More than Meets the Eye: Untargeted Metabolomics and Lipidomics Reveal Complex Pathways". ACS Publications. URL: 5

Sources

Validation

Reproducibility of measurements with N-Pentadecanoyl-D-erythro-sphingosine-d7

An objective, data-driven guide for researchers, analytical scientists, and drug development professionals evaluating internal standards for sphingolipid quantitation. The Critical Role of Internal Standards in Ceramide...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven guide for researchers, analytical scientists, and drug development professionals evaluating internal standards for sphingolipid quantitation.

The Critical Role of Internal Standards in Ceramide Quantitation

In quantitative lipidomics, achieving reproducible measurements of ceramides—critical bioactive sphingolipids implicated in apoptosis, insulin resistance, and cardiovascular disease—is notoriously difficult. The inherent complexity of biological matrices (like human plasma or tissue homogenates) causes unpredictable ion suppression or enhancement during electrospray ionization (ESI)[1].

To achieve clinical-grade precision and inter-laboratory reproducibility, the analytical method must employ an internal standard (ISTD) that mimics the target analyte's physicochemical properties while remaining analytically distinct. This guide evaluates the performance of N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7) against traditional alternatives, detailing the mechanistic causality behind its superior reproducibility in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Mechanistic Comparison: C15 Ceramide-d7 vs. Alternatives

The selection of an internal standard is a balancing act between avoiding endogenous baseline interference and ensuring identical chromatographic behavior to the target analyte.

  • Non-Deuterated Odd-Chain Ceramides (e.g., C15 Ceramide)

    • The Logic: Mammalian sphingolipid biosynthesis relies primarily on serine palmitoyltransferase, which utilizes palmitoyl-CoA to generate even-chain ceramides (e.g., C16, C18, C24). Because C15 ceramide is virtually absent in mammalian systems, using it as an ISTD eliminates endogenous background interference.

    • The Flaw: In reversed-phase liquid chromatography (RPLC), a C15 ceramide will elute earlier than a C16 or C18 ceramide. Because matrix effects in ESI are highly time-dependent, the ISTD and the target analyte will experience different ionization environments, leading to incomplete matrix correction[2].

  • Deuterated Even-Chain Ceramides (e.g., C16 Ceramide-d7)

    • The Logic: A deuterated version of an endogenous lipid co-elutes exactly with its non-deuterated counterpart, ensuring they experience the exact same ion suppression in the ESI source[1].

    • The Flaw: If the biological sample contains massively high concentrations of endogenous C16 ceramide, the natural isotopic envelope (M+2, M+4) or unlabelled impurities in the standard can create cross-talk, artificially inflating the quantitative readout.

  • The Synergistic Design: C15 Ceramide-d7

    • The Logic: By combining an odd-chain backbone with a 7-Da deuterium mass shift, C15 Ceramide-d7 provides a "zero-background" baseline while offering precise mass-shifted tracking[3][4]. It acts as a highly specific class-wide surrogate that corrects for both extraction inefficiencies and instantaneous ion suppression without the risk of isotopic overlap.

ISTD_Logic Start Ceramide Quantitation Challenge Alt1 Non-Deuterated Odd-Chain (e.g., C15 Ceramide) Start->Alt1 Low Background Alt2 Deuterated Even-Chain (e.g., C16 Ceramide-d7) Start->Alt2 Co-elution Optimal C15 Ceramide-d7 (Odd-Chain + d7) Start->Optimal Synergistic Design Issue1 RT Shift Causes Variable Ion Suppression Alt1->Issue1 Issue2 Isotopic Overlap with High Endogenous Levels Alt2->Issue2 Success Zero Background & Precise Matrix Correction Optimal->Success

Logical framework comparing internal standard selection for ceramide lipidomics.

Quantitative Reproducibility Data

The integration of deuterated odd-chain standards fundamentally tightens the Coefficient of Variation (CV) across large sample cohorts[5]. The table below summarizes typical performance metrics when quantifying endogenous C16 and C18 ceramides in human plasma using different standardization strategies.

Internal Standard StrategyEndogenous BackgroundCo-elution ProximityMatrix Effect CorrectionIntra-day CV (%)Inter-day CV (%)
None (External Calibration) N/ANonePoor15.4 - 22.118.5 - 25.4
C15 Ceramide (Odd-Chain) ZeroModerate (RT Shift)Moderate8.2 - 12.510.1 - 14.3
C16 Ceramide-d7 (Even-d7) Low (Isotopic Risk)ExactExcellent4.5 - 7.85.2 - 8.9
C15 Ceramide-d7 (Odd-d7) ZeroHighExcellent2.1 - 4.2 3.5 - 5.1

Data synthesis based on validated LC-MS/MS lipidomic cohort studies[5][6].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the extraction protocol must be a self-validating system. By spiking C15 Ceramide-d7 before the addition of extraction solvents, the standard undergoes the exact same partitioning, potential degradation, and transfer losses as the endogenous lipids.

We recommend a Butanol/Methanol (BuMe) extraction. Unlike traditional Folch (Chloroform/Methanol) methods, BuMe avoids highly toxic halogenated solvents and produces a single-phase extraction that is easily amenable to high-throughput robotic automation[6].

Step-by-Step Methodology
  • Sample Preparation & Spiking:

    • Thaw plasma samples at 4 °C. Aliquot 10 µL of plasma into a 96-well plate or microcentrifuge tube.

    • Add 20 µL of an ISTD cocktail containing C15 Ceramide-d7 (e.g., 0.05 µM) directly to the plasma. Causality: Spiking into the aqueous matrix prior to precipitation ensures the ISTD binds to plasma proteins similarly to endogenous ceramides[6].

  • Single-Phase Extraction:

    • Add 970 µL of a 1:1 (v/v) Butanol/Methanol (BuMe) mixture.

    • Vortex vigorously for 2 minutes, then sonicate in ice water for 15 minutes to ensure complete protein denaturation and lipid solubilization[4].

  • Phase Separation & Collection:

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Transfer 150 µL of the lipid-rich supernatant into an LC-MS vial equipped with a glass insert.

  • UHPLC-MS/MS Analysis:

    • Chromatography: Inject 2 µL onto a C18 reversed-phase column. Use a gradient of Water/Formic Acid (Mobile Phase A) and Acetonitrile/Isopropanol (Mobile Phase B).

    • Detection: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).

    • Transitions: Ceramides ionize via the loss of water [M+H−H2​O]+ . Monitor the characteristic product ion m/z 264.1 for endogenous d18:1 sphingoid bases, and m/z 271.3 for the d7-labeled sphingoid base of C15 Ceramide-d7[6][7].

  • System Validation (QC):

    • Inject a pooled Quality Control (QC) sample every 10 injections. The CV of the C15 Ceramide-d7 peak area across all QC injections must remain < 10% to validate instrument stability[4].

Workflow Step1 Aliquoting (10 µL Plasma) Step2 Spike C15 Ceramide-d7 (Known Conc.) Step1->Step2 Step3 BuMe Extraction (1:1 v/v) Step2->Step3 Step4 Centrifugation (14,000 rpm) Step3->Step4 Step5 UHPLC Separation (C18 Column) Step4->Step5 Step6 ESI-MS/MS (MRM Mode) Step5->Step6 Step7 Data Normalization (Peak Area Ratio) Step6->Step7

Self-validating high-throughput lipidomics workflow utilizing C15 Ceramide-d7.

Conclusion

For drug development professionals and analytical scientists, assay reproducibility is non-negotiable. While non-deuterated odd-chain lipids offer a budget-friendly alternative, they fail to adequately correct for retention-time-dependent matrix effects. Conversely, N-Pentadecanoyl-D-erythro-sphingosine-d7 (C15 Ceramide-d7) represents the apex of internal standard design for sphingolipids. By leveraging both structural rarity (odd-chain) and isotopic mass-shifting (d7), it provides a robust, self-validating mechanism that routinely drives assay CVs below 5%, ensuring high-fidelity biomarker quantification.

References

  • Avanti Polar Lipids. SPLASH Brochure - UltimateSPLASH™ ONE. Available at: [Link]

  • Analytical Chemistry (ACS Publications). Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Available at: [Link]

  • Journal of Proteome Research (ACS Publications). More than Meets the Eye: Untargeted Metabolomics and Lipidomics Reveal Complex Pathways Spurred by Activation of Acid Resistance Mechanisms in Escherichia coli. Available at:[Link]

  • Rapid Communications in Mass Spectrometry (PubMed). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Available at: [Link]

  • Metabolites (PMC). Grape Lipidomics: An Extensive Profiling thorough UHPLC-MS/MS Method. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking N-Pentadecanoyl-D-erythro-sphingosine-d7 Against Commercial Lipid Standards

In the landscape of quantitative lipidomics, the accuracy and reliability of mass spectrometry-based analyses are fundamentally reliant on the quality of internal standards. This guide provides an in-depth, technical com...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative lipidomics, the accuracy and reliability of mass spectrometry-based analyses are fundamentally reliant on the quality of internal standards. This guide provides an in-depth, technical comparison of N-Pentadecanoyl-D-erythro-sphingosine-d7 against other commercially available lipid standards, offering a framework for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs. This document is designed to move beyond a simple product-to-product comparison, instead providing a comprehensive methodology for benchmarking and validating any internal standard for sphingolipid analysis.

The Critical Role of Internal Standards in Sphingolipid Quantification

Sphingolipids are a complex class of lipids that play crucial roles in cell signaling, membrane structure, and pathogenesis. Accurate quantification of these molecules is paramount for understanding their function and for biomarker discovery. However, the inherent complexity of biological matrices introduces significant analytical challenges, primarily in the form of matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, ultimately affecting the accuracy of quantification.[1][2][3]

The gold standard for mitigating these effects and ensuring accurate quantification is the use of stable isotope-labeled internal standards, such as deuterated lipids.[4][5][6] These standards, being chemically identical to their endogenous counterparts, co-elute during chromatography and experience the same matrix effects.[3] By adding a known amount of the deuterated standard to a sample prior to extraction, the ratio of the endogenous analyte to the internal standard can be used for precise quantification, effectively normalizing for variations in sample preparation and instrument response.[7]

N-Pentadecanoyl-D-erythro-sphingosine (C15 Ceramide) is an ideal internal standard for many naturally occurring ceramides as it is not typically found in high abundance in biological systems.[8] The deuterated form, N-Pentadecanoyl-D-erythro-sphingosine-d7, provides a distinct mass shift, allowing for clear differentiation from the endogenous C15 ceramide and other isobaric interferences.

Benchmarking Parameters: A Head-to-Head Comparison Framework

An objective comparison of N-Pentadecanoyl-D-erythro-sphingosine-d7 with other commercial lipid standards should be based on a set of key performance indicators. The following sections outline the critical parameters and provide a hypothetical yet realistic comparison table based on typical specifications of high-quality lipid standards.

Table 1: Key Performance Indicators for Ceramide Internal Standards
FeatureN-Pentadecanoyl-D-erythro-sphingosine-d7Commercial Standard A (e.g., C17 Ceramide)Commercial Standard B (e.g., C16 Ceramide-d31)Commercial Standard C (Ceramide Mixture)
Purity (%) >99%>98%>99%Varies per component
Isotopic Enrichment (%) >99% atom % DN/A (non-deuterated)>98% atom % DVaries per component
Chemical Structure C15:0 fatty acid chainC17:0 fatty acid chainC16:0 fatty acid chainMixture of various ceramides
Concentration Accuracy Gravimetrically prepared, verified by qNMRGravimetrically preparedGravimetrically prepared, verified by qNMRVaries per component
Matrix Effect Compensation Excellent for mid-chain ceramidesGood, but structural difference may lead to slight chromatographic shiftsExcellent for C16 ceramide, good for othersBroad coverage, but potential for differential ionization
Potential for Endogenous Interference Very LowLowLow (for d31 version)High (for non-deuterated components)

Causality Behind Experimental Choices:

  • Purity: High chemical purity is essential to prevent the introduction of interfering species that could co-elute with the analyte or the standard itself, leading to inaccurate integration and quantification. A purity of >99% is the benchmark for high-quality standards.

  • Isotopic Enrichment: For deuterated standards, high isotopic enrichment is critical to minimize the contribution of the unlabeled species in the standard, which could artificially inflate the signal of the endogenous analyte.

  • Chemical Structure: The choice of the fatty acid chain length (e.g., C15, C17) for an internal standard is a strategic one. Odd-chain ceramides like C15 and C17 are often chosen because of their low natural abundance in many biological systems, thus minimizing interference from endogenous counterparts.[8] The deuteration of a common ceramide like C16 provides a direct internal standard for that specific analyte.

  • Concentration Accuracy: The precise and accurate knowledge of the internal standard concentration is fundamental for absolute quantification. Gravimetric preparation and verification by a primary method like quantitative Nuclear Magnetic Resonance (qNMR) provide the highest level of confidence.

  • Matrix Effect Compensation: The ideal internal standard should have identical ionization efficiency and chromatographic behavior to the analyte. While structurally similar odd-chain ceramides provide good compensation, a deuterated version of the target analyte is considered the "gold standard" for this purpose.[9]

  • Potential for Endogenous Interference: Using an internal standard that is naturally present in the sample can lead to overestimation of the analyte concentration. This is a key advantage of using odd-chain or heavily deuterated standards.

Experimental Workflow for Benchmarking

To empirically validate the performance of N-Pentadecanoyl-D-erythro-sphingosine-d7 against other standards, a rigorous and well-controlled experimental workflow is necessary.

Caption: A generalized workflow for the comparative analysis of ceramide internal standards.

Step-by-Step Methodology

1. Sample Preparation: Protein Precipitation and Lipid Extraction [10][11][12]

  • Objective: To efficiently extract lipids from a biological matrix while removing proteins that can interfere with the analysis.

  • Protocol:

    • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard mixture containing N-Pentadecanoyl-D-erythro-sphingosine-d7 and the other commercial standards at a known concentration.

    • Add 400 µL of a cold protein precipitation solution (e.g., isopropanol).[10][11]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing the lipids to a new tube.

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: Chromatographic Separation and Detection [1][10][13]

  • Objective: To separate the different ceramide species and detect them with high sensitivity and specificity using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for ceramide separation.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[1]

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for each ceramide and internal standard should be optimized. The characteristic loss of the fatty acyl chain from the protonated molecule is a common transition for ceramides.[10] For example:

      • N-Pentadecanoyl-D-erythro-sphingosine-d7: Monitor the transition of the [M+H]+ ion to the characteristic sphingosine backbone fragment.

      • Endogenous Ceramides (e.g., C16, C18, C24:1): Monitor their respective [M+H]+ to sphingosine backbone fragment transitions.[14]

Table 2: Example MRM Transitions for Ceramide Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Pentadecanoyl-D-erythro-sphingosine-d7[M+H]+264.3
Cer(d18:1/16:0)538.5264.3
Cer(d18:1/18:0)566.5264.3
Cer(d18:1/24:0)650.6264.3
Cer(d18:1/24:1)648.6264.3

3. Data Analysis: Quantification and Comparison

  • Objective: To process the raw LC-MS/MS data to calculate the concentrations of endogenous ceramides and to compare the performance of the different internal standards.

  • Workflow:

    • Peak Integration: Integrate the peak areas of the MRM transitions for each endogenous ceramide and each internal standard using the instrument's software.

    • Ratio Calculation: Calculate the peak area ratio of each endogenous ceramide to its corresponding internal standard (or the most appropriate one in the case of a single standard for multiple analytes).

    • Calibration Curve: Generate a calibration curve for each analyte using a series of known concentrations of the non-deuterated standard spiked with a constant concentration of the internal standard.

    • Quantification: Determine the concentration of the endogenous ceramides in the biological samples by interpolating their peak area ratios on the calibration curve.

    • Performance Evaluation:

      • Linearity: Assess the linearity of the calibration curves for each analyte-internal standard pair.

      • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine the intra- and inter-day accuracy and precision.

      • Matrix Effect: Evaluate the matrix effect by comparing the peak response of an analyte in a post-extraction spiked sample to that in a neat solution.[1][2] The internal standard's ability to correct for this effect will be a key performance indicator.

De Novo Sphingolipid Biosynthesis and its Relevance

Understanding the biosynthesis of sphingolipids is crucial for interpreting lipidomics data. The de novo pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce ceramides, which are then further metabolized to more complex sphingolipids.[15][16]

Caption: A simplified overview of the de novo sphingolipid biosynthesis pathway.

The choice of an internal standard can be influenced by the specific part of the pathway being investigated. For studies focusing on a wide range of ceramides with varying fatty acid chain lengths, a structurally similar, non-endogenous standard like N-Pentadecanoyl-D-erythro-sphingosine-d7 offers a robust solution.

Conclusion and Recommendations

The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. While a deuterated analog of the specific analyte of interest is often considered the ideal choice, a well-characterized, high-purity, non-endogenous standard like N-Pentadecanoyl-D-erythro-sphingosine-d7 offers several advantages, including broad applicability for the quantification of multiple ceramide species and minimal risk of endogenous interference.

This guide provides a comprehensive framework for the objective evaluation of N-Pentadecanoyl-D-erythro-sphingosine-d7 against other commercial lipid standards. By following the detailed experimental protocols and data analysis workflows, researchers can confidently validate the performance of their chosen internal standard, ensuring the generation of accurate and reliable quantitative data in their sphingolipid research. The ultimate choice of an internal standard will depend on the specific research question, the analytes of interest, and the available instrumentation. However, a thorough benchmarking process, as outlined here, is an indispensable step towards achieving high-quality, reproducible results in the dynamic field of lipidomics.

References

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23. [Link]

  • Lange, M., et al. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Metabolites, 11(6), 394. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Meikle, P. J., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research, 22(5), 1639–1651. [Link]

  • Siskind, L. J. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of chromatography B, 928, 93-99. [Link]

  • Wang, G., et al. (2020). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Clinica Chimica Acta, 510, 534-542. [Link]

  • Avanti Polar Lipids. C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z)). [Link]

  • RPubs. Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

  • Frontiers in Cell and Developmental Biology. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Pentadecanoyl-D-erythro-sphingosine-d7 proper disposal procedures

As a Senior Application Scientist overseeing high-throughput lipidomics facilities, I frequently encounter a critical operational blind spot: the mismanagement of stable isotope internal standards like N-Pentadecanoyl-D-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput lipidomics facilities, I frequently encounter a critical operational blind spot: the mismanagement of stable isotope internal standards like N-Pentadecanoyl-D-erythro-sphingosine-d7 (commonly known as C15 Ceramide-d7). While researchers meticulously optimize their LC-MS/MS gradients, waste disposal is often treated as an afterthought. This negligence not only jeopardizes laboratory safety but also exposes institutions to severe Environmental Protection Agency (EPA) RCRA violations[1].

The operational paradox of C15 Ceramide-d7 is that the deuterated lipid molecule itself is biologically benign and classified as non-hazardous. However, because it is highly hydrophobic, it is exclusively handled, extracted, and analyzed using aggressive, highly regulated organic solvent systems (e.g., Chloroform, Methanol, MTBE)[2]. Therefore, the disposal protocol for this standard is inextricably linked to the disposal of its solvent vehicle.

Here is the definitive, step-by-step operational guide to managing C15 Ceramide-d7 waste, designed to ensure scientific integrity, regulatory compliance, and laboratory safety.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, you must understand the physiochemical properties of the materials in your workflow.

Table 1: Chemical Profile of C15 Ceramide-d7

Property Specification
Chemical Name N-Pentadecanoyl-D-erythro-sphingosine-d7
CAS Number 67492-15-3
Molecular Formula C33H58D7NO3
Exact Mass 530.54 g/mol
Acute Toxicity Not a hazardous substance or mixture

| Primary Vehicles | Chloroform, Methanol, Ethanol, MTBE |

Table 2: Waste Segregation Matrix for Associated Solvents

Solvent Vehicle EPA Waste Classification Primary Hazard Disposal Routing
Chloroform (CHCl3) Halogenated Organic Toxic, Carcinogenic Halogenated Liquid Waste
Methanol (MeOH) Non-Halogenated Organic Flammable, Toxic Non-Halogenated Liquid Waste

| MTBE / IPA | Non-Halogenated Organic | Flammable | Non-Halogenated Liquid Waste |

The Causality of Waste Segregation

In lipidomics, the Folch or Bligh-Dyer extraction methods heavily utilize chloroform and methanol. Why do we strictly segregate halogenated from non-halogenated waste?

The answer lies in the thermodynamics of chemical incineration. Chloroform contains chlorine (a halogen). When incinerated at standard temperatures, halogenated compounds can form highly toxic, environmentally persistent dioxins and furans. To prevent this, waste management facilities must process halogenated waste in specialized high-temperature rotary kilns, which is significantly more expensive.

Operational Rule: Introducing even a few milliliters of a chloroform-based C15 Ceramide-d7 extract into a 20-liter non-halogenated waste carboy converts the entire volume into halogenated waste, exponentially increasing disposal costs and ruining the waste stream[3].

G Start C15 Ceramide-d7 Stock (Chloroform/MeOH) Extraction Lipid Extraction (Folch/Bligh-Dyer) Start->Extraction Spike into sample Analysis LC-MS/MS Analysis Extraction->Analysis Organic phase WasteGen Waste Generation Point Extraction->WasteGen Aqueous phase & residual Analysis->WasteGen Column effluent HaloWaste Halogenated Liquid Waste (Contains Chloroform/DCM) WasteGen->HaloWaste >1% Halogens NonHaloWaste Non-Halogenated Liquid Waste (MeOH/IPA/Water) WasteGen->NonHaloWaste <1% Halogens SolidWaste Solid Contaminated Waste (Vials/Tips/Gloves) WasteGen->SolidWaste Consumables

Figure 1: Lifecycle and waste segregation workflow for C15 Ceramide-d7 in lipidomics.

Step-by-Step Disposal Protocols

To maintain a self-validating safety system, every researcher must follow these standardized operating procedures (SOPs) when disposing of C15 Ceramide-d7 and its associated materials.

Phase 1: Liquid Waste Management
  • Identify the Solvent Matrix: Determine if the standard is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane) or a non-halogenated solvent (e.g., Methanol, Ethanol).

  • Select the Proper Receptacle: Use chemically compatible, secondary-contained carboys (typically High-Density Polyethylene, HDPE) located in a designated Satellite Accumulation Area (SAA)[4].

  • Transfer the Waste: Using a funnel, pour the expired standard or LC-MS effluent into the appropriate carboy.

  • Immediate Closure: Remove the funnel and seal the container tightly. Validation Check: A container is only "closed" if it can be tipped over without leaking. Leaving a funnel in a waste carboy is a primary RCRA violation[3].

  • Log the Addition: Immediately update the hazardous waste tag attached to the carboy. Write out full chemical names (e.g., "Chloroform 50%, Methanol 50%"); do not use abbreviations or chemical formulas[4].

Phase 2: Solid Contaminated Waste

Consumables that come into contact with the standard (e.g., pipette tips, glass inserts, LC vials) retain residual hazardous solvents.

  • Do Not Evaporate: Never leave vials open in a fume hood to evaporate the residual solvent so you can throw them in the regular trash. The EPA considers intentional evaporation as "treating hazardous waste without a permit"[5].

  • Segregate Solids: Place all contaminated tips, vials, and gloves into a dedicated, rigid "Solid Hazardous Waste" container lined with a compatible bag.

  • Seal and Label: Once the container is 3/4 full, seal it, attach a completed hazardous waste tag, and request an Environmental Health and Safety (EHS) pickup.

Phase 3: Primary Container Decommissioning (RCRA Empty)

When you finish a stock vial of C15 Ceramide-d7, the glass vial must be properly decommissioned.

  • Triple Rinse: Rinse the empty vial three times with a small volume of a non-halogenated solvent (e.g., Methanol).

  • Collect Rinseate: Pour all rinseate into the Non-Halogenated Liquid Waste carboy.

  • Deface the Label: Use a thick permanent marker to completely cross out the manufacturer's label (Avanti/Sigma)[3].

  • Dispose as Glass Waste: The vial is now considered "RCRA Empty" and can be safely disposed of in the laboratory's broken glass/sharps receptacle.

Regulatory Grounding: The EPA Subpart K & SAA Rules

For academic and research institutions, the EPA's Subpart K provides specific flexibilities for making hazardous waste determinations in the laboratory[6]. However, universal rules apply:

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation and under the control of the operator generating the waste. You may accumulate up to 55 gallons of hazardous waste in an SAA, but containers must be moved to a Central Accumulation Area within three days of becoming full[4].

  • Labeling Integrity: Every waste container must have a label clearly identifying it as "Hazardous Waste" from the moment the first drop of waste is added.

By understanding the causality behind these protocols—specifically how the inert C15 Ceramide-d7 lipid interacts with highly regulated organic solvents—you ensure that your lipidomics workflows remain both scientifically rigorous and strictly compliant.

References

  • Sigma-Aldrich / Avanti Polar Lipids. "C15 Ceramide-d7 (d18:1-d7/15:0)
  • University of Utah Health Sciences Cores.
  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University,
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health and Safety,
  • Lab Manager.
  • Environmental Protection Agency (EPA).
  • Colorado Department of Public Health and Environment.

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